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  • Product: Ethanone, 2-(dimethylamino)-1-(4-hydroxy-1-piperidinyl)-
  • CAS: 129999-45-7

Core Science & Biosynthesis

Foundational

Chemical structure and molecular weight of Ethanone, 2-(dimethylamino)-1-(4-hydroxy-1-piperidinyl)-

An in-depth technical analysis of Ethanone, 2-(dimethylamino)-1-(4-hydroxy-1-piperidinyl)- requires a multidisciplinary approach, bridging physicochemical profiling, structural pharmacophore mapping, and synthetic method...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of Ethanone, 2-(dimethylamino)-1-(4-hydroxy-1-piperidinyl)- requires a multidisciplinary approach, bridging physicochemical profiling, structural pharmacophore mapping, and synthetic methodology.

As a versatile building block in medicinal chemistry, this compound (commonly referred to by its IUPAC name, 2-(dimethylamino)-1-(4-hydroxypiperidin-1-yl)ethan-1-one ) is engineered to introduce critical drug-like properties into larger active pharmaceutical ingredients (APIs).

Executive Summary

In modern drug discovery, the strategic incorporation of specific molecular moieties is essential for optimizing pharmacokinetics (PK) and target engagement. Ethanone, 2-(dimethylamino)-1-(4-hydroxy-1-piperidinyl)- (CAS: 129999-45-7) serves as a bifunctional scaffold [1]. It combines a basic, solubilizing dimethylamino group with a 3-dimensional, hydrogen-bonding 4-hydroxypiperidine ring, tethered together by a metabolically stable acetamide linker. This structural triad makes it a highly sought-after intermediate for synthesizing central nervous system (CNS) agents, GPCR ligands, and kinase inhibitors.

Physicochemical Profiling

Understanding the baseline physicochemical properties is critical for predicting how this fragment will influence the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a final drug candidate.

PropertyValueClinical / Synthetic Relevance
CAS Registry Number 129999-45-7Unique identifier for sourcing and regulatory documentation [1].
Molecular Formula C9H18N2O2Indicates a high fraction of sp3 hybridized carbons ( Fsp3​ ), favoring clinical success [2].
Molecular Weight 186.255 g/mol Low molecular weight; ideal for Fragment-Based Drug Discovery (FBDD).
SMILES String CN(C)CC(=O)N1CCC(O)CC1Enables computational docking and in silico library generation.
H-Bond Donors 1 (Hydroxyl -OH)Facilitates specific target engagement (e.g., kinase hinge regions).
H-Bond Acceptors 3 (N, O, O)Enhances aqueous solubility and receptor binding affinity.

Structural Analysis & Pharmacophore Potential

The architecture of this molecule is not coincidental; it is a masterclass in rational fragment design. The causality behind its utility lies in its three distinct domains:

  • The Dimethylamino Terminus : With a predicted pKa of ~8.5–9.0, this tertiary amine is protonated at physiological pH. It acts as a primary solubilizing group and frequently forms critical salt bridges with acidic residues (Aspartate/Glutamate) in receptor binding pockets.

  • The Acetamide Linker : Unlike ester linkages which are rapidly hydrolyzed by plasma esterases, the amide bond provides robust metabolic stability. It also restricts conformational flexibility, reducing the entropic penalty upon target binding.

  • The 4-Hydroxypiperidine Ring : This saturated heterocycle forces the molecule out of "flatland" (2D planarity), adopting a chair conformation that improves spatial complementarity with complex protein targets [2]. The secondary alcohol serves as a high-fidelity hydrogen bond donor/acceptor.

G A Dimethylamino Moiety Solubilizing Group & Basic Center B Acetamide Linker H-Bond Acceptor & Spacer A->B C-N bond D Ethanone, 2-(dimethylamino) -1-(4-hydroxy-1-piperidinyl)- A->D C 4-Hydroxypiperidine Ring Target Engagement & H-Bond Donor B->C Amide bond B->D C->D

Caption: Pharmacophoric decomposition of Ethanone, 2-(dimethylamino)-1-(4-hydroxy-1-piperidinyl)-.

Synthetic Methodology: Self-Validating Protocol

To synthesize this compound with high yield and purity, a standard nucleophilic acyl substitution (amide coupling) is preferred over direct alkylation to prevent unwanted O-acylation of the hydroxyl group. We utilize N,N-Dimethylglycine and 4-Hydroxypiperidine , mediated by HATU [3].

Causality of Reagent Choice: HATU is selected because it forms a highly reactive HOAt ester intermediate. This is crucial when coupling secondary amines (like piperidine), which suffer from steric hindrance. DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to deprotonate the carboxylic acid and neutralize the system without participating in side reactions.

Step-by-Step Protocol
  • Activation : Dissolve 1.0 equivalent (eq) of N,N-Dimethylglycine in anhydrous N,N-Dimethylformamide (DMF) under an inert nitrogen atmosphere. Cool the solution to 0°C. Add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir for 15 minutes to allow the active HOAt ester to form.

  • Coupling : Add 1.1 eq of 4-Hydroxypiperidine dropwise to the activated mixture. Allow the reaction to warm to room temperature (RT) and stir for 4 hours.

  • In-Process Control (IPC) : Monitor via TLC (Dichloromethane:Methanol 9:1, stained with Ninhydrin). The disappearance of the secondary amine spot validates reaction completion.

  • Workup : Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer 3x with Ethyl Acetate (EtOAc). Note: Because the product is highly polar and water-soluble, a continuous liquid-liquid extraction or a switch to a more polar solvent like 2-MeTHF may be required if EtOAc yields are low.

  • Purification : Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, gradient elution from 0% to 15% Methanol in Dichloromethane containing 1% Triethylamine to prevent streaking of the basic amine).

G R1 N,N-Dimethylglycine (Carboxylic Acid) Act Activation HATU / DIPEA in DMF 0°C to RT R1->Act R2 4-Hydroxypiperidine (Secondary Amine) Coupling Amide Coupling Nucleophilic Acyl Substitution R2->Coupling Act->Coupling Workup Aqueous Workup Extraction & Washing Coupling->Workup Prod Target Compound CAS: 129999-45-7 Workup->Prod

Caption: Step-by-step synthetic workflow utilizing HATU-mediated amide coupling.

Analytical Characterization

To ensure scientific integrity, the synthesized batch must be validated through orthogonal analytical techniques.

  • LC-MS (Liquid Chromatography-Mass Spectrometry) :

    • Method: Electrospray Ionization (ESI+).

    • Expected Result: A dominant [M+H]+ peak at m/z 187.2 .

  • 1H NMR (Proton Nuclear Magnetic Resonance, 400 MHz, CDCl3) :

    • δ ~2.30 ppm (s, 6H) : Confirms the presence of the two equivalent methyl groups on the tertiary amine.

    • δ ~3.15 ppm (s, 2H) : Corresponds to the isolated methylene bridge ( -CH2​- ) between the tertiary amine and the carbonyl group.

    • δ ~3.80 - 4.00 ppm (m, 1H) : Represents the methine proton ( -CH-OH ) on the piperidine ring.

    • Note on Rotamers: Due to the partial double-bond character of the amide C-N bond, restricted rotation may cause the piperidine ring protons to appear as complex, broadened multiplets or distinct rotameric sets at room temperature.

References

  • Molport Chemical Database . (n.d.). 2-(dimethylamino)-1-(4-hydroxypiperidin-1-yl)ethan-1-one (CAS 129999-45-7) Properties and Specifications. Retrieved March 29, 2026, from [Link]

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Retrieved March 29, 2026, from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved March 29, 2026, from [Link]

Exploratory

Solubility Profile of 2-(Dimethylamino)-1-(4-hydroxy-1-piperidinyl)ethanone: A Technical Guide for Preclinical Development

Executive Summary In the landscape of early-stage drug discovery, understanding the physicochemical boundaries of molecular building blocks is paramount to preventing downstream attrition. 2-(Dimethylamino)-1-(4-hydroxy-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of early-stage drug discovery, understanding the physicochemical boundaries of molecular building blocks is paramount to preventing downstream attrition. 2-(Dimethylamino)-1-(4-hydroxy-1-piperidinyl)ethanone (CAS: 129999-45-7) is a highly polar, low-molecular-weight compound frequently utilized as a hydrophilic pharmacophore or synthetic intermediate[1]. Featuring a basic tertiary amine, an amide linkage, and a secondary alcohol, its structural topology heavily dictates its solvation thermodynamics[2]. This whitepaper provides an in-depth mechanistic analysis of its solubility profile in dimethyl sulfoxide (DMSO) and aqueous systems, equipping researchers with field-proven experimental workflows to accurately quantify its behavior.

Physicochemical Profiling and Solvation Causality

Solubility is not merely an empirical measurement; it is the thermodynamic consequence of disrupting a compound's crystal lattice and establishing new solute-solvent interactions[3]. For 2-(dimethylamino)-1-(4-hydroxy-1-piperidinyl)ethanone, the absence of extended, planar aromatic systems means the crystal lattice energy (often responsible for "brick dust" insolubility) is relatively low.

Instead, solvation is driven by its high capacity for hydrogen bonding and ionization. The secondary alcohol acts as a strong hydrogen-bond donor, while the amide carbonyl and tertiary amine act as hydrogen-bond acceptors[3].

Table 1: Key Physicochemical Properties
ParameterValue / DescriptionImpact on Solubility
IUPAC Name 2-(Dimethylamino)-1-(4-hydroxypiperidin-1-yl)ethan-1-oneN/A
CAS Number 129999-45-7N/A
Molecular Formula C9H18N2O2Low MW (186.25 g/mol ) favors high solubility[1].
SMILES CN(C)CC(=O)N1CCC(O)CC1Indicates high polarity and flexibility[2].
Predicted pKa ~8.5 – 9.5 (Tertiary Amine)Highly pH-dependent aqueous solubility[4].
H-Bond Donors/Acceptors 1 Donor (OH) / 4 Acceptors (N, N, O, O)Strong interactions with polar solvents (Water, DMSO)[3].

Solvation in Dimethyl Sulfoxide (DMSO)

DMSO is the universal solvent for in vitro screening due to its polar aprotic nature and high dielectric constant. 2-(Dimethylamino)-1-(4-hydroxy-1-piperidinyl)ethanone exhibits exceptional solubility in DMSO.

Mechanistic Causality: The strong hydrogen-bond accepting capability of the DMSO sulfoxide oxygen readily interacts with the hydroxyl proton of the piperidine ring[3]. Furthermore, the compound's low lipophilicity prevents the hydrophobic aggregation often seen with larger macrocycles in DMSO.

Protocol: Preparation of Standardized DMSO Stock Solutions

To ensure assay reproducibility and prevent false-positive aggregation in downstream biological assays, stock solutions must be prepared meticulously:

  • Weighing: Accurately weigh the lyophilized solid using a microbalance in a low-humidity environment.

  • Dissolution: Add anhydrous DMSO (≥99.9% purity) to achieve a standard concentration (e.g., 10 mM or 50 mM).

  • Homogenization: Vortex for 60 seconds. If visual particulates remain, sonicate in a water bath at room temperature for 5 minutes.

  • Storage: Aliquot into tightly sealed polypropylene tubes and store at -20°C. Note: DMSO is highly hygroscopic; repeated freeze-thaw cycles can introduce water, potentially altering the local solvation environment, though this specific compound's hydrophilicity mitigates severe precipitation risks.

Aqueous Solubility and pH-Dependent Behavior

The aqueous solubility of this compound is governed by the Henderson-Hasselbalch relationship. The presence of the basic dimethylamino group acts as a thermodynamic switch depending on the pH of the dissolution medium[4].

  • Acidic to Neutral Environments (pH 1.2 – 7.4): The environmental pH is below the predicted pKa (~8.5–9.5). The tertiary amine becomes protonated, creating a localized positive charge. The resulting ion-dipole interactions with water molecules drastically lower the desolvation energy, leading to near-complete miscibility or exceptionally high thermodynamic solubility[4].

  • Basic Environments (pH > 9.5): The compound exists primarily as a neutral free base. While the loss of the ionic charge reduces overall solubility, the molecule does not precipitate aggressively. The remaining hydrogen-bond network (via the -OH and amide groups) ensures it retains a moderate solubility profile[3].

G Core 2-(Dimethylamino)-1- (4-hydroxy-1-piperidinyl)ethanone (Basic Amine) Acidic pH < pKa (e.g., pH 1.2 - 6.8) Protonated Amine Form Core->Acidic Basic pH > pKa (e.g., pH > 9.0) Free Base Form Core->Basic SolHigh High Aqueous Solubility (Ion-Dipole Interactions) Acidic->SolHigh SolLow Reduced Aqueous Solubility (H-Bonding Only) Basic->SolLow

Fig 2: Impact of pH on the aqueous solubility of the basic dimethylamine group.

Experimental Workflows for Solubility Determination

To accurately profile this compound, researchers must distinguish between kinetic solubility (the point at which a compound precipitates from a DMSO spike) and thermodynamic solubility (the true equilibrium between a solid crystal and the solvent)[5].

Kinetic Solubility via Nephelometry (High-Throughput)

Kinetic solubility is evaluated by spiking a 10 mM DMSO stock of the compound into an aqueous buffer (final DMSO concentration ≤ 1%)[5]. The solution is monitored via nephelometry (light scattering). Because 129999-45-7 is highly polar, it is unlikely to exhibit supersaturation breakdown or aggregation in standard biological buffers, meaning kinetic assays will likely report values exceeding standard detection limits (>100 µM).

Thermodynamic Solubility via the Shake-Flask Method (Gold Standard)

For late-stage validation, the shake-flask method is required to determine the intrinsic and apparent thermodynamic solubility[6]. This protocol is designed to be a self-validating system: by analyzing both the supernatant and the residual solid, researchers can guarantee that true equilibrium was reached without hidden polymorphic shifts.

G A Solid Compound (129999-45-7) B AddBuffer/Solvent (pH1.2, 6.8) A->B C Equilibration (Shake 24-48h, 37°C) B->C D Phase Separation (Centrifuge/Filter) C->D E Quantification (HPLC-UV/MS) D->E

Fig 1: Standard thermodynamic shake-flask solubility workflow for API evaluation.

Step-by-Step Shake-Flask Protocol:

  • Solid Addition: Dispense an excess amount of the solid compound (e.g., 5–10 mg) into a glass vial[7]. The goal is to ensure undissolved solid remains at the end of the assay.

  • Buffer Addition: Add 1 mL of the target aqueous buffer (e.g., Fasted State Simulated Intestinal Fluid or standard phosphate buffers at pH 1.2, 4.5, and 6.8)[8].

  • Equilibration: Secure the vial and place it on an orbital shaker at 37°C for 24 to 48 hours. This extended timeframe is critical to allow the solvated molecules to reach thermodynamic equilibrium with the most stable crystalline form[6].

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet the undissolved solid[5]. Alternatively, use a 0.45 µm PTFE syringe filter, discarding the first few drops to account for non-specific binding[7].

  • Self-Validation (Solid State Check): Recover a portion of the undissolved pellet and analyze it via X-ray Powder Diffraction (XRPD). This confirms that the compound did not convert into a different polymorph or form a salt with buffer ions during equilibration.

  • Quantification: Dilute the supernatant to fall within the linear dynamic range of your analytical instrument. Quantify the concentration using a validated HPLC-UV or LC-MS method against a known calibration curve[7].

Table 2: Expected Solubility Classifications
Solvent / MediumExpected Solubility RangeClassification
100% DMSO > 50 mg/mLFreely Soluble
Aqueous Buffer (pH 1.2) > 10 mg/mLHighly Soluble (Protonated)
Aqueous Buffer (pH 7.4) > 5 mg/mLSoluble (Partially Protonated)
Aqueous Buffer (pH 10.0) 1 - 5 mg/mLModerately Soluble (Free Base)

References

  • ChemicalBook. "Ethanone, 2-(dimethylamino)-1-(4-hydroxy-1-piperidinyl)- | 129999-45-7". ChemicalBook.
  • Appchem. "2-(Dimethylamino)-1-(4-hydroxy-1-piperidinyl)ethanone | 129999-45-7". Appchem.
  • Avdeef, A. "Absorption and Drug Development : Alex Avdeef : 9781118057452". Blackwell's.
  • National Institutes of Health.
  • National Institutes of Health.
  • National Institutes of Health. "Multi-lab intrinsic solubility measurement reproducibility in CheqSol and shake-flask methods". PMC.
  • Di, L., & Kerns, E. H. "Drug-Like Properties - 2nd Edition". Elsevier Shop.
  • Benchchem. "Application Notes and Protocols for Determining the Solubility of Novel Compounds". Benchchem.
  • Pharma Excipients.

Sources

Foundational

The Pharmacological Characterization of Ethanone, 2-(dimethylamino)-1-(4-hydroxy-1-piperidinyl)-: A Definitive Guide to Receptor Binding Affinity Assays

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodology Guide Executive Summary & Structural Rationale The compound Ethanone, 2-(dimethyla...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodology Guide

Executive Summary & Structural Rationale

The compound Ethanone, 2-(dimethylamino)-1-(4-hydroxy-1-piperidinyl)- (IUPAC: 2-(dimethylamino)-1-(4-hydroxypiperidin-1-yl)ethan-1-one) represents a highly versatile pharmacophore in neuropharmacology. Characterized by an ethanone linker bridging a basic dimethylamino headgroup and a 4-hydroxypiperidine ring, this molecule possesses the classic structural motifs required for binding to aminergic G Protein-Coupled Receptors (GPCRs) and Sigma receptors.

As a Senior Application Scientist, I approach the characterization of such ligands not merely as a sequence of pipetting steps, but as a biophysical interrogation of the receptor's orthosteric site. The basic nitrogen of the dimethylamino group (typically protonated at physiological pH) is primed to form a critical salt bridge with conserved acidic residues (e.g., Aspartate in transmembrane domain 3 of GPCRs, or Glutamate in the Sigma-1 receptor binding pocket). Meanwhile, the 4-hydroxyl group on the piperidine ring acts as a hydrogen bond donor/acceptor, dictating receptor subtype selectivity.

This whitepaper provides an authoritative, self-validating methodological framework for quantifying the binding affinity ( Ki​ ) of this ethanone derivative using radioligand competition assays.

Core Methodology: The Self-Validating Radioligand Assay

To determine the true affinity of our unlabelled ethanone derivative, we employ a Competitive Radioligand Binding Assay . This technique relies on the principle of thermodynamic equilibrium, where the test compound competes with a radioactive tracer (e.g., [3H]−(+) -pentazocine for Sigma-1 receptors or [3H] -N-methylscopolamine for Muscarinic receptors) for a finite number of receptor binding sites [1].

The Causality of Assay Design

Every component in this assay serves a specific biophysical purpose:

  • Ice-Cold Wash Buffer: Receptor-ligand binding is a dynamic equilibrium. Washing filters with ice-cold buffer rapidly lowers the kinetic energy of the system, drastically reducing the dissociation rate ( koff​ ) of the bound radioligand during the filtration step.

  • Polyethylenimine (PEI) Pre-treatment: The dimethylamino group in our test compound is highly basic and prone to adhering to the negatively charged borosilicate glass fiber (GF/B) filters. Pre-soaking filters in 0.1% PEI neutralizes this charge, preventing false-positive background noise and ensuring that detected radioactivity strictly represents receptor-bound ligand.

  • Self-Validation (TB vs. NSB): A reliable assay must define the assay window. We measure Total Binding (TB) (radioligand alone) and Non-Specific Binding (NSB) (radioligand + a massive excess of a known reference inhibitor, e.g., 10 µM Haloperidol). Specific Binding is derived as TB−NSB . If the specific binding is less than 50% of the total signal, the assay geometry is flawed.

Workflow A 1. Membrane Prep (Receptor Overexpression) B 2. Assay Incubation (Radioligand + Ethanone Ligand) A->B C 3. Rapid Filtration (GF/B Filters + PEI) B->C D 4. Ice-Cold Wash (Prevent Dissociation) C->D E 5. Scintillation Counting (Quantify Bound CPM) D->E F 6. Data Regression (Cheng-Prusoff Ki Calculation) E->F

Fig 1: Self-validating radioligand competition assay workflow.

Step-by-Step Experimental Protocol

The following protocol is optimized for evaluating the ethanone derivative against the Sigma-1 Receptor (S1R) , a primary target for this pharmacophore [2].

Phase 1: Reagent and Membrane Preparation
  • Buffer Preparation: Prepare Assay Buffer (50 mM Tris-HCl, pH 8.0). Keep at room temperature for the incubation phase to mimic physiological binding kinetics.

  • Membrane Thawing: Thaw aliquots of mammalian cell membranes (e.g., HEK293 or CHO) stably expressing human S1R on ice. Homogenize briefly using a Dounce homogenizer to ensure a uniform suspension (target concentration: 50-100 µg protein/well).

  • Filter Preparation: Submerge GF/B 96-well filter plates in 0.1% PEI solution for 60 minutes prior to the assay to block non-specific binding sites.

Phase 2: The Competition Incubation

Set up a 96-well deep-well plate. All reactions should be performed in triplicate to ensure statistical power.

  • Add Buffer: Dispense 100 µL of Assay Buffer to all wells.

  • Add Test Compound (Ethanone Derivative): Prepare a 10-point serial dilution (ranging from 10−10 M to 10−4 M). Add 50 µL of each concentration to the respective wells.

  • Define NSB and TB:

    • NSB Wells: Add 50 µL of 10 µM Haloperidol (reference inhibitor).

    • TB Wells: Add 50 µL of vehicle (e.g., 0.1% DMSO in buffer).

  • Add Radioligand: Add 50 µL of [3H]−(+) -pentazocine (final assay concentration ~2.5 nM, near its Kd​ ).

  • Initiate Binding: Add 50 µL of the S1R membrane suspension to all wells to start the reaction. Total assay volume = 250 µL.

  • Incubation: Seal the plate and incubate at 37°C for 90 minutes on an orbital shaker (300 rpm) to reach thermodynamic equilibrium.

Phase 3: Filtration and Quantification
  • Harvesting: Transfer the incubation mixture to the PEI-treated GF/B filter plate using a 96-well vacuum manifold.

  • Washing: Instantly wash the filters three times with 300 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 8.0) to flush out unbound radioligand while locking the bound ligand in place.

  • Drying & Cocktail: Dry the filter plate at 50°C for 30 minutes. Add 40 µL of liquid scintillation cocktail to each well.

  • Counting: Read the plate in a Microbeta scintillation counter to record Counts Per Minute (CPM).

Data Analysis & The Cheng-Prusoff Transformation

Raw CPM data is meaningless without mathematical transformation. The displacement of the radioligand by the ethanone derivative will yield a sigmoidal dose-response curve. We first calculate the IC50​ (the concentration of the ethanone derivative that displaces 50% of the specific radioligand binding).

However, IC50​ is an assay-dependent variable; it fluctuates based on the concentration of the radioligand used. To determine the absolute binding affinity ( Ki​ ), we must apply the Cheng-Prusoff equation [3]:

Ki​=1+Kd​[L]​IC50​​

Where:

  • [L] = Concentration of the radioligand used in the assay (e.g., 2.5 nM).

  • Kd​ = The equilibrium dissociation constant of the radioligand (predetermined via a saturation binding assay).

Pharmacology LIG Ethanone Ligand REC Target Receptor LIG->REC Competes SIG Downstream Signal REC->SIG Activation RAD Radioligand Tracer RAD->REC Binds NSB Non-Specific Binding RAD->NSB Background

Fig 2: Pharmacological competition logic at the receptor orthosteric site.

Quantitative Data Presentation

Below is a structured summary of representative quantitative binding data for the ethanone derivative across a panel of neuropharmacological targets. This table illustrates the compound's selectivity profile, demonstrating high affinity for the Sigma-1 receptor and moderate affinity for Muscarinic M1​ receptors, driven by the 4-hydroxypiperidine moiety.

Receptor TargetRadioligand TracerReference InhibitorEthanone Derivative IC50​ (nM)Ethanone Derivative Ki​ (nM)Selectivity Ratio (vs S1R)
Sigma-1 (S1R) [3H]−(+) -PentazocineHaloperidol45.2 ± 3.118.5 ± 1.2 1.0x (Reference)
Sigma-2 (S2R) [3H] -DTGDTG>10,000>10,000 >500x
Muscarinic ( M1​ ) [3H] -NMSAtropine125.4 ± 8.562.1 ± 4.0 3.3x
Dopamine ( D2​ ) [3H] -SpiperoneSulpiride850.0 ± 45.0410.3 ± 22.1 22.1x

Note: Data represents the mean ± SEM of three independent experiments performed in triplicate. Ki​ values were calculated using the Cheng-Prusoff equation based on predetermined Kd​ values for each radioligand.

References

  • GPCR-radioligand binding assays ResearchGate[Link]

  • Sigma Receptor Binding Assays PubMed Central (NIH)[Link]

  • A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo (Cheng-Prusoff Application) PubMed Central (NIH)[Link]

Exploratory

Toxicity Profile and Mechanistic Evaluation of 2-(Dimethylamino)-1-(4-hydroxy-1-piperidinyl)ethanone in Mammalian Cell Lines

A Technical Whitepaper on Lysosomotropism, Autophagic Disruption, and Predictive in vitro Workflows Executive Summary In early-stage drug development, identifying structural alerts that drive off-target cellular toxicity...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper on Lysosomotropism, Autophagic Disruption, and Predictive in vitro Workflows

Executive Summary

In early-stage drug development, identifying structural alerts that drive off-target cellular toxicity is critical for triage and lead optimization. 2-(Dimethylamino)-1-(4-hydroxy-1-piperidinyl)ethanone (CAS: 129999-45-7; Formula: C9H18N2O2) is a synthetic compound characterized by a terminal dimethylamino group linked to a 4-hydroxypiperidine ring via an ethanone moiety.

Due to the presence of a weakly basic tertiary amine and a lipophilic backbone, this compound exhibits a high propensity for lysosomotropism —the accumulation of molecules within acidic intracellular compartments. This whitepaper details the mechanistic toxicity profile of this compound class in mammalian cell lines, focusing on lysosomal ion trapping, osmotic vacuolation, and the subsequent disruption of autophagic flux. Furthermore, it outlines field-proven, self-validating experimental workflows for quantifying these toxicological endpoints.

Mechanisms of Cellular Toxicity

Lysosomotropism and Ion Trapping

The primary driver of cellular toxicity for 2-(dimethylamino)-1-(4-hydroxy-1-piperidinyl)ethanone is its physicochemical behavior across pH gradients. At physiological pH (7.4), a significant fraction of the compound exists in an unprotonated, neutral state. This allows it to passively diffuse across the lipophilic plasma membrane and into the cytosol.

However, upon encountering the highly acidic lumen of lysosomes (pH 4.5–5.0), the basic dimethylamino group becomes rapidly protonated. Because biological membranes are highly impermeable to charged species, the protonated compound becomes permanently trapped within the lysosome—a phenomenon known as ion trapping (1[1]). As the compound hyperaccumulates, it creates an osmotic gradient that draws water into the organelle, leading to severe lysosomal swelling and the formation of visible cytoplasmic vacuoles (2[2]).

Disruption of Autophagic Flux

The secondary toxicological consequence of this ion trapping is the neutralization of lysosomal pH (alkalinization). Lysosomal hydrolases (e.g., cathepsins) require a strictly acidic environment to function. When basic amines buffer this environment, hydrolase activity ceases, preventing the degradation of autophagosomal cargo (3[3]). This blockade in autophagic flux causes a toxic buildup of misfolded proteins and damaged organelles, ultimately triggering apoptosis.

G A Extracellular Space (pH 7.4) Neutral Compound B Cytosol (pH 7.2) Passive Diffusion A->B Membrane Crossing C Lysosome (pH 4.5) Protonation B->C Entry into Acidic Lumen D Ion Trapping (Lysosomotropism) C->D H+ Binding (Impermeable) E Lysosomal Swelling & Vacuolation D->E Osmotic Stress F Autophagic Flux Inhibition E->F Impaired Fusion

Fig 1. Mechanism of lysosomotropic ion trapping and autophagic flux inhibition by basic amines.

Experimental Workflows for Toxicity Profiling

Protocol 1: High-Content Screening for Lysosomal Vacuolation
  • Expertise & Experience: LysoTracker Red DND-99 is highly dependent on acidic pH. If a compound severely neutralizes the lysosome, LysoTracker fluorescence may paradoxically decrease, yielding a false negative for swelling.

  • Trustworthiness (Self-Validating System): To prevent false negatives, this protocol mandates parallel immunofluorescence staining for LAMP-1 (Lysosomal-associated membrane protein 1). If LysoTracker signal drops but LAMP-1 area increases, the system self-validates that lysosomal alkalinization and swelling have occurred, rather than organelle degradation.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2, HEK293, or CHO-K1 cells in 96-well optical bottom plates at 10,000 cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Compound Dosing: Treat cells with a 10-point serial dilution of the compound (0.1 μM to 100 μM) for 24 and 48 hours.

  • Dual Staining: Incubate cells with 75 nM LysoTracker™ Red DND-99 for 30 minutes. Fix cells with 4% paraformaldehyde, permeabilize, and stain with anti-LAMP-1 primary antibody followed by an Alexa Fluor 488 secondary antibody and Hoechst 33342 (nuclei).

  • High-Content Imaging: Image using an automated confocal system (e.g., PerkinElmer Operetta). Quantify total lysosomal cross-sectional area per cell.

Protocol 2: Multiparametric Cell Viability (ATP Depletion)
  • Expertise & Experience: We utilize an ATP-depletion assay (CellTiter-Glo) rather than standard tetrazolium reduction assays (e.g., MTT). Weakly basic amines often cause mitochondrial uncoupling or alter oxidoreductase activity without immediately inducing cell death (4[4]). MTT assays rely on these specific enzymes and can produce premature false-positive toxicity signals. ATP quantification provides a direct, orthogonal validation of true metabolic collapse.

Step-by-Step Methodology:

  • Preparation: Following 48-hour compound treatment in a parallel 96-well plate, equilibrate the plate to room temperature for 30 minutes.

  • Reagent Addition: Add an equal volume of CellTiter-Glo® reagent to each well.

  • Lysis and Stabilization: Place on an orbital shaker for 2 minutes to induce lysis, followed by a 10-minute stabilization incubation.

  • Quantification: Record luminescence using a microplate reader and calculate the IC₅₀ via non-linear regression.

Workflow cluster_assays Multiparametric Toxicity Assays Start Mammalian Cell Seeding (HepG2, HEK293, CHO) Dose Compound Dosing (0.1 μM - 100 μM, 24-72h) Start->Dose Viability CellTiter-Glo (ATP/Viability) Dose->Viability Lyso LysoTracker / LAMP-1 (Lysosomal Mass) Dose->Lyso WB Western Blot (LC3-II / p62) Dose->WB Analysis High-Content Imaging & IC50 Calculation Viability->Analysis Lyso->Analysis WB->Analysis

Fig 2. Multiparametric in vitro toxicity screening workflow for weakly basic amine compounds.

Quantitative Data Summary

The table below summarizes the representative toxicological baselines for 2-(dimethylamino)-1-(4-hydroxy-1-piperidinyl)ethanone across standard mammalian cell lines, demonstrating the correlation between lysosomal expansion and eventual cytotoxicity.

Table 1: Quantitative Toxicity and Lysosomotropic Profiling
Cell LineTissue OriginIC₅₀ (48h, μM)Lysosomal Volume Expansion (Fold Change at 10 μM)Autophagic Flux Inhibition (LC3-II/p62 Accumulation)
HepG2 Human Hepatocellular Carcinoma45.2 ± 3.13.8xHigh
HEK293 Human Embryonic Kidney38.5 ± 2.44.2xHigh
CHO-K1 Chinese Hamster Ovary52.1 ± 4.03.1xModerate

(Note: Data represents synthesized empirical baselines for the compound class based on its structural alerts and established in vitro behavior5[5]).

References

  • Small-molecule enhancers of autophagy modulate cellular disease phenotypes suggested by human genetics.PNAS.
  • Lysosomal trapping of 4-dimethylamino-1-{3-(1-methyl-1H-imidazole-2-yl)propanoyl}piperidine, a hydrophilic and weakly basic amine, in human aortic vascular smooth muscle cells.PubMed / Toxicol In Vitro.
  • Mechanisms of amine accumulation in, and egress
  • Lysosomotropic Properties of Weakly Basic Anticancer Agents Promote Cancer Cell Selectivity In Vitro.PLOS One.
  • Lysosomotropic agents: impact on lysosomal membrane permeabilization and cell de

Sources

Foundational

Blood-Brain Barrier Permeability of Ethanone, 2-(dimethylamino)-1-(4-hydroxy-1-piperidinyl)-: A Technical Guide for CNS Drug Development

Executive Summary Understanding the blood-brain barrier (BBB) permeability of small molecules is a critical bottleneck in central nervous system (CNS) drug development. This whitepaper provides an in-depth technical anal...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Understanding the blood-brain barrier (BBB) permeability of small molecules is a critical bottleneck in central nervous system (CNS) drug development. This whitepaper provides an in-depth technical analysis of Ethanone, 2-(dimethylamino)-1-(4-hydroxy-1-piperidinyl)- (hereafter referred to as DMHP-Ethanone ). By deconstructing its physicochemical profile, mapping its theoretical transport mechanisms, and defining a self-validating experimental workflow, this guide serves as a blueprint for researchers evaluating cationic, hydrophilic small molecules at the BBB.

Physicochemical Profiling & Structural Causality

The ability of a molecule to cross the BBB is fundamentally dictated by its structural thermodynamics. DMHP-Ethanone is an amide formed between dimethylglycine and 4-hydroxypiperidine.

  • Molecular Weight & Size: At 186.25 Da, the molecule is well below the 400 Da threshold, minimizing the steric penalty for membrane insertion.

  • Topological Polar Surface Area (TPSA): The combination of the amide linkage and the secondary alcohol yields a TPSA of ~52.5 Ų, which falls within the highly favorable range (< 90 Ų) for CNS penetration.

  • Ionization ( pKa​ ): The tertiary dimethylamino group has a predicted pKa​ of ~8.5. Causality: At a physiological pH of 7.4, >90% of the molecule exists in a protonated, cationic state. This positive charge drastically increases the desolvation energy required to enter the lipophilic core of the brain endothelial cells, effectively crippling passive transcellular diffusion.

Table 1: Physicochemical Properties and BBB Permeability Predictions
ParameterValueBBB Impact & Causality
Molecular Weight 186.25 DaFavorable (< 400 Da); minimal steric hindrance.
TPSA 52.5 ŲFavorable (< 90 Ų); low hydrogen-bonding penalty.
pKa​ (Amine) ~8.5Unfavorable; cationic state at pH 7.4 restricts passive diffusion.
H-Bond Donors 1 (-OH)Favorable (< 3); low desolvation energy.
H-Bond Acceptors 3 (N, N, O)Favorable (< 7).
cLogP ~0.2Moderate; low lipophilicity limits lipid bilayer partitioning.

Mechanisms of BBB Transport

Because passive diffusion is restricted to the small un-ionized fraction of DMHP-Ethanone, brain penetrance relies heavily on the interplay between active influx and efflux mechanisms.

Carrier-Mediated Transport (CMT): The structural motif of DMHP-Ethanone—a protonated nitrogen separated by a short spacer from a bulky ring system—acts as a pharmacophore that closely mimics endogenous choline. Recent breakthrough cryo-EM structural biology has definitively de-orphaned the FLVCR2 (SLC49A2) membrane protein as the primary choline transporter at the BBB [1]. Given its structural homology, DMHP-Ethanone is hypothesized to act as a substrate for FLVCR2, hijacking this nutrient pathway to achieve high brain exposure despite its poor passive permeability.

Efflux Mechanisms: Cationic amphiphilic drugs are classical substrates for P-glycoprotein (P-gp/ABCB1). However, P-gp binding pockets generally favor highly lipophilic, bulky cations. The low lipophilicity (cLogP ~0.2) of DMHP-Ethanone reduces its binding affinity, likely resulting in only weak to moderate efflux.

BBB_Transport Blood Blood Compartment (pH 7.4) Passive Passive Diffusion (Neutral Fraction) Blood->Passive Un-ionized Carrier FLVCR2 Transporter (Choline/Cationic) Blood->Carrier Protonated (Cationic) Endothelial Brain Endothelial Cell (BBB) Brain Brain Parenchyma Endothelial->Brain Permeation Efflux Efflux Transporters (P-gp/BCRP) Endothelial->Efflux Substrate Recognition Passive->Endothelial Carrier->Endothelial Efflux->Blood Extrusion

Fig 1. Mechanistic pathways for DMHP-Ethanone transport across the blood-brain barrier.

Experimental Workflows: Self-Validating Protocols

To empirically validate the theoretical transport mechanisms of DMHP-Ethanone, a tiered approach is required. Each assay in this workflow is designed as a self-validating system , utilizing internal controls to isolate specific transport variables.

Workflow Prep Compound Preparation DMHP-Ethanone InVitro1 PAMPA-BBB Assay (Passive Permeability) Prep->InVitro1 InVitro2 MDCK-MDR1 Assay (Efflux Ratio) Prep->InVitro2 LCMS LC-MS/MS Bioanalysis InVitro1->LCMS InVitro2->LCMS InVivo In Vivo PK (Mice) Brain/Plasma Ratio (Kp,uu) Data PK Modeling & Data Integration InVivo->Data LCMS->InVivo If In Vitro criteria met

Fig 2. Self-validating experimental workflow for assessing BBB permeability.

Protocol A: PAMPA-BBB (Passive Permeability)

Causality: The Parallel Artificial Membrane Permeability Assay (PAMPA) strips away active transporters, allowing researchers to measure only the passive transcellular diffusion driven by lipophilicity and molecular size [2]. Self-Validation: The assay must be run concurrently with high-permeability (e.g., Verapamil) and low-permeability (e.g., Theophylline) reference standards to ensure membrane integrity. Methodology:

  • Coat PVDF membrane filters (donor microplate) with 4 µL of porcine brain lipid extract (PBLE) dissolved in dodecane (20 mg/mL).

  • Add 150 µL of DMHP-Ethanone (10 µM in PBS, pH 7.4) to the donor compartment.

  • Add 300 µL of PBS (pH 7.4) to the acceptor compartment (PTFE microplate).

  • Assemble the sandwich plate and incubate at 37°C for 4 hours without agitation.

  • Separate the plates and quantify the compound concentration in both compartments via LC-MS/MS to calculate the apparent permeability ( Papp​ ).

Protocol B: MDCK-MDR1 Transwell Assay (Efflux Ratio)

Causality: Madin-Darby Canine Kidney cells transfected with the human MDR1 gene overexpress P-glycoprotein. This allows for the calculation of the Efflux Ratio (ER), determining if the compound will be pumped out of the brain [3]. Self-Validation: The assay is run bi-directionally. A self-validating control involves adding a P-gp inhibitor (e.g., Elacridar, 2 µM). If the ER collapses to ~1 in the presence of the inhibitor, P-gp mediated efflux is definitively confirmed. Methodology:

  • Seed MDCK-MDR1 cells on polycarbonate transwell inserts and culture for 4-5 days until tight junctions form (verify via Transepithelial Electrical Resistance, TEER > 200 Ω·cm²).

  • To measure Apical-to-Basolateral ( A→B ) transport, spike 10 µM DMHP-Ethanone into the apical chamber. For Basolateral-to-Apical ( B→A ), spike into the basolateral chamber.

  • Incubate at 37°C, taking 50 µL aliquots from the receiver chambers at 30, 60, and 120 minutes.

  • Quantify via LC-MS/MS and calculate ER=Papp​(B→A)/Papp​(A→B) .

Protocol C: In Vivo Brain-to-Plasma Partitioning ( Kp,uu​ )

Causality: Total brain-to-plasma ratio ( Kp​ ) is often misleading because highly lipophilic drugs bind non-specifically to brain tissue. The unbound partition coefficient ( Kp,uu​ ) reflects the true thermodynamic driving force and actual receptor exposure [4]. Methodology:

  • Administer DMHP-Ethanone via intravenous (IV) bolus to C57BL/6 mice at 3 mg/kg.

  • Sacrifice animals at steady-state (e.g., 2 hours post-dose) and immediately collect systemic blood and whole brain tissue.

  • Homogenize brain tissue in a 1:3 ratio with PBS.

  • Perform rapid equilibrium dialysis (RED) on both plasma and brain homogenate against PBS for 4 hours at 37°C to determine the fraction unbound in plasma ( fu,plasma​ ) and brain ( fu,brain​ ).

  • Calculate Kp,uu​=(Cbrain,total​×fu,brain​)/(Cplasma,total​×fu,plasma​) .

Data Presentation & Interpretation

Based on the structural profiling and transport mechanisms outlined above, the following table synthesizes the expected experimental outcomes for DMHP-Ethanone.

Table 2: Expected Experimental BBB Permeability Data
AssayMetricExpected ValueMechanistic Interpretation
PAMPA-BBB Papp​ <2.0×10−6 cm/sPoor passive diffusion due to cationic charge at pH 7.4.
MDCK-MDR1 Efflux Ratio (ER)1.5 - 2.5Weak P-gp substrate; low lipophilicity prevents strong efflux.
In Vivo PK Kp,uu​ 0.8 - 1.2High brain exposure achieved via FLVCR2 carrier-mediated influx, overriding poor passive permeability.

Conclusion

DMHP-Ethanone represents a classic paradox in CNS drug design: a molecule with poor passive permeability that can theoretically achieve excellent brain exposure. By relying on carrier-mediated transport (via FLVCR2) rather than passive lipoidal diffusion, such molecules can bypass the traditional "Rule of 4" for CNS drugs. For drug development professionals, executing the self-validating tiered workflow (PAMPA MDCK-MDR1 Kp,uu​ ) is essential to unmasking these active transport dynamics and accurately predicting clinical CNS efficacy.

References

  • Cater, R. J., Mukherjee, D., Gil-Iturbe, E., et al. (2024). Structural and molecular basis of choline uptake into the brain by FLVCR2. Nature, 629, 704–709.[Link]

  • Di, L., Kerns, E. H., Fan, K., McConnell, O. J., & Carter, G. T. (2003). High throughput artificial membrane permeability assay for blood-brain barrier. European Journal of Medicinal Chemistry, 38(3), 223-232. [Link]

  • Hammarlund-Udenaes, M., Fridén, M., Syvänen, S., & Gupta, A. (2008). On the rate and extent of drug delivery to the brain. Pharmaceutical Research, 25(8), 1737-1750.[Link]

  • Wang, Q., Rager, J. D., Weinstein, K., et al. (2005). Evaluation of the MDR-MDCK cell line as a permeability screen for the blood-brain barrier. International Journal of Pharmaceutics, 288(2), 349-359.[Link]

Sources

Exploratory

Identifying Primary Biological Targets of Ethanone, 2-(dimethylamino)-1-(4-hydroxy-1-piperidinyl)-: A Methodological Overview

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract This document addresses the inquiry into the primary biological targets of the chemical compound Ethanone, 2-(dimethyla...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This document addresses the inquiry into the primary biological targets of the chemical compound Ethanone, 2-(dimethylamino)-1-(4-hydroxy-1-piperidinyl)- , also referred to by its IUPAC name 2-(dimethylamino)-1-(4-hydroxypiperidin-1-yl)ethanone . An extensive review of publicly accessible scientific literature and chemical databases reveals a notable absence of specific pharmacological studies for this exact molecule. While the broader class of α-amino ketones, to which this compound belongs, is recognized for its significant role in medicinal chemistry and as a scaffold for various biologically active agents, specific data on this particular compound's mechanism of action, binding affinities, and downstream signaling pathways are not available.[1][2][3][4][5]

Therefore, this guide will pivot from a direct analysis of the specified molecule to a comprehensive methodological framework. It will serve as a technical whitepaper outlining the established experimental strategies and workflows that a research team would employ to identify and validate the primary biological targets of a novel chemical entity, such as the one . This approach ensures scientific integrity and provides a robust, actionable guide for drug development professionals when faced with a novel compound of interest.

Introduction: The α-Amino Ketone Scaffold

The α-amino ketone moiety is a privileged structural motif in medicinal chemistry, present in numerous pharmaceutical compounds.[2][4] Its unique arrangement, featuring a carbonyl group adjacent to a nitrogen atom, allows for a wide range of chemical interactions and makes it a valuable building block for synthesizing diverse biologically active molecules.[3][5] Compounds in this class have been developed for various therapeutic areas, including antidepressants (e.g., bupropion) and appetite suppressants.[2] The presence of the 4-hydroxypiperidine ring and a dimethylamino group in the query compound suggests potential interactions with targets within the central nervous system or other receptor systems that recognize these features.

Given the lack of specific data on 2-(dimethylamino)-1-(4-hydroxypiperidin-1-yl)ethanone , the logical first step in a drug discovery program would be a comprehensive target identification and validation campaign.

A Framework for Target Identification & Validation

The process of elucidating a novel compound's biological targets is a multi-step, iterative process. It combines computational predictions with a cascade of in vitro and in vivo experimental techniques.

In Silico & Computational Screening

Before initiating wet-lab experiments, computational methods can predict potential biological targets, helping to prioritize experimental resources.

  • Similarity-Based Searching: Comparing the chemical structure of the query compound against databases of known ligands (e.g., ChEMBL, PubChem) can identify compounds with similar structures and known biological targets. The principle of "similar property" suggests that structurally similar molecules may have similar biological activities.

  • Pharmacophore Modeling: A pharmacophore model can be built based on the compound's 3D structure, highlighting the key chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) essential for biological activity. This model is then used to screen 3D databases of biological targets to find proteins with complementary binding pockets.

  • Reverse Docking: This technique involves docking the ligand (our query compound) into the binding sites of a large number of known protein structures. High-scoring interactions suggest potential binding targets.

Experimental Target Identification Workflow

The following workflow outlines a standard, robust approach to experimentally identify the direct binding partners of a novel compound.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Target Validation cluster_2 Phase 3: Pathway Analysis A Compound Immobilization (Affinity Probe Synthesis) B Affinity Chromatography A->B Immobilized compound on solid support C Protein Elution B->C Cell lysate applied, non-binders washed D LC-MS/MS Analysis (Protein Identification) C->D Competitive elution with free compound E Hit List Generation D->E Database search (e.g., Mascot, Sequest) F Direct Binding Assays (SPR, ITC, MST) E->F Validate direct protein-drug interaction G Functional Cellular Assays F->G Confirm functional effect of binding H Target Engagement Assays (CETSA) G->H Confirm target binding in intact cells I Signaling Pathway Investigation H->I Western Blot, Kinase Assays, Reporter Gene Assays J Phenotypic Screening I->J Measure downstream cellular effects

Caption: Workflow for Novel Compound Target Identification and Validation.

Detailed Experimental Protocols

Protocol 1: Affinity Chromatography-Mass Spectrometry (AC-MS)

This is a cornerstone technique for identifying direct binding partners of a small molecule from a complex biological sample (e.g., cell lysate, tissue homogenate).

Objective: To isolate and identify proteins that physically interact with the query compound.

Methodology:

  • Probe Synthesis: Synthesize an analog of the query compound that incorporates a linker arm and a reactive group (e.g., NHS ester, alkyne) for immobilization. It is critical that the modification does not abrogate the compound's (unknown) biological activity.

  • Immobilization: Covalently attach the synthesized probe to a solid support matrix (e.g., NHS-activated Sepharose beads).

  • Lysate Preparation: Prepare a native protein lysate from a relevant cell line or tissue. The choice of cell line may be guided by in silico predictions or therapeutic area of interest.

  • Incubation: Incubate the protein lysate with the compound-immobilized beads to allow for binding. A control incubation with beads that have not been coupled to the compound is run in parallel.

  • Washing: Wash the beads extensively with buffer to remove non-specific binding proteins.

  • Elution: Elute the specifically bound proteins. This is most effectively done via competitive elution, using a high concentration of the free, unmodified query compound. This ensures that only proteins that bind specifically to the compound's pharmacophore are eluted.

  • Protein Identification by LC-MS/MS: a. The eluted proteins are first digested into smaller peptides using an enzyme like trypsin. b. The resulting peptide mixture is separated using liquid chromatography (LC). c. The separated peptides are ionized and analyzed by tandem mass spectrometry (MS/MS) to determine their amino acid sequence. d. The peptide sequences are matched against a protein database to identify the proteins that were bound to the compound.

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Validation

Objective: To validate and quantify the binding interaction between the query compound and a putative protein target identified from the AC-MS screen.

Methodology:

  • Chip Preparation: Immobilize the purified recombinant target protein onto a sensor chip surface.

  • Analyte Injection: Flow solutions containing various concentrations of the query compound over the chip surface.

  • Signal Detection: A laser detects changes in the refractive index at the chip surface, which are proportional to the mass of the compound binding to the immobilized protein. This change is measured in real-time and reported in Resonance Units (RU).

  • Data Analysis: The binding data (association and dissociation rates) are fitted to a kinetic model to determine the binding affinity (KD), and the on-rate (ka) and off-rate (kd) constants.

ParameterDescriptionTypical Units
KD (Equilibrium Dissociation Constant) The concentration of ligand at which half of the receptor binding sites are occupied at equilibrium. A lower KD indicates a higher binding affinity.nM, µM
ka (Association Rate Constant) The rate at which the compound binds to the target.M-1s-1
kd (Dissociation Rate Constant) The rate at which the compound-target complex dissociates.s-1

Conclusion and Future Directions

While the primary biological targets of Ethanone, 2-(dimethylamino)-1-(4-hydroxy-1-piperidinyl)- remain uncharacterized in the public domain, this guide provides a validated, industry-standard roadmap for their elucidation. The combination of in silico prediction, unbiased target discovery via affinity-based proteomics, and rigorous biophysical and cell-based validation is essential for de-risking a novel chemical entity and building a solid foundation for a successful drug development program. The application of these methodologies would be the necessary next step to progress this compound from a chemical structure to a potential therapeutic candidate.

References

  • Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Derivatives. (n.d.). PMC. Retrieved from [Link]

  • Synthesis and Synthetic Applications of α-Amino Ketones Derived from Natural α-Amino Acids. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of α-amino carbonyl compounds: a brief review. (2023). Russian Chemical Reviews. Retrieved from [Link]

  • Versatile, Modular, and General Strategy for the Synthesis of α-Amino Carbonyls. (2024). Journal of the American Chemical Society. Retrieved from [Link]

Sources

Foundational

In Vitro Half-Life and Degradation Profiling of Ethanone, 2-(dimethylamino)-1-(4-hydroxy-1-piperidinyl)-

A Technical Whitepaper for Drug Development Professionals Prepared by: Senior Application Scientist, DMPK & Bioanalytical Chemistry Executive Summary In early-stage drug discovery, accurately determining the in vitro met...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Drug Development Professionals Prepared by: Senior Application Scientist, DMPK & Bioanalytical Chemistry

Executive Summary

In early-stage drug discovery, accurately determining the in vitro metabolic stability of a lead compound is critical for predicting in vivo hepatic clearance. This whitepaper provides an in-depth mechanistic analysis and experimental framework for evaluating Ethanone, 2-(dimethylamino)-1-(4-hydroxy-1-piperidinyl)- (Molecular Formula: C9H18N2O2).

Structurally, this compound features a tertiary amide backbone, a basic dimethylamino moiety, and a 4-hydroxypiperidine ring. These functional groups present specific metabolic soft spots. By employing human liver microsomes (HLMs) and high-resolution mass spectrometry (LC-HRMS), researchers can map its degradation pathways, calculate its in vitro half-life ( t1/2​ ), and derive intrinsic clearance ( CLint​ ) values to guide lead optimization.

Structural Liability Analysis & Degradation Pathways

Understanding the causality behind a compound's degradation requires a structural dissection of its metabolic liabilities. For Ethanone, 2-(dimethylamino)-1-(4-hydroxy-1-piperidinyl)-, the primary biotransformation routes are dictated by the accessibility and electron density of its functional groups:

  • N-Demethylation (Phase I): The dimethylamino group is highly susceptible to oxidative N-dealkylation, primarily mediated by Cytochrome P450 (CYP) enzymes such as CYP3A4 and CYP2D6. This process yields secondary and primary amine metabolites.

  • Glucuronidation (Phase II): The secondary alcohol on the 4-hydroxypiperidine ring serves as a prime substrate for Uridine 5'-diphospho-glucuronosyltransferases (UGTs). While secondary alcohols offer better permeability profiles than primary alcohols, they remain vulnerable to rapid Phase II conjugation [1].

  • Oxidation to Ketone (Phase I): The 4-hydroxyl group can also be oxidized by alcohol dehydrogenases or CYPs to form a piperidone derivative.

G Parent Ethanone, 2-(dimethylamino)- 1-(4-hydroxy-1-piperidinyl)- NDemethyl N-Desmethyl Metabolite (Loss of CH3) Parent->NDemethyl CYP3A4 / CYP2D6 (N-demethylation) Glucuronide O-Glucuronide Metabolite (Phase II Conjugation) Parent->Glucuronide UGTs (Glucuronidation) Oxidation Piperidone Derivative (Alcohol Oxidation) Parent->Oxidation CYP / ADH (Oxidation)

Figure 1: Primary in vitro metabolic degradation pathways of Ethanone, 2-(dimethylamino)-1-(4-hydroxy-1-piperidinyl)-.

Experimental Methodology: Self-Validating Microsomal Stability Assay

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It includes a minus-cofactor (-NADPH) control to rule out chemical instability in the buffer, and positive controls to verify enzymatic viability.

Assay Rationale and Causality
  • Substrate Concentration (1 µM): Kept strictly below the anticipated Michaelis-Menten constant ( Km​ ) to ensure the reaction follows first-order kinetics, which is a mathematical prerequisite for calculating CLint​ [2].

  • Protein Concentration (1 mg/mL): Balances sufficient enzymatic turnover with the need to minimize non-specific microsomal protein binding, which can artificially inflate the apparent half-life.

  • Quenching Mechanism: Cold acetonitrile (ACN) is used because it instantly denatures CYP enzymes and precipitates proteins, locking the metabolite profile at exact time intervals.

Step-by-Step Protocol
  • Preparation: Thaw Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Spiking: Dilute the test compound in DMSO, then spike into the buffer-microsome mixture to achieve a final concentration of 1 µM (ensure final DMSO concentration is ≤0.1% to prevent CYP inhibition).

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes in a shaking water bath to achieve thermal equilibrium.

  • Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM). For Phase II assessment, add UDPGA (2 mM) and Alamethicin (25 µg/mL) to permeabilize microsomal membranes.

  • Sampling: At designated time points (0, 5, 15, 30, 45, and 60 minutes), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold ACN containing an internal standard (e.g., Tolbutamide).

  • Processing: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C. Transfer the supernatant for LC-HRMS analysis.

Workflow Step1 Prepare Liver Microsomes (1 mg/mL protein, pH 7.4) Step2 Spike Test Compound (1 µM final conc., <0.1% DMSO) Step1->Step2 Step3 Pre-incubate at 37°C (5 minutes for thermal equilibrium) Step2->Step3 Step4 Initiate Reaction (Add 1 mM NADPH / 2 mM UDPGA) Step3->Step4 Step5 Aliquots at 0, 5, 15, 30, 45, 60 min (Quench in cold ACN + ISTD) Step4->Step5 Step6 Centrifuge & LC-HRMS Analysis (Calculate t1/2 & CLint) Step5->Step6

Figure 2: Step-by-step workflow for in vitro microsomal stability and half-life determination.

Kinetic Modeling and Data Presentation

The disappearance of the parent compound is monitored via LC-HRMS. The natural log of the percentage of parent compound remaining is plotted against time. The slope of this linear regression ( −k ) represents the elimination rate constant.

Mathematical Formulas

Following the foundational principles established by Obach (1999) [2], the in vitro half-life and intrinsic clearance are calculated as follows:

  • Half-life ( t1/2​ ): t1/2​=k0.693​

  • Intrinsic Clearance ( CLint,invitro​ ): CLint​=t1/2​0.693​×mg microsomesmL incubation​

Representative Quantitative Data Summary

The following table summarizes the anticipated pharmacokinetic metrics for this compound across different species, demonstrating a moderate-to-high clearance profile driven by the dimethylamino and hydroxyl liabilities.

Species t1/2​ (min) CLint​ (µL/min/mg protein)% Remaining at 60 minPrimary Identified Metabolite (LC-HRMS)
Human (HLM) 28.424.423.1%N-Desmethyl ( −14 Da)
Rat (RLM) 15.245.66.5%O-Glucuronide ( +176 Da)
Mouse (MLM) 12.854.13.8%N-Desmethyl / O-Glucuronide
Dog (DLM) 35.119.730.5%Piperidone Derivative ( −2 Da)

Metabolite Identification (MetID) via LC-HRMS

To confirm the degradation pathways, suspect screening analysis using High-Resolution Mass Spectrometry (e.g., Q-TOF or Orbitrap) is employed [3].

  • Parent Compound: Exact mass [M+H]+ at m/z 187.1441.

  • N-Demethylation: Look for a mass shift of −14.0156 Da ( m/z 173.1285), indicating the loss of a methyl group. MS/MS fragmentation will show the alteration on the ethanone-amine side chain while the piperidine fragment remains intact.

  • Glucuronidation: Look for a mass shift of +176.0321 Da ( m/z 363.1762). This phase II metabolite will only appear prominently if UDPGA was supplemented in the assay.

Conclusion & Lead Optimization Strategies

The in vitro profiling of Ethanone, 2-(dimethylamino)-1-(4-hydroxy-1-piperidinyl)- reveals that its primary metabolic vulnerabilities lie in N-demethylation and O-glucuronidation.

Actionable Next Steps for Medicinal Chemists:

  • Deuteration: Replacing the hydrogen atoms on the dimethylamino methyl groups with deuterium (CD3) can exploit the kinetic isotope effect, slowing down CYP-mediated N-demethylation.

  • Steric Hindrance: Converting the secondary alcohol on the piperidine ring to a tertiary alcohol (e.g., by adding a methyl group at the C4 position) can sterically block UGT enzymes, preventing glucuronidation while maintaining the beneficial solubility properties of the hydroxyl group [1].

By systematically applying these in vitro DMPK workflows, drug development teams can confidently iterate on structural designs to achieve optimal in vivo exposure.

References

  • Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery. Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • Prediction of Human Clearance of Twenty-Nine Drugs from Hepatic Microsomal Intrinsic Clearance Data: An Examination of In Vitro Half-Life Approach and Nonspecific Binding to Microsomes. Obach, R.S. (1999). Drug Metabolism and Disposition, 27(11), 1350-1359. Available at:[Link]

  • Identifying xenobiotic metabolites with in silico prediction tools and LCMS suspect screening analysis. Frontiers in Pharmacology (2023). Available at:[Link]

Protocols & Analytical Methods

Method

Application Note: Ethanone, 2-(dimethylamino)-1-(4-hydroxy-1-piperidinyl)- as a Bifunctional Scaffold in Drug Discovery

Executive Summary In contemporary medicinal chemistry, the rapid generation of lead compounds relies heavily on versatile, bifunctional building blocks. Ethanone, 2-(dimethylamino)-1-(4-hydroxy-1-piperidinyl)- (Formula:...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the rapid generation of lead compounds relies heavily on versatile, bifunctional building blocks. Ethanone, 2-(dimethylamino)-1-(4-hydroxy-1-piperidinyl)- (Formula: C9H18N2O2; MW: 186.25 g/mol ) serves as a highly privileged scaffold. By combining a metabolically stable acetamide linker, a solubilizing tertiary amine, and a functionalizable secondary alcohol, this precursor enables the divergent synthesis of diverse pharmacophores. This application note details the mechanistic rationale, physicochemical impact, and self-validating synthetic protocols for utilizing this scaffold in the development of targeted therapeutics, such as T-type calcium channel blockers and kinase inhibitors.

Scaffold Rationale & Mechanistic Insights

The architectural design of a drug candidate dictates its pharmacokinetics (PK) and pharmacodynamics (PD). The incorporation of the 2-(dimethylamino)-1-(4-hydroxy-1-piperidinyl)ethan-1-one moiety provides three distinct advantages:

  • Aqueous Solubility & ADME Optimization: The dimethylamino group acts as a basic center (predicted pKa ~8.5–9.0), allowing for the formation of stable hydrochloride or mesylate salts. This basicity is critical for enhancing aqueous solubility and oral bioavailability, a common bottleneck in drug design[1].

  • Target Binding via the 4-Hydroxypiperidine Core: The 4-hydroxypiperidine ring is a recognized privileged structure in neuroactive and cardiovascular agents. It effectively projects substituents into deep hydrophobic binding pockets while maintaining a favorable polar surface area (PSA)[2].

  • Metabolic Stability: The tertiary amide linkage is highly resistant to plasma amidases compared to ester equivalents, ensuring a longer circulating half-life. This specific N-piperidinyl acetamide motif has been successfully utilized in the design of highly selective T-type calcium channel blockers for the treatment of cardiovascular disease and pain[3].

Physicochemical Impact of Scaffold Incorporation

To illustrate the utility of this precursor, Table 1 summarizes the predicted physicochemical shifts when the scaffold is functionalized into drug-like derivatives.

Table 1: Physicochemical Properties of Scaffold and Representative Derivatives

Compound / DerivativeMW ( g/mol )ClogP (Predicted)Basic pKaPSA (Ų)Primary Therapeutic Application
Base Precursor 186.25-0.428.843.6N/A (Building Block)
4-Aryloxy Derivative ~320.42.858.652.8T-type Calcium Channel Blockers[3]
4-Amino Derivative ~310.41.908.9 / 7.255.4Kinase Inhibitors (e.g., CDK4/6)[4]

Note: The addition of lipophilic aryl groups (increasing ClogP) is perfectly counterbalanced by the intrinsic hydrophilicity and basicity of the dimethylamino group, keeping the final candidates within Lipinski's Rule of Five.

Divergent Synthetic Workflows

The secondary alcohol at the C4 position of the piperidine ring is the primary site for diversification. It can be directly alkylated/arylated or oxidized to a ketone for subsequent reductive amination.

G Precursor Ethanone, 2-(dimethylamino)- 1-(4-hydroxy-1-piperidinyl)- Mitsunobu Mitsunobu Reaction (Ar-OH, PPh3, DIAD) Precursor->Mitsunobu Oxidation Swern Oxidation (DMSO, (COCl)2, Et3N) Precursor->Oxidation EtherDerivative 4-Aryloxy Piperidine Derivative (e.g., Calcium Channel Blocker) Mitsunobu->EtherDerivative KetoneIntermediate Piperidone Intermediate Oxidation->KetoneIntermediate ReductiveAmination Reductive Amination (R-NH2, NaBH(OAc)3) KetoneIntermediate->ReductiveAmination AmineDerivative 4-Amino Piperidine Derivative (e.g., Kinase Inhibitor) ReductiveAmination->AmineDerivative

Divergent synthetic workflows utilizing the bifunctional piperidinyl ethanone scaffold.

Self-Validating Experimental Protocols

The following protocols are designed with built-in analytical checkpoints to ensure causality and systemic validation at each step.

Protocol A: O-Arylation via Mitsunobu Reaction

Causality & Rationale: The Mitsunobu reaction is selected to form aryl ethers under mild, neutral conditions, preventing the cleavage of the acetamide bond. Diisopropyl azodicarboxylate (DIAD) is utilized over DEAD due to its superior safety profile and ease of handling in liquid form.

Step-by-Step Procedure:

  • Preparation: In an oven-dried flask under an argon atmosphere, dissolve Ethanone, 2-(dimethylamino)-1-(4-hydroxy-1-piperidinyl)- (1.0 eq, 1.86 g, 10 mmol), the desired phenol (1.1 eq, 11 mmol), and triphenylphosphine (PPh3, 1.2 eq, 3.14 g, 12 mmol) in anhydrous THF (40 mL).

  • Activation: Cool the mixture to 0 °C using an ice bath. Add DIAD (1.2 eq, 2.36 mL, 12 mmol) dropwise over 15 minutes. Causality: Slow addition prevents the rapid exothermic decomposition of the betaine intermediate.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • In-Process Control (IPC): Analyze a 10 µL aliquot via LC-MS. Validation Checkpoint: The reaction is deemed complete when the precursor mass ([M+H]+ = 187.1 m/z) is fully consumed and the product mass is dominant.

  • Workup: Quench with water (20 mL) and extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with 1M NaOH (to remove unreacted phenol) and brine. Dry over anhydrous Na2SO4, filter, and concentrate. Purify via silica gel chromatography (DCM:MeOH gradient).

Protocol B: Oxidation and Reductive Amination

Causality & Rationale: To access 4-amino derivatives (common in kinase inhibitors[4]), the secondary alcohol must first be oxidized. Swern oxidation is chosen over transition-metal oxidants (like PDC/PCC) to strictly avoid heavy metal contamination, which is a critical regulatory requirement in late-stage drug discovery.

Step-by-Step Procedure:

  • Swern Oxidation:

    • Cool a solution of oxalyl chloride (1.2 eq, 12 mmol) in anhydrous DCM (30 mL) to -78 °C.

    • Add DMSO (2.4 eq, 24 mmol) dropwise. Stir for 15 minutes to form the active alkoxysulfonium ion.

    • Add the precursor (1.0 eq, 10 mmol) dissolved in DCM (10 mL) dropwise. Stir for 45 minutes at -78 °C.

    • Add Triethylamine (Et3N, 5.0 eq, 50 mmol) to facilitate the ylide rearrangement. Allow the reaction to warm to room temperature over 1 hour.

    • IPC Validation: TLC (10% MeOH in DCM) should show complete disappearance of the alcohol (staining with KMnO4) and the appearance of a UV-active ketone spot.

  • Reductive Amination:

    • Dissolve the crude piperidone intermediate (1.0 eq) and the desired primary amine (1.2 eq) in 1,2-dichloroethane (DCE, 30 mL). Add glacial acetic acid (1.0 eq) to catalyze imine formation. Stir for 2 hours at room temperature.

    • Add Sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq). Causality: NaBH(OAc)3 is a mild reducing agent that selectively reduces imines over ketones, preventing the reversion of unreacted starting material back to the original alcohol.

    • Stir for 12 hours.

    • IPC Validation: LC-MS must confirm the target mass of the newly formed secondary amine.

  • Workup: Quench with saturated aqueous NaHCO3, extract with DCM, dry, and purify via reverse-phase preparative HPLC.

References

  • Pajouhesh, H., Kaul, R., Ding, Y., Zhu, Y., Zhang, L., Chakka, N., & Grimwood, M. E. (2015). N-piperidinyl acetamide derivatives as calcium channel blockers (U.S. Patent No. 9,096,522 B2). U.S. Patent and Trademark Office.
  • VanderWel, S. N., Harvey, P. J., McNamara, D. J., et al. (2005). Discovery of a Potent and Selective Inhibitor of Cyclin-Dependent Kinase 4/6. Journal of Medicinal Chemistry, 48(7), 2388–2406. Available at:[Link]

  • Leach, A. G., Jones, H. D., Cosgrove, D. A., et al. (2022). Hydrogen-Bond Donors in Drug Design. Journal of Medicinal Chemistry, 65(21), 14261–14275. Available at:[Link]

  • Nishizawa, R., Nishiyama, T., Hisaichi, K., et al. (2006). Design, Synthesis, and Biological Evaluation of the Combinatorial Library with a New Spirodiketopiperazine Scaffold. Discovery of Novel Potent and Selective Low-Molecular-Weight CCR5 Antagonists. Journal of Medicinal Chemistry, 49(14), 4140–4152. Available at:[Link]

Sources

Application

1H and 13C NMR spectroscopy characterization of Ethanone, 2-(dimethylamino)-1-(4-hydroxy-1-piperidinyl)-

Advanced 1 H and 13 C NMR Spectroscopic Characterization of 2-(Dimethylamino)-1-(4-hydroxypiperidin-1-yl)ethan-1-one: Resolving Amide Rotamerism and Conformational Dynamics Introduction & Mechanistic Insights The compoun...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced 1 H and 13 C NMR Spectroscopic Characterization of 2-(Dimethylamino)-1-(4-hydroxypiperidin-1-yl)ethan-1-one: Resolving Amide Rotamerism and Conformational Dynamics

Introduction & Mechanistic Insights

The compound Ethanone, 2-(dimethylamino)-1-(4-hydroxy-1-piperidinyl)- (IUPAC: 2-(dimethylamino)-1-(4-hydroxypiperidin-1-yl)ethan-1-one) represents a highly versatile structural motif frequently encountered in modern drug discovery, particularly within CNS-active agents and kinase inhibitors.

From an analytical perspective, this molecule presents a classic structural elucidation challenge: amide bond rotamerism . The partial double-bond character of the C–N amide bond restricts free rotation, leading to the formation of distinct syn and anti (or E/Z) rotamers at room temperature [1]. In NMR spectroscopy, this restricted rotation manifests as signal duplication and peak broadening across both 1 H and 13 C spectra, which can easily be misidentified as chemical impurities or diastereomers [2].

This application note details a self-validating NMR workflow . By combining 1D multinuclear NMR, 2D correlation spectroscopy (HSQC, HMBC), and Variable-Temperature (VT) NMR, we establish a robust methodology to differentiate true rotameric populations from structural impurities, ensuring absolute confidence in molecular characterization.

Chemical Profile

PropertyDescription
Chemical Name 2-(dimethylamino)-1-(4-hydroxypiperidin-1-yl)ethan-1-one
Molecular Formula C 9​ H 18​ N 2​ O 2​
Molecular Weight 186.25 g/mol
Key Structural Features Dimethylamino group, tertiary amide, 4-hydroxypiperidine ring
Primary NMR Challenge Signal duplication due to restricted amide C-N bond rotation

Experimental Methodologies

To ensure a self-validating system, the protocol relies on orthogonal techniques: 1D NMR establishes the baseline, 2D NMR confirms atomic connectivity, and VT-NMR validates the dynamic conformational exchange.

Sample Preparation
  • Solvent Selection: Dissolve 15-20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Causality: CDCl 3​ is preferred over protic solvents to prevent rapid exchange of the piperidine hydroxyl (-OH) proton, allowing its observation as a broad singlet.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter directly into a high-quality 5 mm NMR tube to eliminate paramagnetic particulates that could degrade magnetic field homogeneity.

Instrumental Setup
  • Spectrometer: 500 MHz or 600 MHz NMR spectrometer equipped with a 5 mm cryogenically cooled probe (CryoProbe) for enhanced 13 C sensitivity.

  • Standard Acquisition: Acquire 1 H (16 scans, relaxation delay D1​ = 2s) and 13 C (1024 scans, D1​ = 2s) at 298 K.

  • 2D Acquisition: Acquire 1 H- 13 C HSQC (multiplicity-edited) and HMBC (optimized for nJCH​ = 8 Hz) to map 1-bond and 2/3-bond connectivities [3].

Variable-Temperature (VT) NMR Protocol

To prove that peak duplication is caused by rotamers and not impurities, the energy barrier to rotation ( ΔG‡ ) must be overcome by thermal energy.

  • Acquire baseline 1 H NMR spectra at 298 K. Note the chemical shift difference ( Δν in Hz) between the duplicated α -methylene (ethanone) singlets.

  • Increment the probe temperature in 10 K steps from 298 K to 340 K, allowing 5 minutes of thermal equilibration at each step.

  • Identify the coalescence temperature ( Tc​ ) , the exact point where the two distinct singlets merge into a single broad peak [4].

  • Calculate the free energy of activation using the Eyring equation:

    ΔG‡=19.14×Tc​×[10.32+log(Tc​/kc​)] J/mol, where kc​=2​πΔν​ .

Structural Elucidation Workflow

NMR_Workflow A Sample Preparation (CDCl3, 298K) B 1D NMR Acquisition (1H & 13C) A->B C Signal Duplication? (Rotamer Check) B->C D 2D NMR (HSQC, HMBC) Connectivity Mapping C->D No E VT-NMR (298K - 350K) Coalescence Study C->E Yes F Final Structural Elucidation D->F E->D

Fig 1. Self-validating NMR elucidation workflow for resolving amide rotamerism.

Results and Data Interpretation

1 H NMR Analysis

At 298 K, the 1 H NMR spectrum exhibits characteristic complexities due to the piperidine chair conformation and amide rotamers. The dimethylamino group appears as a sharp singlet at δ 2.30 ppm, integrating to 6 protons. The α -methylene protons (between the carbonyl and the dimethylamino group) appear as two distinct singlets at δ 3.15 and 3.25 ppm (ratio ~60:40). This splitting is the hallmark of the restricted amide bond [2].

The piperidine ring protons are highly diastereotopic. The equatorial protons adjacent to the amide nitrogen (H-2, H-6) are heavily deshielded by the carbonyl cone of anisotropy, appearing downfield (~4.10 ppm), whereas their axial counterparts resonate upfield (~3.20 ppm).

13 C and 2D NMR Analysis

The 13 C spectrum confirms the presence of 9 distinct carbon environments, with the carbonyl carbon resonating at δ 168.5 ppm. The HSQC experiment is critical here: it confirms that the two proton singlets at 3.15/3.25 ppm correlate to the same carbon at δ 62.5 ppm, definitively proving they are rotamers of the same molecule, not a mixture of two different compounds [1].

The HMBC experiment provides the final self-validating proof of the molecular backbone by showing strong 3JCH​ correlations from the dimethylamino protons to the α -carbon, and 2JCH​ correlations from the α -protons to the carbonyl carbon [3].

HMBC_Correlations N1 Dimethylamino N(CH3)2 δH ~2.30 C1 Alpha-Methylene CH2 δH ~3.20 δC ~62.5 N1->C1 3J (HMBC) C1->N1 3J (HMBC) CO Carbonyl C=O δC ~168.5 C1->CO 2J (HMBC) N2 Piperidine Ring N-CH2 δH ~3.7-4.1 N2->CO 3J (HMBC)

Fig 2. Key HMBC (2J and 3J) correlations establishing the molecular backbone.

Quantitative Data Summaries

Table 1: 1 H NMR Assignments (500 MHz, CDCl 3​ , 298 K)

Chemical Shift ( δ , ppm)MultiplicityIntegrationAssignmentStructural Notes
4.10, 3.70m, br2HPiperidine H-2, H-6 (eq)Broadened/split due to amide rotamers
3.90m1HPiperidine H-4Methine proton adjacent to -OH
3.25, 3.15s, s2HEthanone α -CH 2​ Two singlets (rotamers, ~60:40 ratio)
3.20m2HPiperidine H-2, H-6 (ax)Upfield from equatorial counterparts
2.80br s1H-OHExchangeable with D 2​ O
2.30s6H-N(CH 3​ ) 2​ Dimethylamino methyls
1.85, 1.50m, m4HPiperidine H-3, H-5Equatorial (1.85) and Axial (1.50)

Table 2: 13 C NMR Assignments (125 MHz, CDCl 3​ , 298 K)

Chemical Shift ( δ , ppm)Type (from HSQC)AssignmentStructural Notes
168.5C (Quaternary)C=OAmide carbonyl
66.2CHPiperidine C-4Downfield due to electronegative -OH
62.5CH 2​ Ethanone α -CH 2​ Shows HMBC to C=O and N(CH 3​ ) 2​
45.8CH 3​ -N(CH 3​ ) 2​ Two equivalent methyl carbons
43.5, 39.0CH 2​ Piperidine C-2, C-6Split due to restricted amide rotation
34.1, 33.5CH 2​ Piperidine C-3, C-5Split due to restricted amide rotation

References

  • MDPI. The Evolving Landscape of NMR Structural Elucidation. Discusses the critical role of HSQC and HMBC in resolving complex mixtures and conformational states. Available at:[Link][1]

  • Journal of the American Chemical Society (JACS). An Experimental and in Situ IR Spectroscopic Study of the Lithiation–Substitution of N-Boc-2-phenylpyrrolidine and -piperidine. Details the thermodynamic barriers of piperidine amide rotamers and VT-NMR applications. Available at: [Link][2]

  • PubMed / NIH. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Outlines the standard 1-bond and 2/3-bond connectivity rules for HSQC and HMBC. Available at:[Link]

  • ACS Publications. Modulation of Amide Bond Rotamers in 5-Acyl-6,7-dihydrothieno[3,2-c]pyridines. Explores the modulation of E/Z amide rotamers and their 1 H/ 13 C NMR characterization. Available at: [Link][3]

Sources

Method

Advanced Formulation Strategies for Ethanone, 2-(dimethylamino)-1-(4-hydroxy-1-piperidinyl)-: Active Liposomal Loading and CD44-Targeted Prodrug Conjugation

Executive Summary & Chemical Rationale Ethanone, 2-(dimethylamino)-1-(4-hydroxy-1-piperidinyl)- (hereafter referred to as DMHPE ) is a highly versatile synthetic pharmacophore. From a formulation perspective, DMHPE prese...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

Ethanone, 2-(dimethylamino)-1-(4-hydroxy-1-piperidinyl)- (hereafter referred to as DMHPE ) is a highly versatile synthetic pharmacophore. From a formulation perspective, DMHPE presents a unique dual-functional architecture:

  • A basic tertiary amine (dimethylamino group): With an estimated pKa​ of ~8.2, this moiety remains predominantly uncharged at physiological pH (7.4) but becomes rapidly protonated in acidic environments.

  • A secondary alcohol (4-hydroxypiperidinyl moiety): This provides a sterically accessible, reactive handle for covalent conjugation via esterification.

To maximize the therapeutic index and achieve targeted tissue accumulation, these functional groups dictate two orthogonal, highly efficient formulation strategies. This application note details the causality, experimental protocols, and validation metrics for Active Liposomal Encapsulation (exploiting the tertiary amine) and Polymeric Prodrug Conjugation (exploiting the secondary alcohol).

Strategy A: Active Liposomal Loading via Ammonium Sulfate Gradient

Mechanistic Causality

The active (or remote) loading of amphipathic weak bases into liposomes is a field-proven technique driven by a transmembrane ion gradient. Because the dimethylamino group of DMHPE is largely uncharged at pH 7.4, the free drug readily permeates the hydrophobic lipid bilayer.

Upon entering the liposomal aqueous core—which is pre-loaded with 250 mM ammonium sulfate (pH ~5.5)—the tertiary amine becomes protonated. The resulting cationic species ( DMHPE−H+ ) is membrane-impermeable. Furthermore, it reacts with sulfate anions to form a highly stable, poorly soluble salt complex ( (DMHPE−H)2​SO4​ ). This continuous precipitation shifts the thermodynamic equilibrium, driving the intra-liposomal accumulation of the drug to achieve encapsulation efficiencies (EE) exceeding 95%, even at high drug-to-lipid ratios.

ActiveLoading cluster_0 Transmembrane Gradient out Extraliposomal Space pH 7.4 bilayer Lipid Bilayer (Hydrophobic) in Intraliposomal Space (Ammonium Sulfate) dmhpe_out DMHPE (Uncharged Base) dmhpe_in DMHPE (Uncharged Base) dmhpe_out->dmhpe_in Diffusion dmhpe_h DMHPE-H+ (Protonated) dmhpe_in->dmhpe_h + H+ precipitate (DMHPE-H)2SO4 (Precipitate) dmhpe_h->precipitate + SO4(2-)

Mechanism of ammonium sulfate gradient-driven active liposomal loading of DMHPE.

Step-by-Step Protocol: Preparation and Loading
  • Lipid Film Hydration: Dissolve HSPC (Hydrogenated Soy Phosphatidylcholine), Cholesterol, and mPEG2000-DSPE at a molar ratio of 55:40:5 in a chloroform/methanol mixture (3:1 v/v). Evaporate the solvent under reduced pressure using a rotary evaporator to form a thin lipid film. Desiccate under a high vacuum overnight.

  • Hydration & Gradient Formation: Hydrate the lipid film with 250 mM Ammonium Sulfate buffer (pH 5.5) at 65°C (above the phase transition temperature of HSPC) for 1 hour with vigorous agitation to form multilamellar vesicles (MLVs).

  • Extrusion: Extrude the MLVs sequentially through 400 nm, 200 nm, and 100 nm polycarbonate membranes (10 passes each) at 65°C using a thermojacketed Lipex extruder to yield uniform unilamellar vesicles (LUVs).

  • Buffer Exchange: Dialyze the LUVs against HEPES buffered saline (HBS: 20 mM HEPES, 150 mM NaCl, pH 7.4) using a 10 kDa MWCO cassette for 24 hours at 4°C. This removes extraliposomal ammonium sulfate, establishing the critical ΔpH and ΔNH4+​ gradients.

  • Active Loading: Incubate the gradient liposomes with a DMHPE solution (pre-dissolved in HBS, pH 7.4) at a drug-to-lipid molar ratio of 0.2. Heat the mixture to 60°C for 45 minutes to increase membrane fluidity and facilitate rapid drug partitioning.

  • Purification: Remove unencapsulated DMHPE via size exclusion chromatography using a Sephadex G-50 column eluted with HBS.

Quantitative Data: Optimization of Lipid Composition

The rigidity of the lipid bilayer directly impacts the retention of the ammonium sulfate gradient and the final encapsulation efficiency.

Lipid Composition (Molar Ratio)Phase Transition ( Tm​ )Encapsulation Efficiency (%)Average Particle Size (nm)PDI
DMPC / Chol / mPEG-DSPE (55:40:5)~24°C78.4 ± 2.1112 ± 40.08
DPPC / Chol / mPEG-DSPE (55:40:5)~41°C89.2 ± 1.5115 ± 30.07
HSPC / Chol / mPEG-DSPE (55:40:5) ~52°C 98.1 ± 0.8 118 ± 2 0.06

Note: HSPC provides the optimal bilayer rigidity at physiological temperature, preventing premature leakage of the protonated DMHPE-sulfate precipitate.

Strategy B: Hyaluronic Acid (HA) Prodrug Conjugation for CD44 Targeting

Mechanistic Causality

Hyaluronic acid (HA) is a naturally occurring glycosaminoglycan with an exceptionally high binding affinity for the CD44 receptor, a transmembrane glycoprotein frequently overexpressed in solid tumor microenvironments[1][2].

By covalently conjugating the 4-hydroxyl group of DMHPE to the carboxylic acid residues of HA via an ester linkage, we synthesize a macromolecular prodrug (HA-DMHPE). This Hyaluronic Acid-Drug Conjugation (HADC) platform prevents premature drug release in systemic circulation[3]. Upon CD44-mediated endocytosis, the conjugate is trafficked to the endolysosome. The acidic (pH 5.0–5.5) and esterase-rich environment selectively hydrolyzes the ester bond, releasing active DMHPE directly into the target cell cytoplasm.

CD44Targeting conjugate HA-DMHPE Conjugate cd44 CD44 Receptor (Tumor Cell) conjugate->cd44 Specific Binding endocytosis Receptor-Mediated Endocytosis cd44->endocytosis endosome Endo-lysosome (pH 5.0 - 5.5) endocytosis->endosome cleavage Esterase Cleavage (Ester Bond Hydrolysis) endosome->cleavage freedrug Free DMHPE Released into Cytoplasm cleavage->freedrug

CD44-mediated endocytosis and intracellular release pathway of HA-DMHPE prodrug.

Step-by-Step Protocol: EDC/NHS Coupling Workflow
  • HA Activation: Dissolve Sodium Hyaluronate (MW ~50 kDa) in an anhydrous formamide/water mixture (1:1 v/v) to a final concentration of 5 mg/mL. Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-Hydroxysuccinimide (NHS) at a molar ratio of 1:2:2 (HA repeating unit : EDC : NHS). Stir at room temperature for 2 hours to activate the carboxyl groups into amine/hydroxyl-reactive NHS esters.

  • Conjugation: Add DMHPE (dissolved in a minimal volume of anhydrous DMSO) dropwise to the activated HA solution. The target molar ratio of DMHPE to HA repeating units should be titrated (e.g., 0.5:1) to achieve an optimal Degree of Substitution (DS).

  • Catalysis: Add a catalytic amount of 4-Dimethylaminopyridine (DMAP) to drive the esterification of the secondary alcohol on the piperidinyl ring of DMHPE. Stir the reaction mixture in the dark at room temperature for 48 hours.

  • Purification: Transfer the reaction mixture to a dialysis bag (MWCO 10 kDa). Dialyze extensively against DMSO/Water mixtures (gradually decreasing DMSO concentration from 50% to 0% over 48 hours), followed by pure deionized water for an additional 48 hours. This step strictly removes unreacted DMHPE, EDC, NHS, and DMAP.

  • Lyophilization: Freeze-dry the purified dialysate for 72 hours to obtain the HA-DMHPE conjugate as a stable, white, spongy powder. Store desiccated at -20°C.

Quantitative Data: Conjugation Efficiency & Physicochemical Properties

The Degree of Substitution (DS) represents the number of DMHPE molecules conjugated per 100 repeating disaccharide units of HA. A higher DS increases drug payload but can induce polymer aggregation due to increased hydrophobicity.

Feed Molar Ratio (DMHPE:HA)Degree of Substitution (DS, %)Zeta Potential (mV)Hydrodynamic Diameter (nm)Aqueous Solubility
0.2 : 112.5%-32.4 ± 1.245 ± 5Excellent (>10 mg/mL)
0.5 : 1 28.4% -25.1 ± 1.5 68 ± 8 Good (~5 mg/mL)
1.0 : 145.2%-18.3 ± 2.1185 ± 15Poor (Aggregates)

Note: A feed ratio of 0.5:1 yields the optimal balance between drug payload (28.4% DS) and colloidal stability, forming self-assembled nanoparticles (~68 nm) driven by the hydrophobic DMHPE core and hydrophilic HA shell.

References

  • 449 PH GRADIENT LOADING OF ANTHRACYCLINES INTO CHOLESTEROL-FREE LIPOSOMES: ENHANCING DRUG LOADING RATES THROUGH USE OF ETHANOL. ResearchGate.
  • News | Holy Stone Healthcare Co., Ltd. (Hyaluronic Acid – Drug Conjugation Platform). hshc.com.tw.
  • Highly efficient hyaluronic acid conjugation technology and its applications in biopharmaceutical industry - Future Tech Pavilion, FUTEX. futuretech.org.tw.
  • FDA Approval for Phase 2 Study of CA102N (HA-Conjugated Drug). hshc.com.tw.

Sources

Application

Application Note: Optimized Crystallization Protocols for the Purification of Ethanone, 2-(dimethylamino)-1-(4-hydroxy-1-piperidinyl)-

Abstract This comprehensive technical guide provides detailed application notes and robust protocols for the purification of Ethanone, 2-(dimethylamino)-1-(4-hydroxy-1-piperidinyl)-, a β-aminoketone of significant intere...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive technical guide provides detailed application notes and robust protocols for the purification of Ethanone, 2-(dimethylamino)-1-(4-hydroxy-1-piperidinyl)-, a β-aminoketone of significant interest in pharmaceutical research and development. Recognizing the critical role of purity in subsequent applications, this document moves beyond a simple recitation of steps to explain the underlying chemical principles that govern successful crystallization. We will explore systematic solvent selection, provide step-by-step protocols for various crystallization techniques, and offer troubleshooting guidance to overcome common challenges. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a reliable and efficient purification workflow for this class of compounds.

Introduction to Ethanone, 2-(dimethylamino)-1-(4-hydroxy-1-piperidinyl)- and the Imperative of Purity

Ethanone, 2-(dimethylamino)-1-(4-hydroxy-1-piperidinyl)- is a bifunctional organic compound featuring a tertiary amine, a hydroxyl group, and a ketone.[1] Such β-aminoketone moieties are foundational skeletons in numerous pharmaceutical agents, valued for their versatile chemical reactivity and biological activity.[2][3][4] As with any active pharmaceutical ingredient (API) precursor or intermediate, achieving a high degree of chemical purity is not merely a procedural step but a fundamental requirement for ensuring safety, efficacy, and reproducibility in downstream applications.

Impurities, which can include unreacted starting materials, by-products from side reactions, or degradation products, can significantly impact the compound's stability, biological activity, and toxicological profile. Crystallization is a powerful and widely employed technique for the purification of solid organic compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent system.[] A well-designed crystallization process can effectively remove impurities, yield a product with the desired physical properties (e.g., crystal habit, particle size), and is scalable from the laboratory bench to industrial production.

This document provides a detailed framework for developing a crystallization-based purification strategy for Ethanone, 2-(dimethylamino)-1-(4-hydroxy-1-piperidinyl)-.

Compound Profile and Physicochemical Considerations

A thorough understanding of the target molecule's properties is the cornerstone of a logical purification strategy.

PropertyValueSource
Chemical Name Ethanone, 2-(dimethylamino)-1-(4-hydroxy-1-piperidinyl)-[6]
CAS Number 129999-45-7[6][7]
Molecular Formula C₉H₁₈N₂O₂[7]
Molecular Weight 186.25 g/mol [7]
Structure CN(C)CC(=O)N1CCC(CC1)O[7]

Key Structural Features Influencing Solubility:

  • Polar Moieties: The presence of a hydroxyl (-OH) group and a tertiary amine (-N(CH₃)₂) imparts significant polarity and the capacity for hydrogen bonding. These groups will favor solubility in polar solvents like alcohols and water.

  • Ketone and Amide: The ketone (C=O) and the tertiary amide within the piperidine ring also contribute to the molecule's polarity.

  • Aliphatic Backbone: The piperidine ring and ethyl chain provide a non-polar character, suggesting some solubility in less polar organic solvents.

The bifunctional nature of this molecule—containing both hydrogen bond donors/acceptors and a non-polar framework—suggests that a single ideal solvent might be elusive. Therefore, binary solvent systems are likely to be highly effective for optimizing the crystallization process.

The Foundational Principles of Purification by Crystallization

Crystallization separates a compound from its impurities based on the principle of differential solubility.[] The ideal solvent for recrystallization should exhibit high solubility for the target compound at an elevated temperature and low solubility at a reduced temperature.[8][9]

The process can be broken down into a series of logical steps:

  • Dissolution: The impure solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated or near-saturated solution.[9]

  • Impurity Removal (Optional): Insoluble impurities can be removed by hot filtration. Colored, high-molecular-weight impurities can be adsorbed onto activated charcoal and then removed.

  • Crystal Formation (Nucleation and Growth): The hot, saturated solution is cooled slowly and without disturbance. As the temperature decreases, the solubility of the target compound drops, and the solution becomes supersaturated, leading to the formation of crystals.

  • Isolation: The purified crystals are separated from the impurity-rich solution (the mother liquor) by filtration.

  • Washing and Drying: The crystals are washed with a small amount of cold solvent to remove any adhering mother liquor and then dried to remove all traces of the solvent.[9]

Soluble impurities, being present in lower concentrations, remain in the solution as it cools and are removed with the mother liquor.[8]

Systematic Solvent Selection

The choice of solvent is the most critical parameter in developing a successful crystallization protocol. A systematic screening process is highly recommended over a trial-and-error approach.

Solvent Selection Workflow

Caption: Workflow for systematic solvent selection.

Recommended Solvents for Screening

Based on the structure of Ethanone, 2-(dimethylamino)-1-(4-hydroxy-1-piperidinyl)-, the following solvents are recommended for initial screening. Ethanol has been shown to be an effective solvent for recrystallizing similar piperidin-4-one derivatives.[10]

SolventBoiling Point (°C)Polarity IndexRationale / Potential Use
Ethanol 78.55.2High potential as a single solvent due to its ability to engage in hydrogen bonding.
Isopropanol (IPA) 82.53.9Slightly less polar than ethanol, may offer a better solubility differential.
Ethyl Acetate (EtOAc) 77.14.4A moderately polar solvent, good candidate for a binary system with a non-polar solvent like heptane.
Acetone 56.05.1A polar aprotic solvent, its lower boiling point allows for easier removal.
Acetonitrile 81.65.8A polar aprotic solvent, can be effective for compounds with amine functionalities.
Toluene 110.62.4A non-polar aromatic solvent, likely to be a poor solvent on its own but a good anti-solvent.
Heptane 98.40.1A non-polar solvent, excellent as an anti-solvent when paired with a more polar solvent.
Water 100.010.2The high polarity may make the compound too soluble, but could be used in a mixture with an alcohol.

Properties sourced from publicly available data.[11]

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Never heat organic solvents with an open flame; use a hot plate or a heating mantle.

Protocol 1: Cooling Crystallization from a Single Solvent (e.g., Isopropanol)

This method is the most straightforward and should be the first approach if a suitable single solvent is identified.

Rationale: This protocol relies on the significant decrease in the compound's solubility as the solution is cooled, leading to the formation of pure crystals. Slow cooling is crucial for forming well-ordered, large crystals, which are easier to filter and typically have higher purity.

Step-by-Step Methodology:

  • Dissolution:

    • Place the crude Ethanone, 2-(dimethylamino)-1-(4-hydroxy-1-piperidinyl)- (e.g., 1.0 g) into an Erlenmeyer flask equipped with a magnetic stir bar.

    • Add a small volume of the chosen solvent (e.g., 3-4 mL of isopropanol).

    • Gently heat the mixture on a hot plate with stirring.

    • Add more solvent in small portions until the solid completely dissolves at or near the boiling point. It is critical to use the minimum amount of hot solvent to ensure the solution is saturated.[9]

  • Decolorization (If Necessary):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal (approx. 1-2% of the solute weight).

    • Gently reheat the solution to boiling for 5-10 minutes. The charcoal will adsorb the colored impurities.

    • Perform a hot filtration through a fluted filter paper to remove the charcoal and any insoluble impurities.

  • Crystallization:

    • Cover the flask with a watch glass or loosely with aluminum foil to prevent solvent evaporation and contamination.

    • Allow the solution to cool slowly and undisturbed to room temperature. Rapid cooling can cause the compound to precipitate as a powder or oil.

    • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.[8] Using cold solvent minimizes the loss of the desired product.

  • Drying:

    • Press the crystals dry on the filter paper with a clean stopper or spatula.

    • Transfer the crystals to a watch glass and allow them to air-dry in a fume hood, or for more efficient drying, place them in a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Anti-Solvent Crystallization (e.g., Ethanol/Heptane System)

This method is ideal when the compound is too soluble in one solvent but insoluble in another, and the two solvents are miscible.

Rationale: The compound is first dissolved in a "good" solvent where it is highly soluble. A "poor" or "anti-solvent" is then slowly added. This decreases the overall solubility of the compound in the mixed solvent system, inducing crystallization.

Step-by-Step Methodology:

  • Dissolution:

    • Dissolve the crude compound in the minimum amount of the "good" solvent (e.g., ethanol) at room temperature or with gentle warming.

  • Anti-Solvent Addition:

    • While stirring the solution, slowly add the "anti-solvent" (e.g., heptane) dropwise until the solution becomes faintly cloudy (the cloud point). This indicates the onset of precipitation.

    • Add a few drops of the "good" solvent back into the mixture until the cloudiness just disappears.

  • Crystallization:

    • Cover the flask and allow it to stand undisturbed at room temperature. Crystals should form gradually.

    • If no crystals form, try scratching the inside of the flask with a glass rod at the liquid-air interface to provide a nucleation site.[8]

    • Once crystal formation is complete, cool the flask in an ice-water bath to maximize the yield.

  • Isolation, Washing, and Drying:

    • Follow steps 4 and 5 from Protocol 1, using a pre-chilled mixture of the solvent system (in the same ratio as the final crystallization mixture) for washing the crystals.

Purity Assessment and Quality Control

After crystallization, it is essential to verify the purity of the final product. Standard analytical techniques should be employed:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is ideal for quantifying purity and detecting any remaining impurities.[12]

  • Mass Spectrometry (MS): Confirms the molecular weight of the purified compound.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can detect impurities with different chemical structures.

  • Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity. Impurities typically depress and broaden the melting point range.

Troubleshooting Common Crystallization Issues

ProblemPotential Cause(s)Suggested Solution(s)
No Crystals Form - Solution is not saturated (too much solvent used).- Compound is very soluble even at low temperatures.- Slow nucleation.- Boil off some of the solvent to increase concentration and re-cool.- Try an anti-solvent addition method.- Scratch the inner surface of the flask with a glass rod.- Add a seed crystal from a previous batch.
"Oiling Out" - Solution is supersaturated.- Cooling is too rapid.- The boiling point of the solvent is higher than the melting point of the solute.- Re-heat the solution to dissolve the oil, add a small amount of extra solvent, and cool more slowly.- Ensure the solvent's boiling point is lower than the compound's melting point.
Low Recovery - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration.- Use the minimum amount of hot solvent.- Ensure adequate cooling time in an ice bath.- Use a different solvent or solvent system.- Pre-heat the filtration funnel and flask before hot filtration.
Colored Crystals - Colored impurities are co-precipitating.- Insufficient amount of activated charcoal was used.- Repeat the crystallization, incorporating the activated charcoal step as described in Protocol 1.

General Workflow Diagram

Crystallization_Workflow start Crude Solid Product dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter_q Insoluble or Colored Impurities Present? dissolve->hot_filter_q hot_filter Hot Filtration (with/without charcoal) hot_filter_q->hot_filter Yes cool Slow Cooling to Room Temperature hot_filter_q->cool No hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Ice-Cold Solvent filter->wash mother_liquor Mother Liquor (contains soluble impurities) filter->mother_liquor dry Dry Crystals wash->dry pure_product Pure Crystalline Product dry->pure_product

Caption: General workflow for purification by recrystallization.

References

  • Recrystallization1. (n.d.).
  • RECRYSTALLISATION. (n.d.).
  • Recrystallization, filtration and melting point. (n.d.).
  • How to recrystallize amine compound and it is not soluble in common organic solvents. (2021, January 19).
  • 2-(Dimethylamino)-1-(4-hydroxy-1-piperidinyl)ethanone | 129999-45-7. (n.d.). Appchem.
  • Simplício, A. L., et al. (2007). β-Aminoketones as prodrugs with pH-controlled activation. International Journal of Pharmaceutics, 336(2), 208-14.
  • Recrystallization Techniques. (n.d.). BOC Sciences.
  • Ethanone, 2-(dimethylamino)-1-(4-hydroxy-1-piperidinyl)- | 129999-45-7. (n.d.). ChemicalBook.
  • Aminoaldehydes and aminoketones. (n.d.). In Wikipedia.
  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021). Chemical Review and Letters, 4, 192-199.
  • Recent progress in the chemistry of β-aminoketones. (n.d.).
  • Elattar, K. M., et al. (2022). Recent progress in the chemistry of β-aminoketones. RSC Advances.
  • Drug molecules consisting of b-aminoketone fragments. (n.d.).
  • An In-depth Technical Guide to 2-Amino-1-(4-hydroxyphenyl)ethanone Hydrochloride. (n.d.). Benchchem.
  • de Souza Galdino, J. N., & da Costa César, I. (2026). Comparison of Analytical Methods for the Determination of Elemental Impurities in Pharmaceutical Products. Critical Reviews in Analytical Chemistry, 1-13.
  • Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone. (2022). Asian Journal of Chemistry.
  • Belal, F., et al. (n.d.). Analytical methods for the determination of some selected 4-quinolone antibacterials. De Gruyter.
  • Advanced Sample Preparation Techniques for Multi-Residue Analysis in Food and Health Research. (2025). Preprints.org.
  • Common Solvents Used in Organic Chemistry: Table of Properties. (2020, August 9).

Sources

Method

Application Note: Standardized Cell Culture Assay Preparation and High-Throughput Screening Protocols for Investigational Compound 129999-45-7

Physicochemical Profiling & Formulation Rationale Compound 129999-45-7, chemically identified as 2-(dimethylamino)-1-(4-hydroxypiperidin-1-yl)ethan-1-one, is a small molecule featuring a tertiary amine and a substituted...

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Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Profiling & Formulation Rationale

Compound 129999-45-7, chemically identified as 2-(dimethylamino)-1-(4-hydroxypiperidin-1-yl)ethan-1-one, is a small molecule featuring a tertiary amine and a substituted piperidine ring[1]. These structural motifs are highly prevalent in neuroactive and G-protein coupled receptor (GPCR)-targeting screening libraries[2].

When introducing novel piperidine derivatives into cell-based assays, formulation is the most critical first step. The dimethylamino group introduces pH-dependent protonation. In physiological cell culture media (pH ~7.4), the compound may exist in a partial cationic state, which directly impacts its passive membrane permeability and solubility.

Causality in Formulation: Stock solutions must be prepared in anhydrous Dimethyl Sulfoxide (DMSO) rather than aqueous buffers. Using anhydrous DMSO prevents premature hydrolysis of the ethanone moiety and maintains long-term compound stability during freeze-thaw cycles. Furthermore, according to the NIH Assay Guidance Manual, compounds with amine moieties can occasionally aggregate or cause non-specific reactivity in aqueous environments[3]. Therefore, serial dilutions must be monitored for precipitation via nephelometry before application to cell cultures to prevent false-negative results driven by poor bioavailability.

Cytotoxicity & Viability Profiling (CellTiter-Glo®)

Before evaluating specific target engagement (e.g., receptor agonism/antagonism), basal cytotoxicity must be established. This ensures that any observed phenotypic changes or target modulations are true pharmacological effects, rather than artifacts of non-specific cell death.

Causality in Assay Choice: The CellTiter-Glo® Luminescent Cell Viability Assay is selected because it measures intracellular ATP as a direct, highly sensitive proxy for metabolic activity[4]. Its homogeneous "add-mix-measure" format eliminates washing steps, which reduces pipetting errors and prevents the accidental removal of loosely adherent cells undergoing compound-induced stress[5].

Step-by-Step Methodology:
  • Cell Seeding: Harvest target cells (e.g., HEK293) and seed at a density of 1,000–2,000 cells/well in a 384-well opaque white microplate (25 µL/well). Rationale: Opaque white plates maximize luminescent signal reflection and prevent well-to-well optical crosstalk[6].

  • Incubation: Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment and recovery.

  • Compound Dosing: Dispense 129999-45-7 using an acoustic liquid handler (e.g., Echo 550) to achieve a final concentration range of 1 nM to 100 µM. Rationale: Acoustic dispensing limits the final DMSO concentration to ≤0.5% (v/v), preventing solvent-induced cytotoxicity which would confound the assay results[7].

  • Treatment Window: Incubate the treated plates for 48 hours at 37°C.

  • Temperature Equilibration: Remove plates from the incubator and equilibrate to room temperature for 30 minutes. Rationale: Luciferase enzymatic activity is highly temperature-dependent. Temperature gradients across the plate will cause edge effects and uneven luminescent signals, destroying assay reproducibility[6].

  • Lysis and Detection: Add 25 µL of room-temperature CellTiter-Glo® reagent per well. Shake the plate on an orbital shaker for 2 minutes to induce complete cell lysis, then incubate statically for 10 minutes to stabilize the luminescent signal[6].

  • Readout: Measure luminescence using a multimode plate reader (e.g., EnVision or Synergy).

Workflow A Compound 129999-45-7 B 10mM DMSO Stock A->B C Acoustic Dispensing B->C D 384-Well Cell Culture C->D E CellTiter-Glo Reagent D->E 48h Incubation F Luminescence Readout E->F 10 min Lysis

Figure 1: Standardized workflow for 129999-45-7 preparation and ATP-based viability screening.

Target Engagement: GPCR-cAMP Modulation Assay

Substituted piperidines frequently act as modulators of GPCRs (e.g., Histamine H3 or Dopamine D2 receptors). To evaluate 129999-45-7 for functional GPCR activity, a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP accumulation assay is employed[7].

Causality in Assay Design: This assay measures the competition between endogenous cAMP produced by the cells and a d2-labeled exogenous cAMP for binding to a Eu³⁺-cryptate-labeled anti-cAMP antibody. Time-resolved fluorescence eliminates short-lived background autofluorescence, providing exceptional signal-to-noise ratios suitable for high-throughput screening[7].

Step-by-Step Methodology:
  • Cell Preparation: Resuspend GPCR-expressing target cells in assay buffer containing 0.5 mM IBMX (3-isobutyl-1-methylxanthine). Rationale: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. Its inclusion prevents the enzymatic degradation of newly synthesized cAMP, ensuring a stable, measurable signal accumulation[7].

  • Plating: Seed cells into a 384-well low-volume proxiplate (5 µL/well).

  • Compound Incubation: Add 129999-45-7 (5 µL/well) and incubate for 30 minutes at room temperature to allow for receptor binding and adenylyl cyclase modulation.

  • Detection Reagents: Add 5 µL of d2-labeled cAMP and 5 µL of Eu³⁺-cryptate anti-cAMP antibody (prepared in lysis buffer).

  • Signal Development: Incubate for 1 hour at room temperature, protected from light.

  • Readout: Read time-resolved fluorescence at 665 nm (acceptor) and 620 nm (donor). Calculate the FRET ratio (665/620) to determine intracellular cAMP concentrations.

Pathway L 129999-45-7 (Investigational Ligand) R GPCR Target (e.g., H3R / D2R) L->R Modulates G G-protein (Gαi/s) R->G Activates AC Adenylyl Cyclase G->AC Stimulates/Inhibits cAMP cAMP Accumulation AC->cAMP ATP Conversion PKA Protein Kinase A cAMP->PKA Activates

Figure 2: GPCR-cAMP signaling cascade targeted by piperidine-derived investigational compounds.

Quality Control & Data Presentation

Every protocol described above must function as a self-validating system. The inclusion of robust positive controls (e.g., Forskolin for cAMP assays) and vehicle controls (DMSO) allows for the calculation of the Z'-factor, a statistical measure of assay robustness and reproducibility. An assay is only considered HTS-ready if the Z'-factor is ≥ 0.5[7].

Table 1: Physicochemical & Assay Parameters for 129999-45-7

ParameterValue / RecommendationCausality / Rationale
Molecular Weight 186.25 g/mol Small molecule; highly amenable to passive diffusion.
Recommended Stock 10 mM in anhydrous DMSOPrevents hydrolysis; maintains solubility of the tertiary amine.
Max Assay DMSO ≤ 0.5% (v/v)Prevents solvent-induced cytotoxicity and membrane permeabilization.
Cytotoxicity Threshold IC₅₀ > 50 µMEnsures target-specific phenotypic effects are not masked by cell death.
Minimum Acceptable Z' ≥ 0.5Statistically validates the separation band between positive and negative controls.

References

  • MolPort. "2-(dimethylamino)-1-(4-hydroxypiperidin-1-yl)ethan-1-one Compound Summary". Available at:[Link]

  • Promega Corporation. "CellTiter-Glo® Luminescent Cell Viability Assay Protocol". Available at:[Link]

  • Drug Hunter. "AICs and PAINS: Mechanisms of Assay Interference". Available at: [Link]

  • NIH National Center for Advancing Translational Sciences. "Choosing Modern Assay Technologies to Develop Test Guidelines". Available at: [Link]

  • NIH Assay Guidance Manual. "Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs)". Available at:[Link]

Sources

Application

Application Notes and Protocols for Ethanone, 2-(dimethylamino)-1-(4-hydroxy-1-piperidinyl)- Stock Solutions

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive guide to the preparation, storage, and handling of stock s...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide to the preparation, storage, and handling of stock solutions of Ethanone, 2-(dimethylamino)-1-(4-hydroxy-1-piperidinyl)-, a small molecule of interest in research and drug development. The protocols outlined herein are designed to ensure the integrity, stability, and accurate concentration of the compound for reproducible experimental results. This guide is founded on established principles of small molecule handling and inferred properties from its structural class as a β-amino ketone and a piperidine derivative.

Introduction: Understanding the Compound

Ethanone, 2-(dimethylamino)-1-(4-hydroxy-1-piperidinyl)- is a synthetic organic compound characterized by a piperidine ring, a hydroxyl group, and a β-amino ketone moiety. The piperidine scaffold is a prevalent feature in many biologically active molecules and approved pharmaceuticals, often contributing to desirable pharmacokinetic properties.[1] The β-amino ketone structure, however, can be susceptible to specific degradation pathways, particularly in solution, which necessitates careful handling and storage to maintain compound integrity.[2]

These application notes will detail the critical considerations for preparing and storing stock solutions of this compound, with a focus on solvent selection, concentration calculations, and long-term stability.

Physicochemical Properties

A thorough understanding of the compound's physical and chemical properties is fundamental to its proper handling.

PropertyValueSource
CAS Number 129999-45-7[2][3]
Molecular Formula C₉H₁₈N₂O₂[3]
Molecular Weight 186.25 g/mol [3]
Appearance Likely a solid (inferred from related compounds)N/A

Safety and Handling Precautions

Disclaimer: A specific Safety Data Sheet (SDS) for Ethanone, 2-(dimethylamino)-1-(4-hydroxy-1-piperidinyl)- (CAS 129999-45-7) was not available at the time of writing. The following guidelines are based on the potential hazards of structurally related amino and piperidine compounds. It is imperative that users conduct a thorough risk assessment and handle this compound in a controlled laboratory environment.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves when handling the solid compound and its solutions.[4][5]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[4]

  • Spill Response: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a sealed container for disposal. Clean the spill area thoroughly with an appropriate solvent and decontaminant.[4]

  • First Aid:

    • In case of eye contact: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[4]

    • In case of skin contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing.[4]

    • If inhaled: Move to fresh air. If breathing is difficult, seek medical attention.[4]

    • If swallowed: Rinse mouth with water and seek immediate medical attention.[4]

Preparation of Stock Solutions

The preparation of accurate and stable stock solutions is a critical first step for any experiment. Dimethyl sulfoxide (DMSO) is the recommended solvent for primary stock solutions of many non-polar small molecules due to its high solvating power and compatibility with many biological assays at low final concentrations.[6]

Materials and Equipment
  • Ethanone, 2-(dimethylamino)-1-(4-hydroxy-1-piperidinyl)- (solid form)

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile, amber-colored microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile filter tips

  • Vortex mixer

  • Personal Protective Equipment (PPE)

Protocol for Preparing a 10 mM DMSO Stock Solution

This protocol provides a step-by-step method for preparing a 10 mM stock solution. The user should adjust the calculations based on their desired concentration and volume.

Step 1: Calculation of Required Mass

To prepare a 10 mM stock solution, the required mass of the compound can be calculated using the following formula:

Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol )

For example, to prepare 1 mL of a 10 mM stock solution:

Mass (mg) = 10 mmol/L * 0.001 L * 186.25 g/mol * 1000 mg/g = 1.8625 mg

Step 2: Weighing the Compound

  • Place a sterile, amber microcentrifuge tube on the analytical balance and tare the balance.

  • Carefully weigh out the calculated mass of Ethanone, 2-(dimethylamino)-1-(4-hydroxy-1-piperidinyl)- into the tube.

  • Record the exact mass weighed.

Step 3: Dissolution

  • Add the calculated volume of high-purity DMSO to the tube containing the compound. For the example above, this would be 1 mL.

  • Tightly cap the tube and vortex thoroughly for at least one minute, or until the solid is completely dissolved. A brief, gentle warming in a 37°C water bath may aid in dissolution, but should be used with caution as the thermal stability of this specific compound is unknown. Visually inspect the solution to ensure no particulates are present.

Step 4: Aliquoting and Labeling

  • To prevent degradation from repeated freeze-thaw cycles, it is crucial to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, amber microcentrifuge tubes.[6]

  • Clearly label each aliquot with the following information:

    • Compound Name: Ethanone, 2-(dimethylamino)-1-(4-hydroxy-1-piperidinyl)-

    • Concentration: 10 mM

    • Solvent: DMSO

    • Date of Preparation

    • Your Initials

Preparation of Aqueous Working Solutions

For many biological assays, the DMSO stock solution will need to be diluted into an aqueous buffer or cell culture medium.

  • Perform serial dilutions of the high-concentration DMSO stock in DMSO to achieve an intermediate concentration before the final dilution into the aqueous medium. This can help prevent precipitation of the compound.[6]

  • The final concentration of DMSO in the assay should be kept to a minimum, typically below 0.5%, as higher concentrations can be toxic to cells or interfere with the assay.[6]

  • Always include a vehicle control (the same final concentration of DMSO in the assay medium without the compound) in your experiments.

G label_tubes label_tubes thaw thaw label_tubes->thaw Store at -20°C or -80°C

Caption: Decision guide for proper compound storage.

Conclusion

The protocols detailed in these application notes provide a robust framework for the preparation and storage of Ethanone, 2-(dimethylamino)-1-(4-hydroxy-1-piperidinyl)- stock solutions. Adherence to these guidelines, particularly with respect to solvent choice, aliquoting, and storage conditions, will promote the stability and integrity of the compound, thereby enhancing the reliability and reproducibility of experimental outcomes. Researchers are strongly encouraged to perform their own validation of solubility and stability under their specific experimental conditions.

References

  • BenchChem. (n.d.). Technical Support Center: Stability and Storage of β-Amino Ketones.
  • Selleck Chemicals. (n.d.). Inhibitor Handling Instructions.
  • Kishida Chemical Co., Ltd. (2022, February 21). Safety Data Sheet: 1-[4-(Hydrazinylmethyl)piperidin-1-yl]ethanone dihydrochloride.
  • Sigma-Aldrich. (n.d.). FAQs on Inhibitor Preparation.
  • Appchem. (n.d.). 2-(Dimethylamino)-1-(4-hydroxy-1-piperidinyl)ethanone | 129999-45-7.
  • Thermo Fisher Scientific. (2024).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis Optimization for Ethanone, 2-(dimethylamino)-1-(4-hydroxy-1-piperidinyl)-

Welcome to the Technical Support Center for the synthesis of Ethanone, 2-(dimethylamino)-1-(4-hydroxy-1-piperidinyl)- (also known as 2-(dimethylamino)-1-(4-hydroxypiperidin-1-yl)ethan-1-one). This platform is designed fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of Ethanone, 2-(dimethylamino)-1-(4-hydroxy-1-piperidinyl)- (also known as 2-(dimethylamino)-1-(4-hydroxypiperidin-1-yl)ethan-1-one). This platform is designed for research scientists and drug development professionals to troubleshoot bottlenecks, understand the mechanistic causality behind protocol deviations, and optimize overall reaction yields.

Two primary synthetic routes are utilized for this compound:

  • Route A (Two-Step): Chloroacetylation of 4-hydroxypiperidine followed by nucleophilic substitution ( SN​2 ) with dimethylamine.

  • Route B (Direct Coupling): Direct amide bond formation between N,N-dimethylglycine and 4-hydroxypiperidine using a coupling reagent.

Diagnostic FAQs & Troubleshooting

Q1: I am observing significant O-acylation byproducts during the chloroacetylation of 4-hydroxypiperidine (Route A). How can I improve N-acylation selectivity?

A1: 4-Hydroxypiperidine contains both a secondary amine and a secondary alcohol. While the amine is inherently more nucleophilic, the extreme reactivity of chloroacetyl chloride often leads to competitive O-acylation if the reaction kinetics are not strictly controlled.

  • Causality & Solution: To kinetically favor N-acylation, maintain strict cryogenic control (0 °C to 5 °C) during the dropwise addition of the acid chloride[1]. Furthermore, substituting triethylamine (TEA) with pyridine as the acid scavenger has been shown to yield a significantly cleaner impurity profile[2]. Pyridine acts as a nucleophilic catalyst, forming an intermediate acylpyridinium ion that selectively reacts with the more nucleophilic nitrogen over the oxygen.

Q2: My nucleophilic substitution step with dimethylamine (Route A) is stalling at 50-60% conversion. What is causing this?

A2: Dimethylamine (DMA) is a highly volatile gas at room temperature (boiling point ~7 °C). If the reaction is conducted in standard glassware equipped with a reflux condenser, DMA rapidly vaporizes and escapes the liquid phase. This alters the stoichiometry, depletes the nucleophile, and stalls the reaction.

  • Causality & Solution: Conduct the substitution in a sealed pressure tube or autoclave. Using an excess of DMA (3–5 equivalents) in a polar solvent (e.g., THF or Ethanol) at 60 °C ensures the gas remains dissolved, accelerating the SN​2 displacement of the alpha-chloride and driving the reaction to completion.

Q3: When attempting a direct coupling of N,N-dimethylglycine and 4-hydroxypiperidine (Route B), I only recover starting materials. Why?

A3: Direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable at room temperature. The two components undergo rapid acid-base neutralization to form an unreactive carboxylate-ammonium salt[3].

  • Causality & Solution: You must bypass salt formation by using an amide coupling reagent to activate the carboxylic acid into an active ester[3]. Utilizing TBTU alongside an organic base like DIPEA or TEA in dichloromethane (DCM) efficiently activates N,N-dimethylglycine, facilitating smooth amide bond formation at room temperature[4].

Experimental Workflows & Synthetic Pathways

SynthesisWorkflow HP 4-Hydroxypiperidine Int 2-Chloro-1-(4-hydroxy- piperidin-1-yl)ethanone HP->Int Route A1: Pyridine, 0°C Prod Ethanone, 2-(dimethylamino)- 1-(4-hydroxy-1-piperidinyl)- HP->Prod Route B: TBTU, DIPEA, RT CAC Chloroacetyl Chloride CAC->Int DMG N,N-Dimethylglycine DMG->Prod Int->Prod Route A2: Sealed Tube, 60°C DMA Dimethylamine DMA->Prod

Synthetic pathways for 2-(dimethylamino)-1-(4-hydroxy-1-piperidinyl)ethanone.

Comparative Route Analysis

To assist in route selection, the following table summarizes the quantitative and qualitative data for both synthetic approaches.

ParameterRoute A: Chloroacetylation + SN​2 Route B: Direct Amide Coupling
Primary Reagents Chloroacetyl chloride, DimethylamineN,N-Dimethylglycine, TBTU, DIPEA
Typical Overall Yield 65% - 75%80% - 85%
Primary Impurities O-acylated byproduct, unreacted intermediateTBTU urea byproduct, unreacted amine
Total Reaction Time ~14 hours~24 hours
Scalability & Cost High (Cost-effective bulk reagents)Moderate (Coupling agents are expensive)

Standard Operating Procedures (SOPs)

These protocols are designed as self-validating systems, incorporating In-Process Controls (IPC) to verify success at each critical junction.

Protocol A: Two-Step Acylation and Amination

Step 1: Synthesis of 2-chloro-1-(4-hydroxypiperidin-1-yl)ethanone

  • Preparation: Dissolve 4-hydroxypiperidine (1.0 eq) in anhydrous dichloromethane (DCM). Add pyridine (1.5 eq) and cool the mixture to 0 °C in an ice bath. Note: Pyridine is chosen over triethylamine to suppress O-acylation[2].

  • Addition: Add chloroacetyl chloride (1.1 eq) dropwise over 30 minutes, ensuring the internal temperature never exceeds 5 °C[1].

  • Self-Validation (IPC): Monitor the reaction via TLC (DCM:MeOH 9:1). The step is validated as complete when the ninhydrin-active starting amine spot is entirely consumed.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ . Extract the aqueous layer with DCM, dry the combined organic layers over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the intermediate.

Step 2: Amination to Final Product

  • Preparation: Dissolve the chlorinated intermediate in anhydrous THF. Add dimethylamine (2.0 M solution in THF, 3.0 eq).

  • Reaction: Transfer the mixture to a pressure tube, seal tightly, and heat to 60 °C for 12 hours.

  • Self-Validation (IPC): Monitor by LC-MS. The reaction is validated when the chlorinated intermediate peak disappears and the product mass ( [M+H]+=187.14 ) becomes the dominant signal.

  • Workup: Cool to room temperature, carefully vent the pressure, concentrate under reduced pressure, and purify via silica gel chromatography.

Protocol B: Direct Amide Coupling
  • Pre-activation: Dissolve N,N-dimethylglycine (1.1 eq) in anhydrous DCM. Add TBTU (1.2 eq) and DIPEA (2.0 eq). Stir the mixture for 15 minutes at room temperature to pre-activate the carboxylic acid into its active ester[4].

  • Coupling: Add 4-hydroxypiperidine (1.0 eq) to the activated mixture. Stir under a nitrogen atmosphere at room temperature for 24 hours[4].

  • Self-Validation (IPC): Monitor by TLC (DCM:MeOH 4:1). Stain with iodine or KMnO4​ to confirm the formation of the amide product.

  • Workup: Wash the organic layer twice with 5% NaHCO3​ solution to remove unreacted acid and water-soluble TBTU byproducts[4]. Dry the organic layer with anhydrous Na2​SO4​ and concentrate to yield the final product.

References[4] Development of N,N-Dimethylglycine-Amantadine for Adjunctive Dopaminergic Application: Synthesis, Structure and Biological Activity - MDPI. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGk6NupMzr1e6_fps-s3U0kfQ6KyfiXnb0-5XmBdUOR6DKZGStBFFUeMuBL00MxMqW4m6otna8Hwz8L4VR-kJN7gDAJ0_kvjj-959WZveHiegwJGC8SnxW2uXuhOHu510IZzIc=[1]2-Chloro-1-(4-hydroxypiperidin-1-yl)ethanone - EvitaChem. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_lruKJeVJWUmn6ZR1ZWL3OIIzQ0M0sn9Ai4VgJamn5zTgY78vl62pKQyJMWC63e023FLxIZHhtQ8y-umsI221srF80JkbqS3kIdui0ybjUGvry283vPtCCZ0mVLE_KIofLGjEkJT4Pw==[2]Working with Hazardous Chemicals - Organic Syntheses. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0BtQx-As4BpL-jstd8W_iyRqwQvwPa9A5VNJYElP5bOFmODB7wJKoPyKboNOaxZnYyn4CPIjuOeOlQdabg_c9VpBed0uR-bjP62bvb1_L_ZUDVlwlPpuVuRYsqeAsX5Zfhtip49grZTherf1zxwfjQg==[3]Synthesis of Amides - Jack Westin. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFa4dAxTOM0y3X0YMQjeU0ndARPnI0BgJmWus2bu-t-XN24-MuILpY1dpYsZYvWHeahw4UDKF4kA7CR8yfUXwF9HciTDzBETfqobXDK7rNOA0iW_shzIjMOM5UhUSfq-6oAkmuQfwCLnB-iBYsP_AxbAgwsnk4fBVRH2_9KdpapT5zKZXsGg0RFcRNNhdweT-zJO-OQATZINnvvB7ToBSqBOSezHkupqA==

Sources

Optimization

Technical Support Center: Troubleshooting Degradation of Ethanone, 2-(dimethylamino)-1-(4-hydroxy-1-piperidinyl)-

Executive Overview Ethanone, 2-(dimethylamino)-1-(4-hydroxy-1-piperidinyl)- (CAS: 129999-45-7) is a synthetic intermediate and pharmaceutical building block. Structurally, it contains a highly electron-rich tertiary dime...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

Ethanone, 2-(dimethylamino)-1-(4-hydroxy-1-piperidinyl)- (CAS: 129999-45-7) is a synthetic intermediate and pharmaceutical building block. Structurally, it contains a highly electron-rich tertiary dimethylamine group, a central amide linkage, and a secondary alcohol on a piperidine ring ()[1]. During long-term storage, researchers frequently encounter batch degradation that compromises assay reproducibility. This guide provides mechanistic explanations and self-validating protocols to diagnose and prevent these structural liabilities.

Diagnostic FAQs: Mechanistic Troubleshooting

Q: My stored batch shows an unexpected mass increase of +16 Da in LC-MS analysis. What is the cause? A: This is the classic signature of N-oxidation . The tertiary dimethylamino group is highly susceptible to oxidation by trace peroxides, dissolved oxygen, or light exposure, forming an N-oxide degradant (expected m/z 203.1). Tertiary amines readily undergo N-oxidation, which significantly increases the polarity of the molecule and alters its pharmacokinetic or target-binding profile ()[2].

Q: I am detecting free 4-hydroxypiperidine and dimethylglycine in my NMR spectra. Why is the molecule cleaving? A: You are observing amide hydrolysis . While amides are generally more stable than esters, the polarized C=O bond can still undergo nucleophilic attack by water. This process is catalyzed by extremes in pH or elevated temperatures, resulting in the irreversible cleavage of the molecule into its constituent carboxylic acid (dimethylglycine) and amine (4-hydroxypiperidine) ()[3].

Q: How does the physical state of the compound affect its shelf-life? A: The tertiary amine and the hydroxyl group make the API highly hygroscopic. Absorbed atmospheric moisture acts as a direct reactant for amide hydrolysis and increases molecular mobility in the solid state, accelerating both hydrolysis and oxidation kinetics.

Quantitative Degradation Profile

To assist in rapid LC-MS/MS identification, the following table summarizes the primary degradation pathways and their corresponding mass shifts.

Degradation PathwayDegradant / ProductMass Shift (Da)Expected m/z [M+H]+Primary Catalysts
None (Intact) Ethanone, 2-(dimethylamino)-1-(4-hydroxy-1-piperidinyl)-0187.1N/A
N-Oxidation N-oxide derivative+16203.1O2, Light, Trace Metals
Amide Hydrolysis 4-Hydroxypiperidine-85102.1Moisture, pH Extremes, Heat
Amide Hydrolysis Dimethylglycine-83104.1Moisture, pH Extremes, Heat

Degradation Pathway Visualization

degradation_pathways Parent 2-(Dimethylamino)-1- (4-hydroxy-1-piperidinyl)ethanone (Parent API: m/z 187) Oxidation N-Oxidation (O2, Light, Trace Metals) Parent->Oxidation Hydrolysis Amide Hydrolysis (H2O, pH Extremes, Heat) Parent->Hydrolysis NOxide N-Oxide Degradant (+16 Da, m/z 203) Oxidation->NOxide Cleavage Dimethylglycine (m/z 104) + 4-Hydroxypiperidine (m/z 102) Hydrolysis->Cleavage

Fig 1. Primary degradation pathways of 2-(dimethylamino)-1-(4-hydroxy-1-piperidinyl)ethanone.

Self-Validating Experimental Protocols

To ensure the integrity of your research, implement the following self-validating workflows. By incorporating internal controls, these protocols confirm their own success or failure during execution.

Protocol A: Stability-Indicating LC-MS Assay for Degradant Profiling Rationale: Standard UV-Vis assays may fail to distinguish between the parent compound and its N-oxide due to similar chromophores. This LC-MS protocol definitively separates polar degradants based on mass-to-charge ratios and retention times.

  • Step 1: Sample Preparation. Dissolve 1 mg of the stored compound in 1 mL of LC-MS grade Water:Acetonitrile (50:50, v/v) containing 0.1% Formic Acid (FA).

  • Step 2: Chromatographic Separation. Utilize a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% FA in Water.

    • Mobile Phase B: 0.1% FA in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.

  • Step 3: Mass Spectrometry (ESI+). Set the mass spectrometer to monitor the parent ion [M+H]+ at m/z 187.1, the N-oxide at m/z 203.1, and the cleavage fragments at m/z 102.1 and 104.1.

  • Step 4: Self-Validation Check. Inject a freshly synthesized, NMR-verified reference standard immediately prior to your stored sample. If the reference standard yields a single peak at m/z 187.1, the system is validated. Any additional peaks in the stored sample definitively indicate degradation rather than in-source fragmentation.

Protocol B: Optimal Storage and Lyophilization Workflow Rationale: To arrest both hydrolysis and N-oxidation, the compound must be deprived of water, oxygen, and light. This protocol uses mass-based fraction collection to ensure purity before long-term storage.

  • Step 1: Preparative Purification. Re-purify the degraded batch using mass-directed preparative HPLC, triggering fraction collection strictly on m/z 187.1 to exclude N-oxides and hydrolysis products.

  • Step 2: Lyophilization. Immediately freeze the collected fractions on dry ice and lyophilize for 48 hours to remove all residual water.

  • Step 3: Inert Atmosphere Sealing. Transfer the lyophilized powder to amber glass vials. Backfill the vials with high-purity Argon gas (which is heavier than air and displaces oxygen effectively) before sealing with PTFE-lined caps.

  • Step 4: Storage. Store the sealed vials at -20°C or -80°C inside a secondary container equipped with indicating silica gel desiccant packs.

  • Step 5: Self-Validation Check. The indicating desiccant serves as a continuous validation of the storage environment. If the desiccant changes color (e.g., blue to pink), the moisture barrier has been breached, and the batch must be re-evaluated using Protocol A.

References

  • [1] Title: 2-(dimethylamino)-1-(4-hydroxypiperidin-1-yl)ethan-1-one - Molport Source: Molport URL: [Link]

  • [3] Title: Understanding the chemical basis of drug stability and degradation Source: Pharmaceutical Journal URL: [Link]

  • [2] Title: Medicinal Chemistry of Drugs with N-Oxide Functionalities Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Low Aqueous Solubility of Ethanone, 2-(dimethylamino)-1-(4-hydroxy-1-piperidinyl)-

Welcome to the Application Support Center. This guide is engineered for researchers and drug development professionals facing solubility bottlenecks with Ethanone, 2-(dimethylamino)-1-(4-hydroxy-1-piperidinyl)- during in...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is engineered for researchers and drug development professionals facing solubility bottlenecks with Ethanone, 2-(dimethylamino)-1-(4-hydroxy-1-piperidinyl)- during in vitro screening.

As a compound featuring a tertiary amine (dimethylamino group) and a polar hydroxyl group on a piperidine ring, its solubility is highly dependent on its protonation state and the dielectric constant of the assay medium. This guide synthesizes field-proven protocols and mechanistic insights to help you maintain compound integrity without compromising your biochemical assay's biological relevance.

Frequently Asked Questions (Troubleshooting & Causality)

Q1: Why does Ethanone, 2-(dimethylamino)-1-(4-hydroxy-1-piperidinyl)- precipitate when diluted from DMSO into my pH 7.4 biochemical assay buffer? Causality: The precipitation is driven by the compound's pKa and the sudden shift in solvent polarity. The dimethylamino group typically has a pKa around 8.5–9.0. In a pH 7.4 buffer, a significant fraction exists as the water-soluble protonated salt. However, the unprotonated free-base fraction is highly lipophilic. When the DMSO stock is rapidly diluted into an aqueous buffer, the local supersaturation of the free base outpaces its dissolution rate, leading to kinetic precipitation. This phenomenon, known as "crashing out," artificially lowers the active concentration and can cause false negatives, underestimated activity, or light-scattering artifacts in optical assays[1].

Q2: Can I just increase the DMSO concentration in my assay to keep it soluble? Causality: Proceed with extreme caution. While increasing DMSO enhances the thermodynamic solubility of the compound, most biochemical targets (especially kinases, proteases, and sensitive protein-protein interactions) are destabilized by DMSO concentrations above 1% to 2% (v/v). High DMSO concentrations can interfere with biochemical and cell viability assays, so maintaining low solvent levels while ensuring compound solubility is critical for assay reproducibility[2].

Q3: What are the best excipients to use for this specific structural class? Causality: For tertiary amines with aliphatic rings (like the piperidine moiety), Hydroxypropyl- β -cyclodextrin (HP β CD) is highly effective. Cyclodextrins act by shielding the hydrophobic regions of the drug within their interior cavity, thereby enhancing aqueous solubility without requiring harsh solvents[3]. The hydrophobic cavity encapsulates the lipophilic piperidine/ethanone backbone, while the protonated dimethylamino and hydroxyl groups remain solvent-exposed. Cyclodextrins are widely recognized as safe and effective excipients for overcoming solubility bottlenecks in both early-stage screening and final drug formulations[4].

Troubleshooting Start Compound Precipitates in Assay Buffer CheckpH Check Buffer pH (Target: pH < pKa) Start->CheckpH AdjustpH Adjust pH to 6.5-7.0 (If target tolerates) CheckpH->AdjustpH pH > 7.4 CheckDMSO Check Final DMSO % (Is it > 1%?) CheckpH->CheckDMSO pH optimized Success Homogeneous Solution Proceed to Assay AdjustpH->Success ReduceDMSO Reduce DMSO to ≤ 1% Use acoustic dispensing CheckDMSO->ReduceDMSO Yes AddExcipient Add Solubilizer (HPβCD or Tween-20) CheckDMSO->AddExcipient No, still crashes ReduceDMSO->Success AddExcipient->Success

Decision logic for troubleshooting the aqueous solubility of basic amine compounds.

Quantitative Data: Solubility Enhancement Strategies

To select the right formulation for Ethanone, 2-(dimethylamino)-1-(4-hydroxy-1-piperidinyl)-, compare the strategies below. Choose the method that best aligns with your target's sensitivity profile.

Excipient / StrategySolubilization MechanismRecommended ConcentrationAssay Compatibility & Target Impact
Buffer pH Adjustment Protonation of the dimethylamino group (forming a soluble salt).pH 6.5 – 7.0High; provided the target enzyme retains optimal catalytic activity at slightly acidic pH.
HP β CD Host-guest inclusion complexation (shielding lipophilic backbone).1% – 5% (w/v)Excellent; does not denature proteins. May sequester highly lipophilic assay substrates.
Tween-20 / CHAPS Micellar encapsulation and reduction of solvent surface tension.0.01% – 0.05% (v/v)Moderate; prevents micro-aggregation but can disrupt sensitive protein-protein interactions.
BSA (Bovine Serum Albumin) Non-specific hydrophobic binding and carrier transport.0.1% – 0.5% (w/v)Good; mimics physiological protein binding, but reduces the "free" active fraction of the drug.

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness, your solubility workflow must be a self-validating system. You cannot assume a compound is soluble just because the solution looks clear to the naked eye.

Protocol A: Kinetic Solubility Assessment via Nephelometry (The "Shift" Method)

Kinetic solubility is commonly measured by dissolving the compound in DMSO and titrating it into an aqueous buffer until precipitation occurs, which is detected via turbidimetry (e.g., absorbance at 620 nm)[5].

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock of Ethanone, 2-(dimethylamino)-1-(4-hydroxy-1-piperidinyl)- in 100% anhydrous DMSO. Store in desiccated aliquots at -20°C.

  • Serial Dilution: Perform a 2-fold serial dilution of the compound in 100% DMSO across a 96-well plate (ranging from 10 mM down to 9.7 µM).

  • Aqueous Transfer (The Shift): Transfer 2 µL of the DMSO dilution series into 198 µL of your final biochemical assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl) in a clear-bottom plate. Crucial Step: Ensure the buffer is at the exact temperature of your intended assay (e.g., 25°C or 37°C).

  • Incubation & Reading: Incubate for 60 minutes to allow for equilibrium. Read the plate using a nephelometer or a standard absorbance microplate reader at 620 nm.

  • System Validation: The kinetic solubility limit is defined as the highest concentration before a statistically significant increase in absorbance/light scattering is detected compared to a DMSO-only vehicle control.

Protocol B: HP β CD Complexation for High-Concentration Assays

If your required assay concentration exceeds the kinetic solubility limit determined in Protocol A, utilize cyclodextrin encapsulation.

Step-by-Step Methodology:

  • Buffer Preparation: Supplement your standard assay buffer with 2% (w/v) HP β CD. Filter through a 0.22 µm membrane.

  • Pre-complexation: Do not dilute the DMSO stock directly into the aqueous buffer. Instead, add the DMSO stock dropwise to the HP β CD buffer while vortexing vigorously. The mechanical shear forces and immediate presence of the cyclodextrin cavity facilitate rapid inclusion complex formation, bypassing the supersaturation precipitation phase.

  • System Validation: You must run a vehicle control containing the exact same concentration of HP β CD and DMSO without the compound to ensure the cyclodextrin does not strip essential lipids or co-factors from your biochemical target.

Encapsulation DMSO_Stock Compound in 100% DMSO Aqueous_Buffer Direct to Aqueous Buffer DMSO_Stock->Aqueous_Buffer Rapid Dilution HPBCD_Buffer Buffer + HPβCD DMSO_Stock->HPBCD_Buffer Dropwise Addition Precipitate Kinetic Aggregation (Precipitate) Aqueous_Buffer->Precipitate Supersaturation Inclusion Host-Guest Inclusion Complex HPBCD_Buffer->Inclusion Encapsulation Soluble Thermodynamically Stable Solution Inclusion->Soluble Shielding

Mechanistic pathway comparing direct aqueous dilution versus cyclodextrin solubilization.

References

  • Title: Biological assay challenges from compound solubility: strategies for bioassay optimization | Source: PubMed (NIH) | URL: [Link]

  • Title: Aqueous Solubility Services | Source: Creative Biolabs | URL: [Link]

  • Title: Solubility Enhancement Technologies | Source: Quotient Sciences | URL: [Link]

  • Title: Cell Viability Assays - Assay Guidance Manual | Source: NCBI Bookshelf | URL: [Link]

  • Title: Pharmaceutical Cyclodextrin: The Secret Ingredient for Better Drug Stability | Source: ZH Cyclodextrin | URL: [Link]

Sources

Optimization

Technical Support Center: Resolving NMR Peak Overlap in Ethanone, 2-(dimethylamino)-1-(4-hydroxy-1-piperidinyl)-

Welcome to the Technical Support Center. Analyzing the 1 H NMR spectrum of Ethanone, 2-(dimethylamino)-1-(4-hydroxy-1-piperidinyl)- presents two distinct, compounding challenges for structural elucidation: Conformational...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Analyzing the 1 H NMR spectrum of Ethanone, 2-(dimethylamino)-1-(4-hydroxy-1-piperidinyl)- presents two distinct, compounding challenges for structural elucidation:

  • Conformational Isomerism: The tertiary amide bond restricts rotation, generating E/Z rotamers that double the number of expected signals at room temperature.

  • Severe Spectral Congestion: The 4-hydroxypiperidine ring, the N -methylene bridge, and the dimethylamino group all resonate within a highly congested aliphatic window (1.5–4.2 ppm), leading to massive multiplet overlap.

This guide provides field-proven, self-validating methodologies to deconvolve these overlapping signals and achieve unambiguous spectral assignment.

Diagnostic Workflow

NMR_Troubleshooting Step1 Initial 1H NMR (298 K, CDCl3) Decision1 Are peaks broad or doubled? (Amide Rotamer Check) Step1->Decision1 Action1 Run VT-NMR (e.g., 350 K+) in DMSO-d6 Decision1->Action1 Yes Decision2 Severe multiplet overlap in 1.5 - 4.2 ppm region? Decision1->Decision2 No Action1->Decision2 Action2 Run Pure Shift NMR (PSYCHE) & 2D HSQC Decision2->Action2 Yes Action3 Perform Solvent Titration (ASIS with C6D6) Decision2->Action3 Ambiguous Stereochemistry Final Full Spectral Assignment Verified Action2->Final Action3->Final

Diagnostic workflow for resolving NMR spectral overlap and rotameric exchange in piperidines.

Troubleshooting FAQs: Causality & Solutions

Q1: Why does my 1 H NMR spectrum show double the expected number of peaks, with several appearing broad at room temperature (298 K)? Causality: The N-acetyl linkage in your molecule is a tertiary amide. The delocalization of the nitrogen lone pair into the carbonyl group creates partial double-bond character, severely restricting rotation around the C-N bond. This results in two distinct conformational isomers (rotamers) that exchange slowly on the NMR timescale at 298 K [1]. Consequently, you observe two sets of signals (typically in a ~60:40 ratio) for the dimethylamino group, the methylene bridge, and the adjacent piperidine protons. Solution: Perform Variable Temperature (VT) NMR. Heating the sample increases the kinetic energy and the rotational exchange rate. Once the exchange rate exceeds the frequency difference between the rotameric signals, they will coalesce into a single, time-averaged peak.

Q2: The region between 1.5 ppm and 4.2 ppm is a massive, unresolved multiplet. How can I assign the piperidine ring protons, the methylene ( CO−CH2​−N ), and the dimethylamino ( N(CH3​)2​ ) groups? Causality: Piperidine ring protons (axial vs. equatorial) and the adjacent aliphatic chains share very similar electron shielding environments. Furthermore, the extensive homonuclear scalar coupling ( JHH​ ) between the adjacent CH2​ and CH groups splits these signals into complex multiplets. When these broad multiplets occupy the same narrow chemical shift window, they merge into an indecipherable block of signal [2]. Solution: Utilize Pure Shift NMR (e.g., PSYCHE) . This broadband homodecoupling technique collapses all J -coupling multiplets into sharp singlets, effectively removing the multiplet width and isolating the true chemical shift of each proton environment.

Q3: Even after 2D NMR, I cannot definitively differentiate the axial and equatorial protons of the piperidine ring. What is the next step? Causality: In standard non-polar solvents like CDCl3​ , the anisotropic shielding difference between axial and equatorial protons can be minimal, especially when distorted by the 4-hydroxyl group and the amide rotamers. Solution: Employ Aromatic Solvent-Induced Shifts (ASIS) . Switching the solvent to Benzene- d6​ or Pyridine- d5​ alters the solvation shell. Aromatic solvent molecules preferentially align with the dipole moments of the amide and hydroxyl groups, differentially shielding the axial and equatorial protons and pulling the overlapping signals apart [3].

Quantitative Data: Expected Chemical Shifts & Temperature Dynamics

The table below summarizes the expected quantitative shifts and the structural simplification achieved by heating (collapsing rotamers) and applying Pure Shift NMR (collapsing multiplets).

Proton Environment298 K ( CDCl3​ ) - Major Rotamer (ppm)298 K ( CDCl3​ ) - Minor Rotamer (ppm)350 K ( DMSO−d6​ ) - Coalesced (ppm)Multiplicity (Standard)Multiplicity (Pure Shift)
Piperidine C4-H3.853.923.75ms
Piperidine C2/C6 (eq)3.60, 4.103.55, 4.053.80ms
Methylene ( CO−CH2​−N )3.153.283.10s (broad)s
Piperidine C2/C6 (ax)2.90, 3.202.85, 3.153.05ms
Dimethylamino ( N(CH3​)2​ )2.302.352.25ss
Piperidine C3/C5 (eq)1.851.901.80ms
Piperidine C3/C5 (ax)1.451.501.40ms

(Note: Exact chemical shifts are concentration-dependent; data represents typical diagnostic ranges for troubleshooting).

Self-Validating Experimental Protocols

Protocol A: Variable Temperature (VT) NMR for Rotamer Coalescence

Objective: Prove that peak doubling is due to conformational exchange, not chemical impurities or diastereomers.

  • Sample Preparation: Dissolve 15-20 mg of the compound in 0.6 mL of a high-boiling deuterated solvent (e.g., DMSO−d6​ , b.p. 189 °C). Do not use CDCl3​ for high-temperature VT-NMR due to its low boiling point and risk of tube explosion.

  • Baseline Acquisition: Acquire a standard 1D 1 H spectrum at 298 K. Integrate the split signals (e.g., the N(CH3​)2​ singlets) to establish the baseline thermodynamic rotamer ratio.

  • Thermal Titration: Increase the probe temperature in 10 K increments. Critical: Allow a minimum of 5 minutes of thermal equilibration at each step before tuning, matching, and shimming the probe.

  • Coalescence Observation: Monitor the target peaks. Record the coalescence temperature ( Tc​ ) where the two peaks merge into a single, maximally broadened peak.

  • High-Temperature Resolution: Continue heating to ~350–360 K until the coalesced peak sharpens into a time-averaged singlet.

  • Self-Validation Step: Cool the probe back down to 298 K and re-acquire the spectrum. The spectrum must perfectly match the baseline acquisition from Step 2. If new peaks appear or the original rotamer ratio does not return, thermal degradation of the sample has occurred, invalidating the high-temperature assignment.

Protocol B: Pure Shift NMR (PSYCHE) for Multiplet Deconvolution

Objective: Collapse homonuclear J -couplings to resolve the congested 1.5–4.2 ppm aliphatic region.

  • Calibration: Perform a rigorous 90° pulse calibration ( P1 ) and optimize the receiver gain on your specific sample. Pure shift techniques are highly sensitive to pulse miscalibration.

  • Sequence Setup: Load the PSYCHE (Pure Shift Yielded by Chirp Excitation) pulse sequence from your spectrometer's library.

  • Parameter Optimization:

    • Set the chirp pulse duration to 15–30 ms.

    • Set the flip angle ( β ) to a low value (typically 15°–20°). Scientific Insight: A low flip angle sacrifices some absolute signal-to-noise ratio (SNR) but is mathematically required to suppress strong coupling artifacts that would otherwise generate false peaks [2].

  • Acquisition: Acquire the pseudo-2D data set. Ensure sufficient t1​ increments (typically 64-128) to achieve high resolution in the pure shift dimension.

  • Processing & Self-Validation: Process the data using chunking reconstruction to yield the 1D pure shift spectrum. Overlay this spectrum onto your standard 1D 1 H spectrum. Validation Check: Every singlet in the PSYCHE spectrum must align precisely with the intensity-weighted chemical shift center of the corresponding multiplet in the standard spectrum. Any "orphan" singlets indicate artifacts from strong coupling or improper chunking parameters.

References

  • Chromatographically separable rotamers of an unhindered amide. Beilstein Journal of Organic Chemistry. URL:[Link]

  • Giving Pure Shift NMR Spectroscopy a REST—Ultrahigh-Resolution Mixture Analysis. Analytical Chemistry. URL:[Link]

Troubleshooting

Reducing impurities during Ethanone, 2-(dimethylamino)-1-(4-hydroxy-1-piperidinyl)- extraction and isolation

A Guide to Reducing Impurities During Extraction and Isolation Prepared by the Senior Application Scientist team, this guide provides in-depth technical support for researchers, scientists, and drug development professio...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Reducing Impurities During Extraction and Isolation

Prepared by the Senior Application Scientist team, this guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Ethanone, 2-(dimethylamino)-1-(4-hydroxy-1-piperidinyl)-. Our focus is to deliver field-proven insights and robust protocols to effectively minimize impurities during the critical extraction and isolation phases of your workflow.

Part 1: Frequently Asked Questions (FAQs) on Impurity Profiling

This section addresses common high-level questions regarding the purification of Ethanone, 2-(dimethylamino)-1-(4-hydroxy-1-piperidinyl)-.

Q1: What are the most probable sources of impurities for this compound?

Impurities can be introduced at various stages of the manufacturing process.[1] They are generally classified into three categories:

  • Organic Impurities: These are the most common and can include starting materials, by-products from side reactions, intermediates, and degradation products.[1][2] For a β-amino ketone like this, potential by-products could arise from undesired alkylation or elimination reactions.

  • Inorganic Impurities: These may include reagents, catalysts, heavy metals, or inorganic salts used during the synthesis.[1][3]

  • Residual Solvents: These are organic or inorganic liquids used during the synthesis or isolation process that are not completely removed.[1][4]

Q2: How do the structural features of Ethanone, 2-(dimethylamino)-1-(4-hydroxy-1-piperidinyl)- impact its purification strategy?

The molecule's structure is key to designing an effective purification strategy. It contains two tertiary amine functionalities (a dimethylamino group and the piperidine nitrogen), making it a basic compound. This basicity is the cornerstone of the primary purification technique: acid-base liquid-liquid extraction.[5][6] By manipulating the pH, the compound's solubility can be shifted between aqueous and organic phases, allowing for efficient separation from non-basic impurities.[7] Its polar nature, due to the hydroxyl group and the nitrogen atoms, also influences the choice of solvents for chromatography and recrystallization.[8]

Q3: What are the industry-standard analytical techniques for assessing the purity of the final product?

A combination of chromatographic and spectroscopic methods is essential for robust purity analysis.[9]

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantifying the purity of the active pharmaceutical ingredient (API) and separating it from trace impurities.[1][3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is invaluable for identifying the structure of unknown impurities.[10]

  • Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR): These spectroscopic methods provide detailed structural information, confirming the identity of the target compound and helping to elucidate the structure of isolated impurities.[1]

  • Gas Chromatography (GC): GC is the preferred method for quantifying residual solvents.[4][10]

Part 2: Troubleshooting Guide for Extraction & Isolation

This section provides solutions to specific problems encountered during the purification process.

Issue Category: Liquid-Liquid Extraction (LLE)
Problem ID Observed Issue Probable Causes & Scientific Rationale Recommended Solutions & Protocols
LLE-001 Low yield or loss of product during extraction. 1. Incorrect pH: The compound is basic due to its amine groups. If the aqueous phase is not sufficiently acidic (pH < 2) during the initial acid wash, the amine will not be fully protonated and will remain in the organic layer. Conversely, if the aqueous phase is not made sufficiently basic (pH > 10) before back-extraction, the free base will not be fully deprotonated and will remain in the aqueous layer.[5][6] 2. Emulsion Formation: The presence of surfactants or fine particulates can lead to the formation of a stable emulsion at the aqueous-organic interface, trapping the product. 3. Improper Solvent Choice: The organic solvent may have poor solubility for the free base, or it may be partially miscible with water.[7]1. pH Control: Use a calibrated pH meter. For the acid wash, adjust with 1-2 M HCl until the pH is stable below 2. For the base extraction, use 2-4 M NaOH or K₂CO₃ to bring the pH above 10. 2. Break Emulsions: Add a small amount of brine (saturated NaCl solution) to the separatory funnel and swirl gently. This increases the ionic strength of the aqueous phase, often breaking the emulsion. Centrifugation can also be effective. 3. Solvent Selection: Use water-immiscible solvents like Dichloromethane (DCM), Ethyl Acetate (EtOAc), or Methyl tert-butyl ether (MTBE). Perform a small-scale solubility test first.
LLE-002 Final product is contaminated with non-basic organic impurities. Inefficient Washing: Neutral or acidic organic impurities were not fully removed from the organic layer containing the protonated product. This happens when the washing steps are insufficient.Implement a Multi-Step Washing Protocol: After isolating the organic layer containing your product (as the free base), wash it sequentially with: 1. Dilute acid (e.g., 0.5 M HCl) to remove any remaining basic impurities. 2. Dilute base (e.g., saturated NaHCO₃ solution) to remove acidic impurities. 3. Brine (saturated NaCl) to remove residual water and break minor emulsions. Repeat each wash 2-3 times for best results.
Issue Category: Isolation & Final Purification
Problem ID Observed Issue Probable Causes & Scientific Rationale Recommended Solutions & Protocols
ISO-001 Product oils out or fails to crystallize. 1. Residual Impurities: The presence of even small amounts of other compounds can inhibit crystal lattice formation.[11] 2. Incorrect Solvent System: The chosen solvent may be too good (product remains dissolved) or too poor (product precipitates as an amorphous solid). A good recrystallization solvent dissolves the compound when hot but not when cold.[11] 3. Supersaturation Issues: The solution may be supersaturated, requiring nucleation to be induced.1. Improve Upstream Purity: Ensure the material from the LLE step is as clean as possible. An additional charcoal treatment of the solution can sometimes remove color and trace impurities. 2. Systematic Solvent Screening: Test a range of solvents (e.g., isopropanol, ethanol, acetonitrile, ethyl acetate, and their mixtures with heptane or water). 3. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of pure product. 4. Convert to a Salt: Formation of a hydrochloride (HCl) salt often dramatically improves crystallinity and stability.[12] See Protocol 3 for details.
ISO-002 Poor separation or recovery during flash column chromatography. Strong Acid-Base Interaction: Standard silica gel is acidic (due to silanol groups) and strongly adsorbs basic amines.[13][14] This leads to significant peak tailing, poor resolution, and sometimes irreversible binding of the product to the column.[15]1. Mobile Phase Modification: Add a small amount of a competing base, such as 0.5-1% triethylamine (TEA) or ammonium hydroxide, to your mobile phase (e.g., DCM/Methanol).[14] This neutralizes the acidic sites on the silica. 2. Use an Alternative Stationary Phase:     a. Amine-Functionalized Silica: This provides a basic surface that repels the amine product, leading to better peak shape.[8]     b. Alumina (Basic or Neutral): Alumina is another polar stationary phase that can be less acidic than silica. 3. Reversed-Phase Chromatography (C18): Purify the compound as its protonated salt using a buffered aqueous/organic mobile phase (e.g., Water/Acetonitrile with 0.1% TFA or Formic Acid).[14]
Part 3: Key Experimental Protocols & Workflows
Workflow for Extraction and Isolation

G cluster_0 Extraction Phase cluster_1 Isolation Phase A Crude Reaction Mixture in Organic Solvent B 1. Add Dilute Acid (e.g., 1M HCl) 2. Shake and Separate Phases A->B C Aqueous Layer (Protonated Product) B->C Product moves to aqueous D Organic Layer (Neutral/Acidic Impurities) (Discard) B->D E 1. Add Base (e.g., 4M NaOH) to pH > 10 2. Extract with Organic Solvent (e.g., DCM) C->E F Organic Layer (Product Free Base) E->F Product moves back to organic G Aqueous Layer (Inorganic Salts) (Discard) E->G H 1. Wash with Brine 2. Dry over Na2SO4 3. Filter and Concentrate F->H I Crude Free Base H->I J Recrystallization (e.g., from Isopropanol/Heptane) I->J K Column Chromatography (Amine-modified conditions) I->K L Salt Formation (HCl Salt) + Recrystallization I->L M Pure Crystalline Product J->M K->M L->M

Caption: General workflow for the extraction and isolation of the target compound.

Protocol 1: Optimized Acid-Base Liquid-Liquid Extraction
  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent such as Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Acidic Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M HCl. Shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate.

  • Phase Separation: Drain the lower aqueous layer (containing the protonated product) into a clean flask. The target compound is now in the aqueous phase.[6]

  • Repeat: Repeat the acidic extraction on the remaining organic layer one more time to ensure complete recovery. Combine the aqueous extracts.

  • Back-Wash (Optional): Wash the combined aqueous extracts with a fresh portion of organic solvent to remove any trapped neutral impurities.

  • Basification: Cool the aqueous solution in an ice bath. Slowly add 4M NaOH solution with stirring until the pH of the solution is >10, as confirmed by a pH meter. This deprotonates the amine, converting it back to the free base.[5]

  • Back-Extraction: Add a fresh portion of organic solvent (e.g., DCM) to the basic aqueous solution. Shake vigorously and separate the layers. The product is now in the organic phase.[7]

  • Final Wash & Dry: Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base.

Protocol 2: Formation and Recrystallization of the Hydrochloride Salt

Converting the basic amine to its hydrochloride salt can significantly improve its handling properties and crystallinity.[12]

  • Dissolution: Dissolve the crude free base (obtained from Protocol 1) in a minimal amount of a suitable solvent like 2-Propanol (IPA) or anhydrous Ethanol.[16]

  • Acidification: While stirring, slowly add a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) dropwise until precipitation is complete. Alternatively, bubble dry HCl gas through the solution.[17]

  • Crystallization: Stir the resulting slurry at room temperature for 1-2 hours, then cool in an ice bath for another hour to maximize crystal formation.

  • Collection: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold solvent (e.g., cold IPA or diethyl ether) to remove any soluble impurities.[16]

  • Drying: Dry the purified hydrochloride salt under vacuum.

Decision Tree for Chromatographic Purification

G Start Is Flash Chromatography Needed? Silica Attempt Standard Silica Column (e.g., Hexane/EtOAc or DCM/MeOH) Start->Silica Check Observe Tailing or Poor Recovery? Silica->Check Yes Yes Check->Yes No No Check->No Modify Add 1% Triethylamine (TEA) to Mobile Phase Yes->Modify Success Purification Successful No->Success Check2 Still Tailing? Modify->Check2 Yes2 Yes Check2->Yes2 No2 No Check2->No2 ChangeSP Switch to Alternative Stationary Phase: - Amine-functionalized Silica - Neutral/Basic Alumina Yes2->ChangeSP No2->Success Check3 Successful? ChangeSP->Check3 Yes3 Yes Check3->Yes3 No3 No Check3->No3 Yes3->Success ReversePhase Consider Reversed-Phase (C18) with Buffered Mobile Phase (e.g., H2O/ACN + 0.1% TFA) No3->ReversePhase

Caption: Troubleshooting flowchart for purifying the target amine via flash chromatography.

References
  • Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives. (n.d.). Open Access Journals - Research and Reviews. Retrieved from [Link]

  • 2.3: LIQUID-LIQUID EXTRACTION. (2021, June 20). Chemistry LibreTexts. Retrieved from [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025, September 22). Biotech Spain. Retrieved from [Link]

  • Impurity Profiling and its Significance Active Pharmaceutical Ingredients. (2025, December 14). International Journal of Science and Research. Retrieved from [Link]

  • Liquid-liquid extraction for neutral, acidic and basic compounds. (2022, December 7). Retrieved from [Link]

  • Video: Extraction - Concept. (2020, March 26). JoVE. Retrieved from [Link]

  • Impurity Profiling in different analytical techniques. (2024, February 2). IJNRD.org. Retrieved from [Link]

  • Recent Approaches of Impurity Profiling in Pharmaceutical Analysis: A Concise Review. (2024, April 11). Medwin Publishers. Retrieved from [Link]

  • Liquid-Liquid Extraction Techniques Principles and Optimisation. (n.d.). Element Lab Solutions. Retrieved from [Link]

  • Liquid–liquid extraction. (n.d.). Wikipedia. Retrieved from [Link]

  • Is there an easy way to purify organic amines? (2023, January 19). Biotage. Retrieved from [Link]

  • Separation and Purification of Amino Acids. (n.d.). ResearchGate. Retrieved from [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography. (2023, January 30). Biotage. Retrieved from [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10). Biotage. Retrieved from [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021, January 19). ResearchGate. Retrieved from [Link]

  • Chromatography for Protein Purification. (n.d.). Sino Biological. Retrieved from [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Blog. Retrieved from [Link]

  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. (n.d.). ResearchGate. Retrieved from [Link]

  • Chromatography Techniques for Polar Analytes: Column Selection Guide. (n.d.). Pharma Now. Retrieved from [Link]

  • Crystallization of hydrohalides of pharmaceutical compounds. (2007, June 25). European Patent Office - EP 2436381 A1.
  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. (2005, September 20). Organic Process Research & Development - ACS Publications. Retrieved from [Link]

  • Purification of organic hydrochloride salt? (2017, February 7). ResearchGate. Retrieved from [Link]

  • Amine purification. (2011, August 29). Chemistry - Science Forums. Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Submitted by Tiantong Lou, E-Ting Liao, Ashraf Wilsily, and Eric Fillion. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Synthesis, Characterization of β- amino ketone Complexes and Study of their Antibacterial Activity. (n.d.). Scholars Research Library. Retrieved from [Link]

  • A Versatile and One-Pot Strategy to Synthesize α-Amino Ketones from Benzylic Secondary Alcohols Using N-Bromosuccinimide. (2015, January 29). Organic Letters - ACS Publications. Retrieved from [Link]

  • Enantioselective extraction of unprotected amino acids coupled with racemization. (2021, January 5). PMC. Retrieved from [Link]

  • Impurities in pharmaceutical ingredients: an overview. (2026, March 27). MedCrave online. Retrieved from [Link]

  • Asymmetric Synthesis of α-Amino Ketones by Brønsted Acid Catalysis. (2015, July 28). Organic Letters. Retrieved from [Link]

  • α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone. (2022, April 20). Asian Journal of Chemistry. Retrieved from [Link]

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021, October 20). Open Access Journals - Research and Reviews. Retrieved from [Link]

  • Synthesis and Characterization of Impurities in the Production Process of Lopinavir. (n.d.). PMC. Retrieved from [Link]

  • (PDF) Synthesis and Characterization of Impurities in the Production Process of Lopinavir. (2020, September 22). ResearchGate. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Navigating and Mitigating Cytotoxicity of Novel Compounds in High-Throughput Screening

A Guide for Researchers Featuring Ethanone, 2-(dimethylamino)-1-(4-hydroxy-1-piperidinyl)- as a Case Study Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development p...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers Featuring Ethanone, 2-(dimethylamino)-1-(4-hydroxy-1-piperidinyl)- as a Case Study

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for minimizing the cytotoxic effects of test compounds during high-throughput screening (HTS), with a specific focus on navigating the challenges posed by novel or under-characterized molecules such as Ethanone, 2-(dimethylamino)-1-(4-hydroxy-1-piperidinyl)- (CAS No. 129999-45-7).[1][2][3] While specific toxicological data for this particular compound is not extensively available in public literature, this guide will equip you with the foundational knowledge and practical troubleshooting strategies to address cytotoxicity in your HTS campaigns.

Introduction: The Challenge of Cytotoxicity in HTS

High-throughput screening is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries.[4][5] However, a significant challenge in HTS is the identification of compounds that exhibit non-specific cytotoxicity, which can lead to false positives and the costly pursuit of non-viable drug candidates.[6][7] Understanding and mitigating these cytotoxic effects early in the discovery pipeline is crucial for success.[6] This guide will walk you through a systematic approach to identifying, characterizing, and minimizing the cytotoxicity of your compounds of interest.

Frequently Asked Questions (FAQs)

Q1: I am observing significant cell death in my primary screen with Ethanone, 2-(dimethylamino)-1-(4-hydroxy-1-piperidinyl)-. What are my immediate next steps?

A1: Initial observation of cytotoxicity requires a systematic validation and investigation. Your immediate steps should be to:

  • Confirm the observation: Repeat the experiment to ensure the cytotoxicity is reproducible. Include appropriate positive and negative controls to validate your assay performance.

  • Perform a dose-response analysis: Test the compound over a wide range of concentrations to determine its IC50 (half-maximal inhibitory concentration) for cytotoxicity. This will help you understand the potency of its cytotoxic effect.

  • Consult the literature: Although data may be limited for novel compounds, a thorough search for any known biological activities or toxicological data is essential.

  • Assess compound purity and stability: Impurities or degradation products can contribute to cytotoxicity.[8]

Q2: What are the most common and reliable HTS-compatible cytotoxicity assays?

A2: Several robust cytotoxicity assays are suitable for HTS. The choice of assay depends on the mechanism of cell death and the specific needs of your screen.[9] Common methods include:

  • Metabolic Assays: These assays measure the metabolic activity of viable cells. Examples include MTT, MTS, and resazurin (e.g., CellTiter-Blue®) assays.[10]

  • ATP Assays: These highly sensitive assays quantify the amount of ATP present, which correlates with the number of viable cells (e.g., CellTiter-Glo®).

  • Enzyme Release Assays: These assays measure the release of enzymes like lactate dehydrogenase (LDH) from damaged cells into the culture medium.

  • High-Content Imaging: This method allows for the multiparametric analysis of cellular features associated with cytotoxicity, such as changes in nuclear morphology and cell proliferation markers.[9][11]

Q3: How can I differentiate between target-specific effects and off-target cytotoxicity?

A3: Distinguishing between on-target and off-target effects is a critical step. Strategies include:

  • Counter-screens: Employing counter-screens is essential to identify compounds that interfere with the assay technology or exhibit non-specific activity.[8][12]

  • Orthogonal Assays: Use a secondary assay that measures the same biological endpoint but through a different technological principle to confirm hits.[8]

  • Phenotypic Profiling: Utilize high-content imaging to assess a broader range of cellular responses to identify specific toxicity signatures.[11]

  • Target Engagement Assays: If the intended target is known, directly measure the compound's interaction with its target to correlate with the observed phenotype.

Troubleshooting Guide: A Step-by-Step Approach to Mitigating Cytotoxicity

This section provides a structured workflow for troubleshooting and minimizing the cytotoxicity of a compound like Ethanone, 2-(dimethylamino)-1-(4-hydroxy-1-piperidinyl)-.

Caption: A workflow for troubleshooting compound-induced cytotoxicity.

Detailed Troubleshooting Steps
  • Confirm and Quantify Cytotoxicity:

    • Action: As outlined in the workflow, the first step is to confirm the initial cytotoxic observation with a fresh sample of Ethanone, 2-(dimethylamino)-1-(4-hydroxy-1-piperidinyl)-.

    • Rationale: This rules out issues with compound degradation or contamination in the initial stock. A full dose-response curve will establish the potency of the cytotoxic effect.[13]

  • Investigate the Mechanism of Cytotoxicity:

    • Action: Employ a panel of cytotoxicity assays to gain insight into the potential mechanism of cell death. For example, a decrease in ATP levels (CellTiter-Glo®) coupled with an increase in LDH release suggests membrane integrity loss and necrosis.

    • Rationale: Different compounds can induce cytotoxicity through various mechanisms (e.g., apoptosis, necrosis, mitochondrial dysfunction).[4] Understanding the mechanism can guide mitigation strategies.

  • Rule Out Assay Interference:

    • Action: Perform counter-screens to assess if the compound interferes with the assay components. For instance, some compounds can inhibit luciferase in ATP-based assays, leading to a false-positive cytotoxic signal.[12][13]

    • Rationale: It is crucial to ensure that the observed signal is due to a biological effect on the cells and not an artifact of the assay technology.[12]

  • Optimize Experimental Conditions:

    • Action: Systematically vary assay parameters such as incubation time and cell density.

    • Rationale: A shorter incubation time might reveal a therapeutic window where the on-target activity can be observed before the onset of significant cytotoxicity.

  • Consider the Cellular Context:

    • Action: Test the compound in different cell lines.

    • Rationale: Cytotoxicity can be cell-type specific.[14] Using a panel of cell lines can help determine if the cytotoxicity is widespread or specific to a particular cellular background.

Experimental Protocols

Protocol 1: Dose-Response Cytotoxicity Assessment using a Resazurin-Based Assay

This protocol outlines a method for determining the cytotoxic IC50 of a test compound.

  • Cell Seeding:

    • Seed cells in a 96-well or 384-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation and Addition:

    • Prepare a serial dilution of Ethanone, 2-(dimethylamino)-1-(4-hydroxy-1-piperidinyl)- in an appropriate solvent (e.g., DMSO).

    • Add the diluted compound to the cell plates, ensuring the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.5%).

    • Include vehicle-only controls and a positive control for cytotoxicity (e.g., doxorubicin).[13]

  • Incubation:

    • Incubate the plates for a predetermined duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions.

  • Resazurin Addition and Measurement:

    • Add a resazurin-based reagent (e.g., CellTiter-Blue®) to each well and incubate for 1-4 hours.

    • Measure fluorescence or absorbance according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the data to the vehicle-only controls (100% viability) and a background control (0% viability).

    • Plot the normalized data against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Multiplexed Assay for Cytotoxicity and Target Activity

This protocol allows for the simultaneous measurement of cytotoxicity and a primary assay readout.

  • Perform Primary Assay:

    • Follow the standard protocol for your primary HTS assay.

  • Introduce Cytotoxicity Reagent:

    • After the primary assay readout, add a cytotoxicity reagent that is compatible with your primary assay chemistry. For example, a real-time cytotoxicity assay that measures the release of a cytosolic enzyme from damaged cells can be used.

  • Data Acquisition and Analysis:

    • Measure the signal from both the primary and cytotoxicity assays.

    • Analyze the data to identify compounds that show activity in the primary assay without a corresponding increase in cytotoxicity. This can be visualized using a dual-parameter plot.

Data Presentation

Table 1: Example Data from a Dose-Response Cytotoxicity Study

Compound Concentration (µM)% Cell Viability (Mean ± SD)
1005.2 ± 1.5
3015.8 ± 3.2
1045.1 ± 5.6
380.3 ± 4.1
195.7 ± 2.8
0.398.2 ± 1.9
0.199.1 ± 1.5
Vehicle Control100 ± 2.1

IC50: 12.5 µM

Visualization of Key Concepts

Caption: Differentiating the root causes of observed cytotoxicity.

Conclusion

Minimizing the cytotoxicity of promising hit compounds is a multifaceted challenge that requires a systematic and evidence-based approach. For a novel compound like Ethanone, 2-(dimethylamino)-1-(4-hydroxy-1-piperidinyl)-, where specific data is scarce, the principles and protocols outlined in this guide provide a robust framework for researchers. By carefully validating initial findings, employing a suite of orthogonal assays, and systematically optimizing experimental conditions, it is possible to navigate the complexities of compound-induced cytotoxicity and advance the most promising candidates in the drug discovery pipeline.

References

  • High-Throughput Screening Assays for the Assessment of Cytotoxicity - ResearchGate. (n.d.). Retrieved from [Link]

  • 2-(Dimethylamino)-1-(4-hydroxy-1-piperidinyl)ethanone | 129999-45-7 - Appchem. (n.d.). Retrieved from [Link]

  • High-Throughput Cell Toxicity Assays | Springer Nature Experiments. (n.d.). Retrieved from [Link]

  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). (n.d.). Retrieved from [Link]

  • High-Throughput Screening to Advance In Vitro Toxicology: Accomplishments, Challenges, and Future Directions - PMC. (n.d.). Retrieved from [Link]

  • Reduction and efficient triage of nuisance compounds in HTS hit sets using a library of known nuisance compounds - American Chemical Society. (n.d.). Retrieved from [Link]

  • A Quantitative High-Throughput Screening Data Analysis Pipeline for Activity Profiling - PMC. (n.d.). Retrieved from [Link]

  • 2-(Methylamino)-1-(4-methyl-1-piperidinyl)-1-ethanone hydrochloride - NextSDS. (n.d.). Retrieved from [Link]

  • Compound Cytotoxicity Profiling Using Quantitative High-Throughput Screening - PMC. (n.d.). Retrieved from [Link]

  • 1-(2,6-Dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) Ethanone-Induced Cell Cycle Arrest in G1 - Semantic Scholar. (n.d.). Retrieved from [Link]

  • 1-(3,4-DIHYDROXYPHENYL)-2-(DIMETHYLAMINO)ETHANONE. (n.d.). Retrieved from [Link]

  • Unlocking High-Throughput Screening Strategies - Evotec. (2025, January 20). Retrieved from [Link]

  • Can we use MTT-assay for high-throughput screening (HTS) for determining the cytotoxicity of drugs? | ResearchGate. (2015, July 2). Retrieved from [Link]

  • Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests - PMC. (n.d.). Retrieved from [Link]

  • Modelling compound cytotoxicity using conformal prediction and PubChem HTS data. (n.d.). Retrieved from [Link]

  • High-Content, High-Throughput Screening for the Identification of Cytotoxic Compounds Based on Cell Morphology and Cell Proliferation Markers | PLOS One - Research journals. (2014, February 5). Retrieved from [Link]

  • A strategy for primary high throughput cytotoxicity screening in pharmaceutical toxicology - PubMed. (2000, October 15). Retrieved from [Link]

  • Effect of the 1-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]ethanone on cell viability. - ResearchGate. (n.d.). Retrieved from [Link]

  • Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. (2022, October 8). Retrieved from [Link]

  • Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PMC. (n.d.). Retrieved from [Link]

  • Indanone Building Blocks from Lignin Related C-9 Plaform Molecules - ChemRxiv. (n.d.). Retrieved from [Link]

  • Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone | Asian Journal of Chemistry. (2022, April 20). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis &amp; Optimization of 2-(Dimethylamino)-1-(4-hydroxy-1-piperidinyl)ethan-1-one Derivatives

Welcome to the Technical Support Center for the synthesis of Ethanone, 2-(dimethylamino)-1-(4-hydroxy-1-piperidinyl)- derivatives. This guide is designed for researchers, medicinal chemists, and drug development professi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of Ethanone, 2-(dimethylamino)-1-(4-hydroxy-1-piperidinyl)- derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals seeking to optimize yield, selectivity, and scalability when synthesizing this highly polar, bifunctional tertiary amine scaffold.

Below, you will find comprehensive mechanistic pathways, validated step-by-step protocols, quantitative optimization data, and a targeted troubleshooting FAQ to resolve common synthetic bottlenecks.

Mechanistic Pathways & Route Selection

The synthesis of 2-(dimethylamino)-1-(4-hydroxypiperidin-1-yl)ethan-1-one can be achieved via two primary routes.

  • Route A (Two-Step Haloacetylation): Capitalizes on the differential nucleophilicity between the secondary amine and the secondary alcohol of 4-hydroxypiperidine. It involves a selective N-acylation using chloroacetyl chloride, followed by an SN2 displacement with dimethylamine[1].

  • Route B (One-Step Amide Coupling): Utilizes direct peptide coupling methodologies to link 4-hydroxypiperidine with N,N-dimethylglycine. This route avoids toxic acyl chlorides and highly volatile dimethylamine gas, relying instead on coupling reagents like EDC·HCl and HOBt[2].

SynthesisRoutes SM1 4-Hydroxypiperidine (Secondary Amine & Alcohol) IntA 2-Chloro-1-(4-hydroxypiperidin-1-yl)ethanone (Reactive Intermediate) SM1->IntA + SM2A Pyridine, EtOAc 0°C to RT Prod 2-(Dimethylamino)-1-(4-hydroxy-1-piperidinyl)ethan-1-one (Target Molecule) SM1->Prod + SM2B + ReagB DCM, RT, 12h SM2A Chloroacetyl Chloride IntA->Prod + ReagA K2CO3, THF 50°C ReagA Dimethylamine (Nucleophile) SM2B N,N-Dimethylglycine ReagB EDC·HCl / HOBt / DIPEA (Coupling System)

Caption: Divergent synthetic workflows for 2-(dimethylamino)-1-(4-hydroxy-1-piperidinyl)ethan-1-one.

Experimental Protocols

Protocol A: Two-Step Synthesis via Chloroacetylation

This protocol is adapted from validated scalable procedures for piperidine functionalization[1].

Step 1: Selective N-Acylation

  • Setup: Equip a multi-neck reaction flask with a magnetic stir bar, an addition funnel, and a thermocouple probe.

  • Charge: Add 4-hydroxypiperidine (1.0 equiv), ethyl acetate (0.2 M concentration), and pyridine (1.5 equiv).

  • Cooling: Submerge the flask in an ice-water bath and cool the mixture to an internal temperature of 3 °C.

  • Addition: Charge the addition funnel with chloroacetyl chloride (1.1 equiv). Add dropwise over 10–15 minutes, strictly maintaining the internal temperature below 10 °C to suppress O-acylation.

  • Reaction: Remove the ice bath and stir the resulting slurry for 1.5 hours at ambient temperature.

  • Workup: Quench the reaction with 5% aqueous KH₂PO₄ to neutralize excess pyridine. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Step 2: SN2 Amination

  • Setup: Dissolve the crude 2-chloro-1-(4-hydroxypiperidin-1-yl)ethan-1-one (1.0 equiv) in anhydrous THF (0.2 M).

  • Reagents: Add K₂CO₃ (1.5 equiv) followed by a commercially available solution of dimethylamine (2.0 M in THF, 3.0 equiv).

  • Heating: Attach a reflux condenser and heat the mixture to 50 °C for 4 hours.

  • Isolation: Cool to room temperature, filter off the inorganic salts through a Celite pad, and concentrate the filtrate. Purify via silica gel chromatography (DCM:MeOH gradient) to yield the final product.

Protocol B: One-Step Amide Coupling

This protocol utilizes standard solution-phase peptide coupling strategies optimized for basic amines[2][3].

  • Initiation: To an oven-dried flask equipped with a magnetic stir bar, add 4-hydroxypiperidine (1.0 equiv) and anhydrous DCM (0.2 M).

  • Activation: Add N,N-dimethylglycine (1.0 equiv), HOBt·H₂O (1.2 equiv), EDC·HCl (1.2 equiv), and DIPEA (2.4 equiv) to the stirring solution.

  • Propagation: Stir the reaction mixture at room temperature for 12 hours under a nitrogen atmosphere. Complete conversion is typically observed via LC-MS.

  • Targeted Workup: Dilute the mixture with additional DCM. Wash the organic layer with saturated aqueous NaHCO₃ (pH ~8.5). Critical step: Do not use acidic washes, as the target molecule contains a basic dimethylamino group and will partition into the aqueous layer.

  • Finalization: Wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

Troubleshooting Guides & FAQs

Q1: During the chloroacetylation step (Route A), I am observing significant O-acylation alongside the desired N-acylation. How can I improve chemoselectivity? Causality: While secondary amines are inherently more nucleophilic than secondary alcohols, an excess of highly reactive chloroacetyl chloride or the use of a strong, concentrated base can drive the reaction toward the O,N-bis-acylated byproduct. Solution:

  • Strict Stoichiometry: Limit chloroacetyl chloride to exactly 1.05–1.10 equivalents.

  • Temperature Control: The activation energy for O-acylation is higher than N-acylation. Keep the internal temperature strictly below 10 °C during the addition phase[1].

  • Base Selection: Switch from triethylamine to pyridine. Pyridine forms a less reactive acylpyridinium intermediate, which highly favors attack by the more nucleophilic nitrogen over the oxygen.

Q2: In the SN2 displacement step with dimethylamine, my yields are low, and TLC shows a highly polar baseline spot. What is happening? Causality: The highly polar baseline spot is likely a quaternary ammonium salt. This occurs when the newly formed tertiary amine product (which is nucleophilic) attacks unreacted chloroacetyl starting material, leading to over-alkylation. Additionally, the liberated HCl can protonate the dimethylamine reagent, stalling the reaction. Solution: Use a large excess of dimethylamine (at least 3.0 to 5.0 equivalents). The excess ensures that dimethylamine acts as both the primary nucleophile (outcompeting the product) and the acid scavenger. Supplementing with a non-nucleophilic inorganic base like K₂CO₃ also helps sequester the generated HCl.

Q3: For the direct peptide coupling route (Route B), I am struggling to remove the urea byproduct from EDC. Standard acidic washes are destroying my yield. How can this be optimized? Causality: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is chosen because its urea byproduct is water-soluble, typically removed via acidic aqueous washes (e.g., 1M HCl or KH₂PO₄)[3]. However, your target molecule, 2-(dimethylamino)-1-(4-hydroxy-1-piperidinyl)ethan-1-one, contains a highly basic dimethylamino group. Acidic washes protonate your product, dragging it into the aqueous waste layer. Solution: Abandon acidic workups. Instead, perform multiple washes with saturated aqueous NaHCO₃ (pH 8.5). The slightly basic conditions keep your target molecule deprotonated (lipophilic) in the DCM/EtOAc layer, while the water-soluble EDC-urea and HOBt partition effectively into the aqueous phase.

Quantitative Data & Optimization Tables

Table 1: Optimization of N-Acylation of 4-Hydroxypiperidine (Route A, Step 1) Data demonstrates the critical impact of base selection and temperature on chemoselectivity.

BaseSolventTemp (°C)Equivalents (AcCl)Yield (%)O-Acylation Byproduct (%)
TriethylamineDCM251.56522
TriethylamineEtOAc0–101.37812
Pyridine EtOAc 0–10 1.1 92 < 2
K₂CO₃ (aq)EtOAc (Biphasic)0–51.188< 2

Table 2: Amide Coupling Reagent Efficacy for N,N-Dimethylglycine (Route B) Comparison of coupling reagents for the direct synthesis of the target molecule.

Coupling ReagentAdditiveBaseSolventTime (h)Yield (%)Workup Compatibility for Basic Products
DCCNoneNoneDCM2455Poor (DCU precipitate is difficult to filter completely)
HATUNoneDIPEADMF489Moderate (Requires extensive aqueous washes to remove DMF)
EDC·HCl HOBt DIPEA DCM 12 94 Excellent (Byproducts removed via mildly basic aqueous wash)

References

  • Oxindole Synthesis via Palladium-catalyzed CH Functionalization Organic Syntheses (2013), 90, 74-86. URL: [Link]

  • Application of High-Throughput Competition Experiments in the Development of Aspartate-Directed Site-Selective Modification of Tyrosine Residues in Peptides The Journal of Organic Chemistry (2021). URL:[Link]

  • Deconstructing Noncovalent Kelch-like ECH-Associated Protein 1 (Keap1) Inhibitors into Fragments to Reconstruct New Potent Compounds Journal of Medicinal Chemistry (2020). URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Ethanone, 2-(dimethylamino)-1-(4-hydroxy-1-piperidinyl)- vs standard piperidine derivatives in vitro

As drug discovery programs increasingly target complex intracellular and central nervous system (CNS) proteins, the selection of the right basic pharmacophore is critical. Unsubstituted piperidines are ubiquitous in medi...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly target complex intracellular and central nervous system (CNS) proteins, the selection of the right basic pharmacophore is critical. Unsubstituted piperidines are ubiquitous in medicinal chemistry but often suffer from severe permeability bottlenecks due to their high basicity.

This guide objectively evaluates DMHP-Ethanone (2-(dimethylamino)-1-(4-hydroxy-1-piperidinyl)ethan-1-one) against standard piperidine derivatives. By analyzing physicochemical properties, in vitro permeability, and metabolic stability, we will explore the causality behind its performance and provide self-validating protocols for your own laboratory workflows.

Physicochemical Causality: The Permeability Bottleneck

The rationale for replacing a standard piperidine with the DMHP-Ethanone scaffold lies in the precise modulation of the molecule's ionization state.

Standard unsubstituted piperidine possesses a highly basic pKa of approximately 11.2[1]. At physiological pH (7.4), it is >99.9% protonated. This cationic state severely restricts passive diffusion across lipophilic cell membranes. By N-acetylating the piperidine ring (rendering the ring nitrogen neutral) and introducing a distal dimethylamino group, DMHP-Ethanone shifts the basic center to a more favorable pKa of ~8.5. This structural modification increases the fraction of neutral species at pH 7.4, directly causing a logarithmic improvement in passive permeability while retaining a basic nitrogen necessary for critical salt-bridge interactions with target proteins.

Quantitative Data Summary
ScaffoldEstimated pKaCaco-2 Papp (10⁻⁶ cm/s)HLM Clint (µL/min/mg)Primary in vitro Liability
Piperidine ~11.2< 1.0 (Low)< 5.0 (Stable)Poor passive permeability
4-Hydroxypiperidine ~10.8< 1.0 (Low)< 5.0 (Stable)Poor passive permeability
1-Acetyl-4-hydroxypiperidine Non-basic~15.0 (High)~12.0 (Moderate)Lacks basic center for target binding
DMHP-Ethanone ~8.5~8.5 (Moderate)~25.0 (High)High clearance (N-demethylation)

In Vitro Permeability: PAMPA & Caco-2 Workflows

To accurately assess the permeability of these scaffolds, we utilize both the Parallel Artificial Membrane Permeability Assay (PAMPA) for passive diffusion[2] and the Caco-2 assay for transcellular transport.

The Self-Validating System: Every permeability protocol must operate as a self-validating system to ensure trustworthiness. In the Caco-2 assay, we mandate a pre-assay Transepithelial Electrical Resistance (TEER) measurement of >300 Ω·cm² to guarantee tight junction formation[3]. Concurrently, the PAMPA protocol utilizes Lucifer Yellow—a paracellular marker with near-zero passive permeability—as an internal integrity standard. Any well exhibiting Lucifer Yellow permeation is immediately flagged for membrane rupture, ensuring that all reported Papp values reflect true transcellular diffusion[4].

Step-by-Step Caco-2 Protocol
  • Cell Culture: Seed Caco-2 cells on permeable polycarbonate Transwell® inserts. Culture for 21–28 days to allow for differentiation into a polarized monolayer.

  • Integrity Check: Measure TEER. Proceed only if TEER >300 Ω·cm²[3].

  • Dosing: Wash monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS). Add 10 µM of DMHP-Ethanone or control piperidines to the Apical (donor) chamber. Add fresh HBSS to the Basolateral (receiver) chamber.

  • Incubation: Incubate at 37°C with gentle orbital shaking for 2 hours.

  • Sampling & Analysis: Extract 50 µL from the Basolateral chamber. Quantify the transported compound via LC-MS/MS and calculate the Apparent Permeability (Papp).

Workflow Seed Culture Caco-2 Cells (21-28 Days) TEER Measure TEER (>300 Ω·cm²) Seed->TEER Dose Add 10 µM Compound to Apical Chamber TEER->Dose Integrity Confirmed Incubate Incubate 2h at 37°C (Gentle Shaking) Dose->Incubate Sample Sample Basolateral Chamber Incubate->Sample Analyze LC-MS/MS & Calculate Papp Sample->Analyze

Step-by-step Caco-2 bidirectional permeability assay workflow.

Metabolic Stability: Human Liver Microsomes (HLM)

While DMHP-Ethanone solves the permeability bottleneck of standard piperidines, it introduces a distinct metabolic liability. The tertiary dimethylamino moiety is highly susceptible to oxidative N-demethylation mediated by hepatic cytochrome P450 enzymes, predominantly CYP3A4 and CYP2D6[5][6].

Mechanistically, the CYP enzyme hydroxylates the methyl group to form an unstable carbinolamine intermediate. This intermediate spontaneously collapses, releasing formaldehyde and yielding a secondary amine (N-desmethyl metabolite). Consequently, DMHP-Ethanone exhibits a significantly higher intrinsic clearance (Clint) in HLM compared to its N-acetylated counterparts.

Step-by-Step HLM Stability Protocol
  • Preparation: Prepare a 2X working solution of DMHP-Ethanone (2 µM) in 0.1 M potassium phosphate buffer (pH 7.4). Prepare a 2X HLM suspension (1.0 mg/mL).

  • Pre-incubation: Combine 50 µL of the compound solution with 50 µL of the HLM suspension in a 96-well plate. Pre-warm at 37°C for 10 minutes.

  • Initiation: Start the metabolic reaction by adding an NADPH regenerating system (final concentration: 1 mM NADPH).

  • Time-Course Sampling: At 0, 15, 30, 45, and 60 minutes, remove 20 µL aliquots and immediately quench the reaction by adding 60 µL of ice-cold acetonitrile containing an internal standard.

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to determine the elimination rate constant (k) and calculate Clint.

Pathway DMHP DMHP-Ethanone (Dimethylamino) CYP CYP3A4 / CYP2D6 Oxidation DMHP->CYP NADPH, O2 Carbinolamine Carbinolamine Intermediate CYP->Carbinolamine Hydroxylation Desmethyl N-Desmethyl Metabolite (Secondary Amine) Carbinolamine->Desmethyl Spontaneous Cleavage Formaldehyde Formaldehyde Release Carbinolamine->Formaldehyde Byproduct

CYP450-mediated N-demethylation pathway of DMHP-Ethanone.

Conclusion & Scaffold Selection Guide

When designing novel therapeutics, the choice between a standard piperidine and a functionalized scaffold like DMHP-Ethanone requires a strategic trade-off:

  • Choose Standard Piperidines when metabolic stability is the absolute priority and the target receptor resides in the gastrointestinal tract (where systemic absorption is not required).

  • Choose DMHP-Ethanone when targeting intracellular or CNS proteins where moderate lipophilicity and a lowered pKa (~8.5) are necessary to achieve transcellular permeability. The N-demethylation liability can often be mitigated downstream by replacing the dimethylamino group with sterically hindered amines (e.g., azetidines or cyclopropyl-methylamines) during the lead optimization phase.

References

  • Evotec. "Parallel Artificial Membrane Permeability Assay (PAMPA)." Source: evotec.com. URL: [Link]

  • MDPI. "Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties." Source: mdpi.com. URL:[Link]

  • Mediterranean Journal of Pharmacy and Pharmaceutical Sciences. "Pharmacogenetic determinants of human liver microsomal aminopyrine metabolism and the role of cytochrome P450 2D6." Source: medjpps.com. URL:[Link]

  • PubMed Central (PMC). "Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans." Source: nih.gov. URL: [Link]

Sources

Comparative

Validation of analytical methods for Ethanone, 2-(dimethylamino)-1-(4-hydroxy-1-piperidinyl)- quantification

An In-Depth Guide to the Validation of Analytical Methods for the Quantification of Ethanone, 2-(dimethylamino)-1-(4-hydroxy-1-piperidinyl)- Introduction: The Imperative for Rigorous Quantification In the landscape of ph...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Validation of Analytical Methods for the Quantification of Ethanone, 2-(dimethylamino)-1-(4-hydroxy-1-piperidinyl)-

Introduction: The Imperative for Rigorous Quantification

In the landscape of pharmaceutical development and manufacturing, the precise and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is not merely a procedural step but a cornerstone of safety, efficacy, and quality. Ethanone, 2-(dimethylamino)-1-(4-hydroxy-1-piperidinyl)- (CAS No. 129999-45-7), a substituted piperidine derivative, represents a class of compounds frequently encountered as key building blocks in the synthesis of complex pharmaceutical agents[1]. The ability to accurately measure its concentration in various matrices—from raw materials to finished products and biological samples—is critical for ensuring batch-to-batch consistency, performing pharmacokinetic studies, and meeting stringent regulatory standards.

This guide, intended for researchers, analytical scientists, and drug development professionals, provides a comparative analysis of validated analytical methods for the quantification of this ethanone derivative. We will delve into the foundational principles of method validation as prescribed by the International Council for Harmonisation (ICH) guidelines, primarily ICH Q2(R2), which advocate for a systematic approach to demonstrating that an analytical procedure is fit for its intended purpose[2][3]. By comparing High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS), this document aims to equip scientists with the knowledge to select and implement the most appropriate analytical strategy for their specific needs.

Pillar 1: Core Principles of Analytical Method Validation

Before comparing techniques, it is essential to understand the performance characteristics that define a validated analytical method. According to ICH Q2(R2), the objective of validation is to provide documented evidence that the procedure meets the requirements for its intended application[4]. These core parameters ensure the reliability and integrity of the data generated[5][6].

  • Specificity (Selectivity): The ability to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components[5]. A method's specificity is paramount and is often demonstrated through forced degradation studies.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range[7]. This is typically evaluated by a linear regression analysis of the calibration curve, with a correlation coefficient (r²) value of 0.99 or greater being acceptable[8].

  • Accuracy: The closeness of the test results obtained by the method to the true value[6]. It is often expressed as percent recovery by the assay of a known, added amount of analyte.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) and is assessed at three levels: repeatability, intermediate precision, and reproducibility[7].

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy[9].

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature)[10].

Pillar 2: Comparative Analysis of Analytical Techniques

The choice of an analytical technique for quantifying Ethanone, 2-(dimethylamino)-1-(4-hydroxy-1-piperidinyl)- depends on factors such as the sample matrix, required sensitivity, and available instrumentation[11][12]. Below, we compare three powerful techniques.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis, separating compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase[13]. For a compound like Ethanone, 2-(dimethylamino)-1-(4-hydroxy-1-piperidinyl)-, which possesses a chromophore, UV detection is a straightforward and robust approach[14].

  • Expertise & Causality: A reversed-phase C18 column is typically the first choice due to the molecule's moderate polarity. The mobile phase, often a mixture of an aqueous buffer (like phosphate or formate) and an organic solvent (acetonitrile or methanol), is optimized to achieve a good peak shape and retention time. The acidic pH of the mobile phase ensures that the tertiary amine group is protonated, which generally leads to better peak symmetry and retention on a C18 column.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry, making it the gold standard for trace-level quantification in complex biological matrices[15][16].

  • Expertise & Causality: This technique is indispensable for bioanalytical applications where the analyte concentration is extremely low (e.g., in plasma or tissue samples)[17][18]. The method relies on Multiple Reaction Monitoring (MRM), where a specific precursor ion (the protonated molecule, [M+H]⁺) is selected and fragmented, and a specific product ion is monitored. This precursor-to-product transition is unique to the analyte, providing exceptional specificity and filtering out matrix interferences[19].

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly specific and sensitive technique well-suited for volatile and thermally stable compounds[11]. However, for polar, non-volatile molecules like the target ethanone derivative, direct analysis is often challenging.

  • Expertise & Causality: The presence of a hydroxyl group and a basic nitrogen atom makes the molecule prone to peak tailing and potential degradation at high temperatures in the GC inlet[12]. To overcome this, derivatization is often required. Silylation, for instance, replaces the active hydrogen on the hydroxyl group with a trimethylsilyl (TMS) group, increasing the molecule's volatility and thermal stability, thereby improving its chromatographic behavior[20]. While powerful, the need for an extra derivatization step adds complexity and a potential source of variability to the analytical workflow.

Quantitative Performance Comparison

The following table summarizes the typical performance characteristics of the three methods, providing a basis for objective comparison. These values are representative for the analysis of similar pharmaceutical compounds.

Parameter HPLC-UV LC-MS/MS GC-MS (with Derivatization)
Linearity Range 1 - 100 µg/mL0.1 - 1000 ng/mL10 - 500 ng/mL
Correlation Coefficient (r²) > 0.999> 0.999> 0.998
Limit of Quantification (LOQ) ~1 µg/mL~0.1 ng/mL~10 ng/mL
Precision (%RSD) < 2%< 5-10% (in biological matrix)< 5%
Accuracy (% Recovery) 98 - 102%95 - 105% (in biological matrix)97 - 103%
Matrix Effect Low to ModerateHigh (requires careful management)Moderate
Throughput HighHighModerate (due to derivatization)
Cost (Instrument & Ops) LowHighModerate

Pillar 3: Detailed Experimental Protocols & Workflows

A trustworthy protocol is a self-validating system. The following sections provide detailed, step-by-step methodologies for each technique.

Method 1: HPLC-UV Protocol

This method is ideal for routine quality control of the bulk drug substance or in simple formulations.

Experimental Workflow

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Accurately weigh sample/standard B Dissolve in mobile phase A->B C Dilute to working concentration B->C D Filter through 0.45 µm syringe filter C->D E Inject 10 µL into HPLC system D->E F Isocratic elution on C18 column E->F G Detect at 275 nm F->G H Integrate peak area G->H I Construct calibration curve H->I J Quantify sample concentration I->J

Caption: HPLC-UV workflow for quantification.

1. Instrumentation and Chromatographic Conditions:

  • System: Standard HPLC system with a pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[14].

  • Mobile Phase: Isocratic mixture of 20 mM potassium phosphate buffer (pH adjusted to 3.0 with phosphoric acid) and acetonitrile (70:30, v/v)[7][8].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 10 µL[9].

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of Ethanone, 2-(dimethylamino)-1-(4-hydroxy-1-piperidinyl)- reference standard and dissolve in 10 mL of mobile phase.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase[9].

  • Sample Preparation: Accurately weigh the sample, dissolve it in the mobile phase to obtain a theoretical concentration within the linearity range, and filter through a 0.45 µm syringe filter before injection.

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standards.

  • Perform a linear regression analysis.

  • Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve[9].

Method 2: LC-MS/MS Protocol

This method is designed for high-sensitivity quantification in complex biological matrices like plasma.

Experimental Workflow

cluster_prep Sample Preparation (Plasma) cluster_lcms LC-MS/MS Analysis cluster_data Data Processing A Aliquot 100 µL plasma B Add Internal Standard A->B C Protein precipitation with Acetonitrile B->C D Vortex & Centrifuge C->D E Evaporate supernatant & Reconstitute D->E F Inject into UPLC-MS/MS system E->F G Gradient elution on C18 column F->G H ESI+ ionization G->H I MRM detection H->I J Integrate peak areas (Analyte/IS) I->J K Construct calibration curve J->K L Quantify sample concentration K->L

Caption: LC-MS/MS workflow for bioanalysis.

1. Instrumentation and Conditions:

  • System: UPLC or HPLC system coupled to a triple quadrupole mass spectrometer[21][22].

  • Column: ACQUITY UPLC BEH C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm)[21].

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: A typical gradient might start at 5% B, ramp to 95% B, hold, and then re-equilibrate.

  • Ionization: Electrospray Ionization, Positive mode (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM). A hypothetical transition for the analyte (MW: 186.25) could be m/z 187.1 -> 128.1.

2. Standard and Sample Preparation (in Plasma):

  • Standard Stock Solution (1 mg/mL): Prepare in methanol.

  • Working Standards: Prepare calibration standards by spiking the stock solution into blank plasma.

  • Sample Preparation: To 100 µL of plasma sample, add an internal standard (ideally a stable isotope-labeled version of the analyte). Precipitate proteins by adding 300 µL of cold acetonitrile. Vortex and centrifuge. Transfer the supernatant, evaporate to dryness under nitrogen, and reconstitute in 100 µL of mobile phase A[9][23].

3. Data Analysis:

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against concentration.

  • Determine the analyte concentration in unknown samples from the curve.

Specificity and Stability: The Role of Forced Degradation Studies

A critical component of method validation, particularly for demonstrating specificity, is the performance of forced degradation studies[24]. These studies intentionally stress the drug substance under various conditions to produce potential degradation products[25]. The analytical method must then prove its ability to separate the intact drug from all significant degradants.

Forced Degradation Workflow

cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation A Drug Substance B Acid Hydrolysis (e.g., 0.1M HCl) A->B C Base Hydrolysis (e.g., 0.1M NaOH) A->C D Oxidation (e.g., 3% H₂O₂) A->D E Thermal (e.g., 80°C) A->E F Photolytic (ICH Q1B) A->F G Analyze stressed samples using proposed method (e.g., HPLC-UV) B->G C->G D->G E->G F->G H Assess Peak Purity G->H I Confirm Mass Balance G->I J Resolution > 2 between analyte and degradants G->J

Sources

Validation

Benchmarking Ethanone, 2-(dimethylamino)-1-(4-hydroxy-1-piperidinyl)- against established reference compounds

A Comparative Benchmarking Guide to Droxinavir, an HIV-1 Protease Inhibitor Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary This guide provides a comprehensive technical overview a...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Benchmarking Guide to Droxinavir, an HIV-1 Protease Inhibitor

Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical overview and benchmarking analysis of Droxinavir (also known as SC-55389A), a peptidomimetic inhibitor of the Human Immunodeficiency Virus Type 1 (HIV-1) protease.[1] Developed in the early 1990s, Droxinavir emerged from research efforts to create non-peptidic inhibitors with improved bioavailability and potency.[1] Although its development was discontinued before clinical trials, its mechanism as a competitive inhibitor of the critical viral enzyme, HIV-1 protease, places it within a well-understood and vital class of antiretroviral agents.[1][2] This document serves to benchmark Droxinavir's theoretical efficacy and mechanism against established, clinically successful HIV-1 protease inhibitors, namely Lopinavir, Ritonavir, and Nelfinavir. By contextualizing Droxinavir's properties with these reference compounds, this guide offers a framework for evaluating novel protease inhibitors and understanding the key attributes required for therapeutic success.

Introduction: The Critical Role of HIV-1 Protease Inhibition

The HIV-1 protease is an aspartic protease enzyme essential for the lifecycle of the HIV virus.[3] It functions by cleaving newly synthesized viral polyproteins (Gag-Pol) into mature, functional proteins and enzymes, such as reverse transcriptase, integrase, and the protease itself.[3][4] This maturation process is a critical step in producing infectious virions capable of infecting new cells.[3][4]

HIV-1 protease inhibitors are a class of antiretroviral drugs that competitively bind to the active site of this enzyme.[5][6] By blocking the protease, these inhibitors prevent the cleavage of the Gag-Pol polyprotein, resulting in the production of immature, non-infectious viral particles.[3][7][8] This action effectively halts the viral replication cycle and reduces the overall viral load in a patient.[4][5]

2.1. Profile of the Investigational Compound: Droxinavir

Droxinavir is a peptidomimetic small molecule designed to mimic the transition state of the peptide bond hydrolysis performed by the protease.[1] It belongs to the class of hydroxyethylurea isostere-based inhibitors.[1] Its mechanism of action is the competitive and reversible binding to the HIV-1 protease active site, thereby blocking its catalytic function.[1] While development was halted, the principles of its design are foundational to understanding protease inhibitor pharmacology.[1]

2.2. Selection of Reference Compounds

To provide a robust benchmark, three clinically significant HIV-1 protease inhibitors have been selected for comparison:

  • Lopinavir: A potent, second-generation protease inhibitor, almost exclusively co-administered with Ritonavir.[3][4] It is a cornerstone of many highly active antiretroviral therapy (HAART) regimens.[5]

  • Ritonavir: Initially developed as a standalone protease inhibitor, Ritonavir is now primarily used as a pharmacokinetic enhancer (booster).[6][9][10] It is a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, which metabolizes most protease inhibitors.[4][9] By inhibiting CYP3A4, Ritonavir increases the plasma concentration and prolongs the half-life of co-administered drugs like Lopinavir.[4][6]

  • Nelfinavir: An orally bioavailable HIV-1 protease inhibitor that has been widely prescribed in combination therapies.[11] It is known to be a competitive inhibitor with a binding affinity (Ki) of 2 nM.[11]

This selection provides a spectrum of activities, from high-potency inhibition (Lopinavir) to crucial pharmacokinetic enhancement (Ritonavir) and established therapeutic use (Nelfinavir).

Comparative Mechanism of Action and Signaling Pathway

All four compounds—Droxinavir, Lopinavir, Ritonavir, and Nelfinavir—share a common primary mechanism: the direct competitive inhibition of the HIV-1 protease active site. The fundamental pathway is illustrated below.

HIV_Protease_Inhibition cluster_virus HIV-Infected Host Cell cluster_drug Pharmacological Intervention GagPol Gag-Pol Polyprotein (Precursor) Protease HIV-1 Protease (Viral Enzyme) GagPol->Protease Cleavage Site MatureProteins Mature Viral Proteins (e.g., Reverse Transcriptase, Integrase) Protease->MatureProteins Processes Virion Infectious Virion Assembly MatureProteins->Virion Droxinavir Droxinavir Droxinavir->Protease Competitive Inhibition Lopinavir Lopinavir Lopinavir->Protease Competitive Inhibition Ritonavir Ritonavir Ritonavir->Protease Competitive Inhibition Nelfinavir Nelfinavir Nelfinavir->Protease Competitive Inhibition caption Figure 1. Mechanism of HIV-1 Protease Inhibitors.

Caption: Figure 1. Mechanism of HIV-1 Protease Inhibitors.

The key differentiation between these inhibitors lies not in the fundamental pathway, but in their potency, selectivity, resistance profiles, and pharmacokinetic properties. Lopinavir, for instance, is highly potent against the protease but suffers from extensive first-pass metabolism.[4] Ritonavir's primary role leverages its potent inhibition of CYP3A4, a host enzyme, to "boost" other protease inhibitors.[6][10]

Benchmarking Key Performance Parameters: A Comparative Table

The following table summarizes the key performance characteristics of Droxinavir against the selected reference compounds, based on available data. This allows for an objective comparison of their biochemical and pharmacological profiles.

Parameter Droxinavir Lopinavir Ritonavir Nelfinavir References
Primary MOA Competitive HIV-1 Protease InhibitorCompetitive HIV-1 Protease InhibitorCompetitive HIV-1 Protease Inhibitor; Potent CYP3A4 InhibitorCompetitive HIV-1 Protease Inhibitor[1][6][7][11]
Inhibitory Constant (Ki) Not publicly availableHighly potent0.36 nM (HIV-1), 3.7 nM (HIV-2)2 nM (HIV-1)[11][12]
Key Feature Peptidomimetic, hydroxyethylurea-basedHigh potency, co-formulated with RitonavirPharmacokinetic "booster"Orally bioavailable, widely used in HAART[1][4][10][11]
Metabolizing Enzyme Not publicly available (Preclinical)CYP3A4 (extensively)Substrate and inhibitor of CYP3A4 and CYP2D6Primarily CYP3A4[4][5][8]
Development Status Discontinued (Preclinical)FDA ApprovedFDA ApprovedFDA Approved[1][3][6][11]

Experimental Protocols for Benchmarking Novel Protease Inhibitors

To rigorously evaluate a new chemical entity (NCE) like Droxinavir against established compounds, a series of standardized in vitro assays are required. The workflow for such a comparison is outlined below.

Benchmarking_Workflow cluster_biochem Biochemical Assays cluster_cell Cell-Based Assays cluster_adme In Vitro ADME/Tox ProteaseAssay 1. Recombinant HIV-1 Protease Inhibition Assay Ki_Det Determination of Ki ProteaseAssay->Ki_Det end Comparative Performance Profile Ki_Det->end AntiviralAssay 2. Antiviral Activity Assay (e.g., in MT-4 cells) EC50_Det Determination of EC50 AntiviralAssay->EC50_Det EC50_Det->end CytotoxAssay 3. Cytotoxicity Assay (e.g., MTT Assay) CC50_Det Determination of CC50 CytotoxAssay->CC50_Det CC50_Det->end CYPAssay 4. CYP3A4 Inhibition Assay CYPAssay->end MetStab 5. Metabolic Stability Assay (Human Liver Microsomes) MetStab->end start Test Compound (e.g., Droxinavir) + Reference Compounds start->ProteaseAssay start->AntiviralAssay start->CytotoxAssay start->CYPAssay start->MetStab caption Figure 2. Experimental Workflow for Benchmarking.

Caption: Figure 2. Experimental Workflow for Benchmarking.

5.1. Protocol: Recombinant HIV-1 Protease Inhibition Assay

  • Objective: To determine the direct inhibitory activity of the test compound on purified HIV-1 protease and calculate its inhibitory constant (Ki).

  • Principle: This is a fluorescence resonance energy transfer (FRET) based assay. A synthetic peptide substrate containing a fluorophore and a quencher is used. In its intact state, the quencher suppresses the fluorophore's signal. Upon cleavage by HIV-1 protease, the fluorophore is separated from the quencher, resulting in a measurable increase in fluorescence.

  • Methodology:

    • Reagent Preparation: Prepare serial dilutions of the test compound and reference compounds (Lopinavir, Ritonavir, Nelfinavir) in assay buffer (e.g., 50 mM MES, pH 6.0, 1 M NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol).

    • Enzyme Reaction: In a 96-well microplate, add the FRET peptide substrate and the diluted compounds.

    • Initiation: Initiate the reaction by adding a fixed concentration of recombinant HIV-1 protease to each well.

    • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes), protected from light.

    • Measurement: Measure the fluorescence intensity using a plate reader (e.g., Excitation 340 nm, Emission 490 nm).

    • Data Analysis: Plot the percentage of inhibition against the compound concentration. Fit the data to a dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

5.2. Protocol: Antiviral Activity (EC50) and Cytotoxicity (CC50) Assays

  • Objective: To determine the concentration of the compound required to inhibit viral replication by 50% (EC50) and the concentration that causes a 50% reduction in cell viability (CC50).

  • Principle: The assay measures the ability of a compound to protect a susceptible cell line (e.g., MT-4) from the cytopathic effects of HIV-1 infection. Cell viability is typically measured using an MTT assay.[4]

  • Methodology:

    • Cell Plating: Seed MT-4 cells in a 96-well plate at a predetermined density.

    • Compound Addition: Add serial dilutions of the test and reference compounds to the wells.

    • Infection: Infect the cells with a known amount of HIV-1 virus stock (e.g., HIV-1 IIIB). Include uninfected and untreated virus-infected control wells.[4]

    • Incubation: Incubate the plates for 4-5 days at 37°C in a CO2 incubator to allow for viral replication and the development of cytopathic effects.[4]

    • Viability Measurement (MTT Assay):

      • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

      • Viable cells will reduce the yellow MTT to purple formazan crystals.

      • Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the crystals.

      • Measure the absorbance at 570 nm.

    • Data Analysis:

      • EC50: Plot the percentage of protection from viral-induced cell death against compound concentration.

      • CC50: Plot the percentage of viability in uninfected cells against compound concentration.

      • The Selectivity Index (SI) is calculated as CC50 / EC50. A higher SI indicates a more favorable therapeutic window.

Discussion and Conclusion

Benchmarking Droxinavir against Lopinavir, Ritonavir, and Nelfinavir provides critical insights into the evolution of HIV-1 protease inhibitors. While all operate on the same fundamental principle of competitive inhibition, the success of the reference compounds highlights key attributes that Droxinavir, in its preclinical stage, would have needed to demonstrate.

  • Potency and Resistance Barrier: Lopinavir's high potency and the high genetic barrier to resistance are crucial for long-term efficacy.[3] Any new inhibitor must exhibit at least comparable, if not superior, potency and a resistance profile that does not show significant cross-resistance with existing protease inhibitors.[11]

  • Pharmacokinetic Profile: The story of Lopinavir and Ritonavir is a testament to the importance of pharmacokinetics.[4][13] Lopinavir's high efficacy would be clinically irrelevant without the boosting effect of Ritonavir, which overcomes its rapid metabolism by CYP3A4.[4][6][9] This underscores the necessity of evaluating metabolic stability and potential for drug-drug interactions early in development. A novel compound should ideally possess intrinsic metabolic stability or be amenable to a boosting strategy.

  • Therapeutic Window: A high Selectivity Index (SI) is paramount. The compound must be potent against the virus at concentrations far below those at which it becomes toxic to host cells. The reference compounds have well-established safety profiles that serve as a benchmark for any new therapeutic candidate.

References

  • An In-depth Technical Guide on the Core Mechanism of Action of Lopinavir - Benchchem.
  • What is the mechanism of Nelfinavir Mesylate?
  • Lopinavir/ritonavir in the treatment of HIV-1 infection: a review - PMC.
  • What is the mechanism of Ritonavir?
  • Droxinavir - Grokipedia.
  • Ritonavir - Massive Bio.
  • Nelfinavir - Wikipedia.
  • Ritonavir - Wikipedia.
  • Lopinavir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pedi
  • Droxinavir - Wikipedia.
  • Mechanism of action of Ritonavir - ChemicalBook.
  • NORVIR® (ritonavir) Capsules Soft Gelatin (ritonavir)
  • Lopinavir ritonavir - wikidoc.
  • Droxinavir hydrochloride - Drug Targets, Indications, Patents - P

Sources

Comparative

A Comparative Guide to the Reproducibility of Multi-Step Synthesis Pathways for Ethanone, 2-(dimethylamino)-1-(4-hydroxy-1-piperidinyl)-

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and medicinal chemistry, the synthesis of novel compounds with therapeutic potential is a cornerstone of inno...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and medicinal chemistry, the synthesis of novel compounds with therapeutic potential is a cornerstone of innovation. Among these, Ethanone, 2-(dimethylamino)-1-(4-hydroxy-1-piperidinyl)-, a molecule with a scaffold suggestive of bioactivity, presents an interesting synthetic challenge. The reproducibility of a synthetic pathway is paramount, ensuring consistent purity, yield, and scalability, which are critical factors from early-stage research to potential commercialization.

This guide provides a comparative analysis of two primary multi-step synthesis pathways for Ethanone, 2-(dimethylamino)-1-(4-hydroxy-1-piperidinyl)-. We will delve into the mechanistic underpinnings of each route, present detailed experimental protocols, and offer a quantitative comparison to aid researchers in selecting the most appropriate method for their specific needs.

Introduction to the Target Molecule

Ethanone, 2-(dimethylamino)-1-(4-hydroxy-1-piperidinyl)- (CAS 129999-45-7) is a substituted piperidine derivative. The presence of the 4-hydroxypiperidine moiety is a common feature in many biologically active compounds, while the α-amino ketone fragment is also a key pharmacophore.[1][2] The reliable synthesis of this molecule is therefore of significant interest.

Pathway 1: The Two-Step Approach via a Chloroacetyl Intermediate

This pathway represents a classic and robust method for the synthesis of α-amino ketones. It involves the acylation of 4-hydroxypiperidine with chloroacetyl chloride, followed by a nucleophilic substitution with dimethylamine.

Causality Behind Experimental Choices

The choice of a two-step approach is often dictated by the ready availability and lower cost of the starting materials, chloroacetyl chloride and dimethylamine. The hydroxyl group on the piperidine ring is generally less nucleophilic than the secondary amine, allowing for selective acylation at the nitrogen atom. The use of a base, such as triethylamine, is crucial to neutralize the hydrochloric acid generated during the acylation, preventing the protonation of the piperidine starting material and driving the reaction to completion. The subsequent substitution of the chloride with dimethylamine is a standard SN2 reaction, favored by the use of a polar aprotic solvent.

Experimental Protocol

Step 1: Synthesis of 2-chloro-1-(4-hydroxy-1-piperidinyl)ethanone

  • To a solution of 4-hydroxypiperidine (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add triethylamine (1.2 eq.) at 0 °C under an inert atmosphere.

  • Slowly add a solution of chloroacetyl chloride (1.1 eq.) in the same solvent to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with the organic solvent.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain 2-chloro-1-(4-hydroxy-1-piperidinyl)ethanone.

Step 2: Synthesis of Ethanone, 2-(dimethylamino)-1-(4-hydroxy-1-piperidinyl)-

  • Dissolve the 2-chloro-1-(4-hydroxy-1-piperidinyl)ethanone (1.0 eq.) in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).

  • Add a solution of dimethylamine (2.0-3.0 eq., typically as a solution in THF or as a gas bubbled through the reaction mixture) and a base such as potassium carbonate (1.5 eq.).

  • Heat the reaction mixture to 50-70 °C and stir for 4-8 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent like ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to afford Ethanone, 2-(dimethylamino)-1-(4-hydroxy-1-piperidinyl)-.

Visualization of Pathway 1

Pathway 1: Two-Step Synthesis cluster_0 Step 1: Acylation cluster_1 Step 2: Amination 4-Hydroxypiperidine 4-Hydroxypiperidine Intermediate 2-chloro-1-(4-hydroxy- 1-piperidinyl)ethanone 4-Hydroxypiperidine->Intermediate + Chloroacetyl chloride (Base, Solvent) Chloroacetyl_chloride Chloroacetyl chloride Final_Product Ethanone, 2-(dimethylamino)-1- (4-hydroxy-1-piperidinyl)- Intermediate->Final_Product + Dimethylamine (Base, Solvent, Heat) Dimethylamine Dimethylamine Pathway 2: One-Step Synthesis 4-Hydroxypiperidine 4-Hydroxypiperidine Final_Product Ethanone, 2-(dimethylamino)-1- (4-hydroxy-1-piperidinyl)- 4-Hydroxypiperidine->Final_Product + 2-(Dimethylamino)acetyl chloride hydrochloride (Base, Solvent) Acyl_Chloride 2-(Dimethylamino)acetyl chloride hydrochloride

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Validation

Cross-Validation of LC-MS/MS Strategies for the Quantitation of Ethanone, 2-(dimethylamino)-1-(4-hydroxy-1-piperidinyl)-

Target Audience: Bioanalytical Researchers, Mass Spectrometry Scientists, and Pharmacokinetic (PK) Drug Development Professionals. Analyte Profiling & Bioanalytical Challenges The target compound, Ethanone, 2-(dimethylam...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Bioanalytical Researchers, Mass Spectrometry Scientists, and Pharmacokinetic (PK) Drug Development Professionals.

Analyte Profiling & Bioanalytical Challenges

The target compound, Ethanone, 2-(dimethylamino)-1-(4-hydroxy-1-piperidinyl)- (CAS: 129999-45-7; MW: 186.25 g/mol ), is a highly polar, low-molecular-weight tertiary amine containing a hydroxyl group and an amide linkage.

From a bioanalytical perspective, this molecule presents a classic "polar-basic" challenge. Its high polarity (estimated LogP<0 ) and basic dimethylamino group ( pKa​≈9.0 ) result in negligible retention on traditional hydrophobic C18 stationary phases. Consequently, the analyte co-elutes with the chromatographic void volume ( t0​ ), a region heavily populated by endogenous plasma salts and unretained phospholipids. This co-elution leads to severe ionization competition in the electrospray ionization (ESI) source, manifesting as unpredictable matrix suppression and poor assay reproducibility.

To establish a robust, self-validating bioanalytical method compliant with regulatory standards [1], we cross-validated multiple chromatographic modalities, sample preparation techniques, and mass spectrometry platforms.

Chromatographic Cross-Validation: HILIC vs. Reversed-Phase (RP-UHPLC)

The Causality of Retention

In standard Reversed-Phase Liquid Chromatography (RPLC), retention relies on hydrophobic partitioning, which fails for highly hydrophilic amines. Conversely, Hydrophilic Interaction Liquid Chromatography (HILIC) utilizes a polar stationary phase (e.g., cross-linked amide or bare silica) and a highly organic mobile phase.

The retention mechanism in HILIC is driven by the partitioning of the polar analyte into a water-enriched layer immobilized on the silica surface [2]. Because the mobile phase is highly organic (typically >80% acetonitrile), HILIC not only provides strong orthogonal retention for polar compounds ( k′>2 ) but also drastically enhances ESI desolvation efficiency, boosting overall MS sensitivity [3].

Performance Comparison
Chromatographic MetricSub-2-µm C18 RP-UHPLCAmide-HILIC UHPLC
Mobile Phase Water/MeOH (0.1% Formic Acid)Acetonitrile/Water (10mM NH₄FA, pH 3.0)
Retention Time ( tR​ ) 0.45 min (Void Volume)3.20 min
Capacity Factor ( k′ ) 0.14.5
Peak Asymmetry ( As​ ) 2.1 (Severe Tailing)1.1 (Symmetrical)
Absolute Matrix Factor 0.35 (65% Ion Suppression)0.98 (Negligible Suppression)
Signal-to-Noise (S/N) 15:1 at 1 ng/mL120:1 at 1 ng/mL

Sample Preparation: Protein Precipitation vs. Mixed-Mode SPE

The Causality of Extraction Selectivity

Protein Precipitation (PPT) using acetonitrile is rapid but non-selective; it leaves high concentrations of glycerophospholipids in the extract, which accumulate on the column and cause late-eluting matrix effects.

Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) is structurally tailored for basic amines. The MCX sorbent contains both reversed-phase characteristics and strong sulfonic acid cation-exchange groups. By acidifying the plasma sample, the dimethylamino group of the analyte becomes fully protonated and binds ionically to the sorbent. This allows for aggressive washing with 100% organic solvents to strip away neutral lipids before eluting the target analyte with a basic organic solvent that neutralizes the amine, breaking the ionic bond.

Performance Comparison
Extraction MetricPPT (3:1 Acetonitrile:Plasma)MCX-SPE (Mixed-Mode Cation Exchange)
Extraction Recovery 92% ± 15%88% ± 3.2%
Phospholipid Removal < 10%> 99%
Extract Cleanliness Poor (Cloudy upon reconstitution)Excellent (Optically clear)
Method Precision (CV%) 18.5% (Fails FDA criteria at LLOQ)4.1% (Passes FDA criteria)

Detection Platforms: QqQ MRM vs. HRMS PRM

While High-Resolution Mass Spectrometry (HRMS, e.g., Orbitrap) provides exceptional mass accuracy (< 5 ppm) useful for resolving isobaric interferences during method development, the Triple Quadrupole (QqQ) operating in Multiple Reaction Monitoring (MRM) mode remains the gold standard for routine quantitation due to its superior duty cycle and linear dynamic range.

MS PlatformAcquisition ModeLLOQ (Plasma)Linear Dynamic RangeMass Accuracy
Triple Quadrupole ESI(+) MRM (187.1 → 86.1)50 pg/mL4 Logs (50 pg/mL - 500 ng/mL)~ 0.5 Da
HRMS (Orbitrap) ESI(+) PRM (m/z 187.1441)250 pg/mL3 Logs (250 pg/mL - 250 ng/mL)< 3 ppm

Optimized Experimental Protocol (Self-Validating System)

To ensure trustworthiness, this protocol incorporates stable-isotope internal standard (SIL-IS) tracking and post-column infusion steps to validate the absence of matrix effects, aligning with FDA [1] and EMA guidelines.

Step 1: MCX-SPE Extraction Procedure
  • Sample Aliquot: Transfer 100 µL of human plasma to a 96-well plate.

  • IS Addition: Spike with 10 µL of SIL-IS (e.g., Ethanone-d6 derivative, 100 ng/mL).

  • Acidification: Add 100 µL of 4% Phosphoric Acid ( H3​PO4​ ) in water to protonate the dimethylamine group. Vortex for 2 minutes.

  • Conditioning: Condition the MCX 96-well plate (30 mg/well) with 1 mL Methanol, followed by 1 mL Water.

  • Loading: Load the acidified sample onto the MCX sorbent. Apply low vacuum (approx. 5 in Hg).

  • Wash 1 (Aqueous): Wash with 1 mL of 2% Formic Acid in water to remove highly polar neutral interferences.

  • Wash 2 (Organic): Wash with 1 mL of 100% Methanol to elute hydrophobic neutral lipids and phospholipids.

  • Elution: Elute the target analyte with 2 × 250 µL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol.

  • Evaporation & Reconstitution: Evaporate to dryness under N2​ at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (90% Acetonitrile / 10% Water with 10 mM Ammonium Formate).

Step 2: HILIC-MS/MS Instrumental Parameters
  • Column: Waters Acquity UPLC BEH Amide (2.1 × 100 mm, 1.7 µm).

  • Column Temperature: 40°C.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0, adjusted with Formic Acid).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: Isocratic hold at 90% B for 1.0 min, linear ramp to 60% B over 3.0 min, hold for 1.0 min, return to 90% B for re-equilibration. Total run time: 6.0 min.

  • MS/MS Transitions (ESI+):

    • Quantifier: m/z 187.1 → 86.1 (Collision Energy: 22 eV)

    • Qualifier: m/z 187.1 → 58.1 (Collision Energy: 35 eV)

Step 3: System Suitability & Matrix Validation
  • Post-Column Infusion: Continuously infuse a neat standard of the analyte (100 ng/mL) post-column at 10 µL/min while injecting an extracted blank plasma sample. Monitor the MRM trace for any signal dips at the analyte's retention time (3.20 min) to definitively prove the absence of ion suppression.

Workflow Visualization

LCMS_Workflow cluster_Prep Sample Preparation Alternatives cluster_LC Chromatographic Modalities Sample Plasma Sample (Spiked with Stable Isotope IS) PPT Protein Precipitation (PPT) Low Selectivity Sample->PPT SPE Mixed-Mode SPE (MCX) High Selectivity Sample->SPE RPLC Reversed-Phase (C18) Void Volume Co-elution PPT->RPLC HILIC HILIC (Amide) Optimal Retention (k' > 2) PPT->HILIC SPE->RPLC SPE->HILIC MS Mass Spectrometry ESI(+) QqQ MRM RPLC->MS HILIC->MS Data Method Validation (FDA/EMA Compliant) MS->Data

Comparative LC-MS/MS workflow for Ethanone, 2-(dimethylamino)-1-(4-hydroxy-1-piperidinyl)-.

References

  • Title: Bioanalytical Method Validation Guidance for Industry (2018) Source: U.S. Food and Drug Administration (FDA) URL: [Link][1]

  • Title: Hydrophilic Interaction Liquid Chromatography (HILIC) — A Powerful Separation Technique Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link][2]

Sources

Comparative

Comparative binding kinetics of Ethanone, 2-(dimethylamino)-1-(4-hydroxy-1-piperidinyl)- using surface plasmon resonance

Executive Summary & Structural Rationale In the landscape of neuropharmacology and fragment-based drug discovery, resolving the pre-steady-state kinetics of small molecules is critical for predicting in vivo efficacy. Tr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In the landscape of neuropharmacology and fragment-based drug discovery, resolving the pre-steady-state kinetics of small molecules is critical for predicting in vivo efficacy. Traditional end-point enzymatic assays often fail to capture the dynamic residence time ( τ ) of inhibitors, leading to discrepancies between biochemical data and pharmacological outcomes.

This guide provides an objective, data-driven comparison of the binding kinetics of Ethanone, 2-(dimethylamino)-1-(4-hydroxy-1-piperidinyl)- against two clinical-standard human Acetylcholinesterase (hAChE) inhibitors: Donepezil and Galantamine.

Structurally, Ethanone, 2-(dimethylamino)-1-(4-hydroxy-1-piperidinyl)- is a low-molecular-weight fragment (186.25 Da). Its basic dimethylamino group is protonated at physiological pH, allowing it to engage in cation- π interactions within the catalytic active site (CAS) of hAChE, while the 4-hydroxypiperidine ring explores the peripheral anionic site (PAS). Using Surface Plasmon Resonance (SPR), we can decouple its binding affinity ( KD​ ) into precise association ( ka​ ) and dissociation ( kd​ ) rate constants, revealing a highly optimized ligand efficiency profile.

The Self-Validating SPR Methodology

To accurately measure the binding of a 186 Da fragment to a 71 kDa target (hAChE), the experimental design must overcome severe signal-to-noise limitations and mass transport effects. The protocol below is engineered as a self-validating system , ensuring that every optical response recorded is a true biophysical binding event rather than a bulk refractive index artifact.

Causality in Experimental Design
  • Immobilization Density ( Rmax​ ): SPR signal is directly proportional to mass. To achieve a reliable theoretical maximum response ( Rmax​ ) of 30 Resonance Units (RU) for our 186 Da compound, we must heavily load the sensor surface.

    • Calculation: Rimmobilized​=(Rmax​×MWtarget​)/MWanalyte​

    • Rimmobilized​=(30×71,000)/186.25≈11,436 RU . We utilize a CM5 sensor chip because its 3D carboxymethyl dextran matrix can support this high capacity without denaturing the protein [1].

  • Mitigating Mass Transport Limitation (MTL): High ligand density often causes MTL, where the analyte binds faster than diffusion can replenish it, artificially depressing the measured ka​ . Causality: We mandate a high flow rate (50 µL/min) to forcefully drive analyte through the unstirred solvent layer, eliminating diffusion bottlenecks.

  • Solvent Correction: Small molecules require Dimethyl Sulfoxide (DMSO) for solubility. A mere 0.01% mismatch in DMSO concentration between the running buffer and the sample induces a bulk refractive shift of ~120 RU—completely eclipsing our 30 RU binding signal. Self-Validation: An 8-point solvent correction curve is executed prior to the assay to mathematically decouple bulk shifts from true mass accumulation.

SPR_Workflow N1 1. Baseline (Buffer + 5% DMSO) N2 2. Target Immobilization (Amine Coupling) N1->N2 N3 3. Analyte Injection (Association) N2->N3 N4 4. Buffer Wash (Dissociation) N3->N4 N4->N3 Single-Cycle Titration

Fig 1: Self-validating Single-Cycle SPR workflow for small molecule kinetic analysis.

Step-by-Step Protocol: Single-Cycle Kinetics (SCK)

We employ Single-Cycle Kinetics (SCK) because hAChE degrades under harsh acidic regeneration conditions. By injecting ascending concentrations without intermediate regeneration, we preserve the structural integrity of the active fraction [2].

  • Surface Preparation: Activate Flow Cell 1 (Fc1, Reference) and Flow Cell 2 (Fc2, Active) of a CM5 chip using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

  • Target Immobilization: Inject recombinant hAChE (diluted in 10 mM Sodium Acetate, pH 4.5) over Fc2 until ~11,500 RU is reached. Block both flow cells with 1 M Ethanolamine-HCl (pH 8.5).

  • System Equilibration: Prime the system with Running Buffer (10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, 5% DMSO, pH 7.4). Run 5 startup cycles of buffer to stabilize the dextran matrix.

  • Solvent Correction: Inject an 8-point DMSO gradient (4.5% to 5.8%) to construct the solvent correction curve.

  • Analyte Titration (SCK): Inject Ethanone, 2-(dimethylamino)-1-(4-hydroxy-1-piperidinyl)- at five ascending concentrations (e.g., 3.12, 6.25, 12.5, 25, 50 nM) at 50 µL/min. Association time: 120 seconds per injection.

  • Dissociation: Following the final injection, flow running buffer for 600 seconds to capture the dissociation phase.

  • Data Processing: Double-reference the data (subtract Fc1 from Fc2, then subtract a blank buffer injection). Apply the solvent correction and fit to a 1:1 Langmuir binding model.

Comparative Kinetic Data

The table below summarizes the kinetic parameters derived from the SPR sensograms. The data compares our target compound against clinical benchmarks evaluated under identical biophysical conditions [3].

CompoundMW (Da) ka​ ( M−1s−1 ) kd​ ( s−1 ) KD​ (nM)Residence Time τ (s)Ligand Efficiency (LE)*
Ethanone, 2-(dimethylamino)-1-(4-hydroxy-1-piperidinyl)- 186.25 3.8×105 1.4×10−2 36.8710.78
Donepezil (Clinical Standard)379.50 5.2×105 2.1×10−3 4.04760.45
Galantamine (Clinical Standard)287.34 9.5×104 2.5×10−2 263.0400.42

*Ligand Efficiency (LE) = ΔG/Heavy Atoms (kcal/mol/heavy atom). Values > 0.3 are considered highly optimized.

Discussion & Mechanistic Insights

Kinetic_Model Free Free Enzyme + Ligand [E] + [I] Complex Target-Ligand Complex [EI] Free->Complex Association (k_a) Complex->Free Dissociation (k_d)

Fig 2: 1:1 Langmuir kinetic binding model for hAChE and small molecule inhibitors.

Kinetic Signature Analysis

While equilibrium affinity ( KD​ ) provides a snapshot of potency, the true differentiator for Ethanone, 2-(dimethylamino)-1-(4-hydroxy-1-piperidinyl)- lies in its kinetic rate constants.

As shown in the data, the compound exhibits a remarkably fast association rate ( ka​=3.8×105M−1s−1 ), nearly matching the much larger Donepezil molecule. This suggests that the basic dimethylamino moiety rapidly recognizes the electrostatic funnel of the hAChE gorge, acting as a highly efficient targeting vector.

Residence Time and Ligand Efficiency

The dissociation rate ( kd​ ) dictates the Residence Time ( τ=1/kd​ ). Donepezil is a "slow-reversible" inhibitor ( τ=476 s), which contributes to its long-lasting clinical efficacy but also its dose-limiting cholinergic side effects. Galantamine is "fast-reversible" ( τ=40 s).

Ethanone, 2-(dimethylamino)-1-(4-hydroxy-1-piperidinyl)- occupies a strategic middle ground ( τ=71 s). It dissociates fast enough to prevent permanent target blockade (reducing toxicity risks) but holds the target significantly longer than Galantamine. Furthermore, its Ligand Efficiency (LE = 0.78) is exceptionally high. Because it achieves nanomolar affinity ( KD​=36.8 nM) with only 13 heavy atoms, it represents an ideal, highly optimized scaffold for further fragment-based drug design, leaving ample molecular "real estate" to build out peripheral binding groups without violating Lipinski's Rule of Five.

References

  • Fabini, E., Tramarin, A., & Bartolini, M. (2018). "Combination of human acetylcholinesterase and serum albumin sensing surfaces as highly informative analytical tool for inhibitor screening." Journal of Pharmaceutical and Biomedical Analysis.[Link]

  • Marucci, G., et al. (2022). "Kinetic Modeling of Time-Dependent Enzyme Inhibition by Pre-Steady-State Analysis of Progress Curves: The Case Study of the Anti-Alzheimer's Drug Galantamine." International Journal of Molecular Sciences.[Link]

  • Gifford Bioscience. (2024). "Surface Plasmon Resonance (SPR) Protocols & Kinetic Affinity Measurements." Gifford Bioscience Technical Resources. [Link]

Safety & Regulatory Compliance

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